Tomatidine

Catalog No.
S545568
CAS No.
77-59-8
M.F
C27H45NO2
M. Wt
415.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tomatidine

CAS Number

77-59-8

Product Name

Tomatidine

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

XYNPYHXGMWJBLV-VXPJTDKGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol, tomatidine, tomatidine, (3beta,5alpha,22alpha,25R)-isomer

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1

Isomeric SMILES

CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1

The exact mass of the compound Tomatidine is 415.345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27592. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Tomatidine as an Inhibitor of Skeletal Muscle Atrophy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tomatidine and Skeletal Muscle Atrophy

Skeletal muscle atrophy represents a significant clinical challenge affecting millions worldwide, particularly older adults and those with chronic diseases, injuries, or prolonged immobilization. This condition involves a progressive loss of muscle mass, strength, and function, ultimately leading to impaired mobility, metabolic dysfunction, and reduced quality of life. Despite its prevalence and clinical impact, effective therapeutic interventions for muscle atrophy remain limited, creating a substantial unmet medical need. In recent years, natural compounds with anabolic and anti-catabolic properties have emerged as promising candidates for addressing this complex condition.

This compound, a steroidal alkaloid found predominantly in the skins and leaves of tomato plants (especially green tomatoes), has attracted significant scientific interest as a potential therapeutic agent for skeletal muscle atrophy. This compound is the aglycone derivative of α-tomatine, formed through the enzymatic removal of its sugar moieties. Initial discovery research using a systems-based approach identified this compound as a natural small molecule inhibitor of muscle atrophy based on its mRNA expression signature that negatively correlated with atrophy signatures in human skeletal muscle [1] [2]. Subsequent investigations have revealed that this compound exerts pleiotropic effects on multiple signaling pathways involved in muscle protein synthesis, degradation, and inflammation, positioning it as a promising multi-target therapeutic candidate for preventing and treating muscle wasting conditions.

Molecular Mechanisms of Action

mTORC1 Signaling Activation and Protein Synthesis

The mechanistic target of rapamycin complex 1 (mTORC1) pathway serves as a central regulator of skeletal muscle hypertrophy by coordinating anabolic processes including protein synthesis, mitochondrial biogenesis, and cellular growth. This compound has been demonstrated to directly stimulate mTORC1 signaling in skeletal muscle cells, initiating a cascade of molecular events that promote muscle accretion and counteract atrophic processes:

  • Enhanced phosphorylation: this compound increases phosphorylation of key mTORC1 downstream effectors including S6K1 (Thr389) and 4E-BP1, leading to elevated translational efficiency and protein synthesis in both human and mouse skeletal myotubes [3] [2]. This anabolic response occurs without parallel activation of Akt, suggesting a distinct mechanism from insulin-like growth factor signaling.

  • Mitochondrial biogenesis: Treatment with this compound promotes mitochondrial accumulation in skeletal myotubes, as evidenced by increased mitochondrial DNA content and enhanced expression of PGC-1α, a master regulator of mitochondrial biogenesis [3]. This effect supports the increased energy demands of muscle growth and improves metabolic efficiency.

  • Cellular hypertrophy: In cultured myotube models, this compound administration significantly increases myotube diameter and total cellular protein content, demonstrating its direct hypertrophic effects at the cellular level [3]. These morphological changes correlate with functional improvements in muscle contractility and force production.

Table 1: Key mTORC1 Signaling Components Activated by this compound

Signaling Component Effect of this compound Functional Outcome
mTORC1 activity Increased phosphorylation Enhanced translational initiation
S6K1 phosphorylation Enhanced at Thr389 Increased ribosome biogenesis
Mitochondrial DNA 25-40% increase Improved energy production
Myotube diameter 15-30% increase Muscle fiber hypertrophy
Protein synthesis rate 20-35% elevation Net protein accretion
AMPK Activation and Metabolic Regulation

Beyond mTORC1 signaling, this compound activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor that coordinates metabolic processes to maintain energy homeostasis. In human hepatocytes and muscle models, this compound stimulates AMPK phosphorylation at Thr172 via multiple interconnected mechanisms:

  • Calcium-mediated activation: this compound increases intracellular calcium levels, leading to calcium/calmodulin-dependent activation of CaMKKβ, an upstream kinase of AMPK [4]. This pathway operates independently of cellular AMP:ATP ratios, representing a distinct activation mechanism.

  • Vitamin D receptor agonism: this compound functions as a natural agonist of the vitamin D receptor (VDR), initiating genomic and non-genomic signaling events that ultimately enhance AMPK activity [4]. This novel mechanism connects this compound's actions to endocrine regulatory systems.

  • Metabolic reprogramming: AMPK activation by this compound phosphorylates and inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA production and promoting fatty acid oxidation while simultaneously suppressing lipogenic genes including SREBP-1c and FAS [4]. This metabolic shift supports energy production during muscle adaptation.

The coordinated activation of both mTORC1 and AMPK by this compound represents a unique pharmacological profile, as these pathways typically exhibit reciprocal regulation. This dual activation enables this compound to simultaneously promote anabolic processes while maintaining metabolic homeostasis, creating a favorable environment for muscle preservation during catabolic states.

Anti-inflammatory Signaling Pathways

Chronic inflammation represents a key driver of muscle wasting in numerous pathological conditions, including aging, cancer cachexia, and metabolic diseases. This compound exerts potent anti-inflammatory effects through modulation of several pro-inflammatory signaling pathways:

  • NF-κB pathway suppression: In microglial and neuronal cells, this compound inhibits LPS-induced nuclear translocation and phosphorylation of NF-κB p65 subunits, reducing expression of pro-inflammatory mediators including TNF-α, IL-1β, and IL-6 [5] [6]. This effect extends to exercise-like stimulation in muscle models, where this compound attenuates cytokine secretion.

  • JAK/STAT3 modulation: Bioinformatic analyses of electrically stimulated human myobundles reveal that this compound modulates the IL-6/JAK/STAT3 signaling axis, a pathway critically involved in muscle inflammation and regeneration [7] [8]. This regulation helps balance muscle adaptation and repair processes while limiting excessive inflammatory responses.

  • Microglial polarization: In central nervous system inflammation models, this compound reduces microglial activation and polarization toward the pro-inflammatory M1 phenotype while promoting alternative M2 activation, creating a tissue environment more favorable for repair and regeneration [5].

  • Extracellular matrix remodeling: this compound treatment partially prevents the secretion of proinflammatory proteins and regulates enzymes involved in extracellular matrix remodeling, including TIMP-1 and TIMP-2, in response to electrical stimulation [7] [8]. This modulation supports functional muscle adaptation while controlling exercise-induced inflammation.

Table 2: Inflammatory Mediators Modulated by this compound

Inflammatory Parameter Effect of this compound Experimental Model
NF-κB nuclear translocation Inhibited LPS-stimulated BV2 microglia [5]
TNF-α expression Reduced 40-60% Spinal cord injury model [6]
IL-6 secretion Attenuated Electrical stimulation myobundles [7]
M1 microglial markers Decreased tBCCAO mouse model [5]
CXCL10 expression Suppressed LPS-induced PC-12 cells [6]

Experimental Evidence and Preclinical Data

In Vitro Models and Cellular Responses

The anti-atrophic efficacy of this compound has been extensively characterized in various cellular models, providing insights into its direct effects on muscle cells and molecular mechanisms:

  • Human skeletal myotubes: In primary human myotubes differentiated from vastus lateralis biopsies, this compound treatment (0.5-5 μM) for 48 hours significantly increased myotube diameter by 15-30% and elevated total cellular protein content by 20-35% through mTORC1-dependent mechanisms [3]. These hypertrophic effects occurred without evidence of cytotoxicity at effective concentrations.

  • C2C12 mouse myotubes: Similar hypertrophic responses were observed in the C2C12 mouse cell line, where this compound stimulated protein synthesis rates by 25-40% and increased mitochondrial DNA content by 30-50% [3]. These effects were abolished by rapamycin co-treatment, confirming mTORC1 dependence.

  • Electrical stimulation models: Using engineered 3D human myobundles in microphysiological systems, researchers demonstrated that this compound modulates contractile responses to electrical stimulation (3 V/mm, 2 ms, 2 Hz) and attenuates secretion of pro-inflammatory cytokines (IL-6, IL-8, CCL2) following exercise-like stimulation [7] [8]. Interestingly, age-dependent differences were observed, with young-derived myobundles showing greater responsiveness to this compound.

  • HepG2 hepatocytes: In metabolic disease models, this compound reduced palmitate-induced lipid accumulation by 40-60% through AMPK activation and VDR signaling, demonstrating potential benefits for concomitant metabolic disorders often associated with muscle wasting [4].

The consistency of this compound's effects across multiple cell types and experimental conditions strengthens the evidence for its broad biological activity and therapeutic potential. The concentration-dependent effects observed in these systems provide guidance for appropriate dosing in animal and human studies.

In Vivo Animal Studies

Rodent models have been instrumental in evaluating the efficacy and safety of this compound for preventing and treating muscle atrophy under various pathological conditions:

  • Age-related muscle atrophy: In aged mice, this compound supplementation (50-100 mg/kg/day for 6-8 weeks) significantly reduced sarcopenic muscle loss, enhanced recovery from atrophy, stimulated muscle fiber hypertrophy, and improved grip strength and exercise capacity by 25-40% compared to untreated controls [3] [2]. These functional improvements were accompanied by increased mTORC1 signaling in skeletal muscle.

  • Spinal cord injury models: In Sprague-Dawley rats with experimentally induced spinal cord injury, this compound administration (5-20 mg/kg/day for 7 days) dose-dependently improved neurological function (assessed by BBB scores), reduced neuronal apoptosis, decreased pro-inflammatory cytokine levels, and suppressed CXCL10 expression through NF-κB pathway inhibition [6].

  • Post-stroke cognitive impairment: In a transient bilateral common carotid arteries occlusion (tBCCAO) mouse model, this compound treatment attenuated cognitive impairment and neurodegeneration in hippocampal regions, while reducing microglial activation and M1 polarization [5]. These central effects suggest potential benefits for neurological conditions associated with muscle wasting.

  • Disuse atrophy models: In hindlimb-unloaded and denervation-induced muscle atrophy models, this compound supplementation preserved muscle mass and function and accelerated recovery during reloading, demonstrating efficacy against diverse atrophy stimuli [3].

Table 3: In Vivo Efficacy of this compound in Animal Models of Muscle Atrophy

Disease Model This compound Dose Key Outcomes Reference
Aging 50-100 mg/kg/day, 6-8 weeks Increased strength (25-40%), muscle fiber hypertrophy [3] [2]
Spinal Cord Injury 5-20 mg/kg/day, 7 days Improved BBB scores, reduced inflammation and apoptosis [6]
Stroke 10-20 mg/kg/day, 2-4 weeks Attenuated cognitive impairment, reduced microglial activation [5]
Denervation 50 mg/kg/day, 2 weeks Preserved muscle mass, enhanced recovery [3]

Research Methodologies and Experimental Protocols

Cell Culture and Differentiation Protocols

Standardized methodologies for cell culture and differentiation are essential for investigating this compound's effects on skeletal muscle in vitro:

  • Human skeletal myoblast culture: Primary human skeletal muscle myoblasts (e.g., Lonza CC-2580) are typically maintained in specialized Skeletal Muscle Growth Medium (SkBM-2 Basal Media with BulletKit supplements) at 37°C and 5% CO₂, with passages limited to ≤7 to preserve differentiation capacity [3]. At approximately 70% confluence, differentiation is induced by switching to DMEM/F-12 medium containing 2% horse serum and antibiotics, with medium changes every 48 hours.

  • C2C12 mouse myoblast culture: C2C12 myoblasts (ATCC CRL-1772) are maintained in high-glucose DMEM supplemented with 10% fetal bovine serum and antibiotics [3]. For differentiation, cells at 90-95% confluence are switched to DMEM containing 2% horse serum, with full differentiation typically achieved within 5-7 days.

  • Three-dimensional myobundle engineering: For more physiologically relevant models, CD56+ sorted human myoblasts are encapsulated in thermosensitive hydrogel mixtures (3.3 mg/mL rat tail collagen I + 22% Matrigel) at densities of 15-20 million cells/mL and injected into microfluidic chips [7] [8]. Following polymerization, constructs are perfused with differentiation media using syringe pumps (1 mL/h) through a two-stage differentiation process over 12-14 days.

  • This compound treatment: this compound is typically prepared as a 1-10 mM stock solution in DMSO and diluted in culture medium to final working concentrations (0.1-10 μM), with vehicle controls containing equivalent DMSO concentrations (usually ≤0.1%) [3]. Treatment durations range from 2 hours (signaling studies) to 7 days (hypertrophy assessments), with medium refreshed every 48 hours.

Functional and Molecular Assessment Techniques

Comprehensive evaluation of this compound's effects requires multiparametric approaches assessing morphological, functional, and molecular parameters:

  • Contractility analysis: Differentiated myotubes or 3D myobundles are stimulated with electrical pulses (2-3 V/mm, 2 ms duration, 1-2 Hz) using integrated platinum electrodes, with contractions recorded at 10 fps for 40 seconds [7]. Contractile parameters are quantified using digital image correlation (DIC) algorithms to compute displacement vectors and contraction magnitude.

  • Protein synthesis measurements: Rates of protein synthesis are determined via [³H]-tyrosine incorporation (4 μCi/mL for 30 minutes), with non-specific background correction using 4°C incubation controls [3]. Incorporated radioactivity is quantified by scintillation counting and normalized to total protein content.

  • Immunoblot analysis: Protein extracts are separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with primary antibodies against phosphorylated and total forms of signaling proteins (mTOR, S6K1, AMPK, Akt, etc.) [3]. Detection typically employs chemiluminescence with HRP-conjugated secondary antibodies, with quantification by densitometry normalized to loading controls (α-tubulin or GAPDH).

  • Gene expression profiling: mRNA expression signatures are assessed using genome-wide microarrays or RNA-seq, with signature negative correlation analysis employed to identify compounds whose expression patterns oppose atrophy-associated changes [1] [2]. This systems-based approach facilitated the initial discovery of this compound's anti-atrophic properties.

G cluster_molecular Molecular Signaling Pathways cluster_functional Functional Outcomes This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates AMPK AMPK This compound->AMPK Activates NFkB NFkB This compound->NFkB Inhibits JAKSTAT JAKSTAT This compound->JAKSTAT Modulates S6K1 S6K1 mTORC1->S6K1 Phosphorylates ProteinSynthesis ProteinSynthesis mTORC1->ProteinSynthesis Stimulates ACC ACC AMPK->ACC Phosphorylates LipidOxidation LipidOxidation AMPK->LipidOxidation Enhances Cytokines Cytokines NFkB->Cytokines Reduces Inflammation Inflammation JAKSTAT->Inflammation Balances MuscleMass MuscleMass ProteinSynthesis->MuscleMass Mitochondria Mitochondria LipidOxidation->Mitochondria Recovery Recovery Cytokines->Recovery Strength Strength Inflammation->Strength

Diagram 1: Molecular signaling pathways and functional outcomes of this compound action in skeletal muscle. This compound activates anabolic signaling (mTORC1, AMPK) while inhibiting inflammatory pathways (NF-κB, JAK/STAT), leading to improved muscle mass and function.

Therapeutic Potential and Future Directions

This compound represents a promising candidate for clinical development owing to its multi-target mechanisms, natural origin, and favorable safety profile observed in preclinical studies. Several key considerations inform its potential therapeutic applications:

  • Age-related sarcopenia: Given its efficacy in aged animal models and ability to counter multiple hallmarks of sarcopenia (including anabolic resistance, mitochondrial dysfunction, and chronic inflammation), this compound holds particular promise for geriatric applications [3] [2]. Human trials examining dose-response relationships, long-term safety, and functional outcomes in older adults are warranted.

  • Combination therapies: this compound's unique mechanism of simultaneously activating mTORC1 and AMPK suggests potential synergistic benefits when combined with resistance exercise, protein supplementation, or other anabolic agents [7] [8]. Studies exploring such combinations could reveal enhanced efficacy compared to monotherapies.

  • Disease-specific formulations: The optimal dosing and administration protocols may vary depending on specific clinical conditions (cachexia, age-related sarcopenia, disuse atrophy), necessitating condition-specific formulation development [3] [6]. Different salt forms, delivery systems, and dosing regimens should be explored to maximize therapeutic indices.

  • Biomarker development: The identification of specific molecular signatures responsive to this compound treatment could facilitate patient stratification and personalized treatment approaches [1]. mRNA expression profiling, inflammatory marker assessment, and metabolic imaging may help identify likely responders.

While the preclinical evidence for this compound's efficacy is compelling, well-designed clinical trials in human populations are essential to translate these findings into evidence-based therapies. Initial phase I studies should establish safety, pharmacokinetics, and pharmacodynamics in relevant populations, while subsequent trials should examine functional outcomes using validated endpoints such as muscle strength, physical performance, and quality of life measures.

G cluster_research Research and Development Pathway cluster_applications Therapeutic Applications cluster_approaches Development Approaches Discovery Discovery Mechanism Mechanism Discovery->Mechanism Systems Biology Preclinical Preclinical Mechanism->Preclinical Pathway Analysis Clinical Clinical Preclinical->Clinical Efficacy/Safety Sarcopenia Sarcopenia Clinical->Sarcopenia Cachexia Cachexia Clinical->Cachexia Disuse Disuse Clinical->Disuse Metabolic Metabolic Clinical->Metabolic Combinations Combinations Sarcopenia->Combinations Formulations Formulations Cachexia->Formulations Biomarkers Biomarkers Disuse->Biomarkers Personalization Personalization Metabolic->Personalization

Diagram 2: Research pathway and therapeutic development strategy for this compound. The compound progresses from discovery through clinical development with potential applications across multiple muscle wasting conditions.

References

Quantitative Data on Tomatidine Metabolites In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates findings from key animal studies. The pig study is particularly relevant for human translation due to physiological similarities [1].

Matrix / Model Metabolite(s) Detected (Phase) Average Concentration Key Findings
Pig Plasma [1] Total Steroidal Alkaloids (Phase I & II) 107.7 nmol/L Phase I metabolites (hydroxylated, dehydrogenated) were predominant over Phase II (sulfonated, glucuronidated).
Acetoxyhydroxytomatidine (Phase I) ~40 nmol/L One of the most abundant single metabolites identified.
Hydroxythis compound (Phase I) ~25 nmol/L A major Phase I metabolite.
Sulfonated Acetoxyhydroxythis compound (Phase II) Detected First reported in vivo; indicates sulfonation is a metabolic pathway.
Mouse Tumor Tissue (85As2 cell model) [2] This compound (Parent Aglycone) N/A (Detected in tumors) Diet containing 0.05% (w/w) this compound led to detectable levels in tumors and significantly inhibited tumor growth.

Metabolites and Pathways

Research indicates that tomato steroidal alkaloids like α-tomatine are rapidly hydrolyzed in the body to this compound (the aglycone), which then undergoes further metabolism [1] [3].

  • Phase I Metabolism (Functionalization): This is the primary pathway. This compound undergoes reactions like hydroxylation (addition of -OH groups) and dehydrogenation (formation of double bonds, e.g., this compound to dehydrothis compound/tomatidenol) [1] [3].
  • Phase II Metabolism (Conjugation): Phase I metabolites are subsequently conjugated via sulfonation and glucuronidation to form more water-soluble compounds for excretion [1]. Sulfonated metabolites appear to be more common than glucuronidated ones in the pig model [1].

The following diagram illustrates the core metabolic pathway of α-tomatine and this compound based on current in vivo evidence:

G AlphaTomatine α-Tomatine (Glycoside) This compound This compound (Aglycone) AlphaTomatine->this compound Hydrolysis Phase1 Phase I Metabolism This compound->Phase1 Metabolites1 Hydroxythis compound Dehydrothis compound Acetoxyhydroxythis compound Phase1->Metabolites1 Phase2 Phase II Metabolism Metabolites2 Sulfonated Metabolites Glucuronidated Metabolites Phase2->Metabolites2 Metabolites1->Phase2 Excretion Excretion Metabolites2->Excretion

Molecular Mechanisms and Targets

This compound is not just metabolized; it also actively interacts with several molecular targets, which underlie its observed pharmacological effects. The table below outlines some key identified targets and pathways.

Mechanism / Target Biological Effect Experimental Context
Vitamin D Receptor (VDR) Agonism [4] Activation of AMPK signaling, leading to reduced lipid accumulation in liver cells. In vitro (Human HepG2 hepatocytes)
NF-κB Pathway Inhibition [5] Downregulation of inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibition of apoptosis. In vivo (Rat SCI model) & in vitro
mTORC1 Signaling Activation [6] Stimulation of protein synthesis and inhibition of skeletal muscle atrophy. In vitro (Mouse & human myotubes) & in vivo (Mice)
ATP Synthase Inhibition [7] Growth inhibition of certain bacterial strains, including S. aureus SCVs. In vitro (Bacterial cultures)
SKN-1/Nrf2 Pathway Activation [8] Induction of mitophagy and improvement of mitochondrial homeostasis, promoting lifespan/healthspan. In vivo (C. elegans) & in vitro (Human cells)

Research Gaps and Future Directions

While current data is promising, several gaps remain in the complete understanding of this compound's pharmacokinetics:

  • Human Data: Most findings are from animal models. Human ADME (Absorption, Distribution, Metabolism, Excretion) studies are lacking and are critical for drug development.
  • Absolute Bioavailability: The efficiency of oral absorption from food or supplements is not yet quantified.
  • Tissue Distribution: Detailed studies on how this compound and its metabolites distribute to different organs (e.g., muscle, brain, liver) are needed.
  • Kinetic Parameters: Standard pharmacokinetic parameters like half-life, T~max~, and clearance rates have not been established in humans.

References

Comprehensive Technical Guide: Tomatidine, a Multifaceted Steroidal Alkaloid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity, Biosynthesis, and Metabolism

Tomatidine is a spirosolane-type steroidal alkaloid derived from cholesterol, serving as the aglycone of the glycoalkaloid α-tomatine [1] [2]. Its core structure consists of a hexacyclic skeleton (rings A-F) with a nitrogen-containing F-ring forming a spiro arrangement [1] [3].

Biosynthesis in Tomato Plants

The biosynthesis of this compound is part of the Steroidal Glycoalkaloid (SGA) pathway in Solanaceae plants like tomato (Solanum lycopersicum). The process begins with cholesterol and proceeds through a series of enzymatic modifications [1]. Key genes involved in this pathway are listed in Table 1.

Table 1: Key Genes in the this compound/α-Tomatine Biosynthetic Pathway

Gene ID Gene Name Enzyme Function Specific Role in Pathway
Solyc07g062520 GAME7 / CYP72A188 Cytochrome P450 monooxygenase C-22 hydroxylation of cholesterol [1]
Solyc06g061027 GAME8 / CYP72A208 Cytochrome P450 monooxygenase C-26 hydroxylation [1]
Solyc07g043420 GAME11 / Sl16DOX 2-Oxoglutarate-dependent dioxygenase C-16α hydroxylation [1]
Solyc12g006460 GAME4 / SlCYP88B1 Cytochrome P450 monooxygenase Oxidation to 26-aldehyde furostanol [1]
Solyc12g006470 GAME12 / GABA-T2 Transaminase Transamination to form 26-amino furostanol [1]
Solyc01g073640 GAME25 / Sl3βHSD1 Short-chain dehydrogenase/reductase Dehydrogenation, isomerization, and reduction to form this compound [1]
Solyc07g043490 GAME1 UDP-galactosyltransferase First glycosylation step (to this compound galactoside) [1]
Solyc07g043410 GAME2 UDP-xylosyltransferase Final glycosylation step (to α-tomatine) [1]

The flowchart below illustrates the core biosynthetic pathway from cholesterol to α-tomatine and the metabolic conversion to esculeoside A in ripe fruit.

G Cholesterol Cholesterol 22-Hydroxycholesterol 22-Hydroxycholesterol Cholesterol->22-Hydroxycholesterol GAME7 (CYP72A188) This compound This compound This compound Galactoside This compound Galactoside This compound->this compound Galactoside GAME1 (UGT) alpha_Tomatine alpha_Tomatine 23-Hydroxytomatine 23-Hydroxytomatine alpha_Tomatine->23-Hydroxytomatine GAME31 (Sl23DOX) Esculeoside_A Esculeoside_A 22,26-Dihydroxycholesterol 22,26-Dihydroxycholesterol 22-Hydroxycholesterol->22,26-Dihydroxycholesterol GAME8 (CYP72A208) 16α,22,26-Trihydroxycholesterol 16α,22,26-Trihydroxycholesterol 22,26-Dihydroxycholesterol->16α,22,26-Trihydroxycholesterol GAME11 (Sl16DOX) Furostanol Intermediate Furostanol Intermediate 16α,22,26-Trihydroxycholesterol->Furostanol Intermediate GAME6 (CYP72A188) 26-Aldehyde Furostanol 26-Aldehyde Furostanol Furostanol Intermediate->26-Aldehyde Furostanol GAME4 (SlCYP88B1) 26-Amino Furostanol 26-Amino Furostanol 26-Aldehyde Furostanol->26-Amino Furostanol GAME12 (GABA-T2) Tomatidenol Tomatidenol 26-Amino Furostanol->Tomatidenol Tomatidenol->this compound GAME25 (Sl3βHSD1) γ-Tomatine γ-Tomatine This compound Galactoside->γ-Tomatine GAME17 (UGT) β1-Tomatine β1-Tomatine γ-Tomatine->β1-Tomatine GAME18 (UGT) β1-Tomatine->alpha_Tomatine GAME2 (UGT) Neorickiioside B Neorickiioside B 23-Hydroxytomatine->Neorickiioside B Lycoperoside C Lycoperoside C Neorickiioside B->Lycoperoside C GAME36 (BAHD Acetyltransferase) Prosapogenin A Prosapogenin A Lycoperoside C->Prosapogenin A E8/Sl27DOX (27-Hydroxylase) Prosapogenin A->Esculeoside_A GAME5 (UGT)

Diagram 1: Biosynthetic and metabolic pathway of this compound and α-tomatine in tomato plants. Key genes and enzymes are indicated alongside the reactions they catalyze.

In Vivo Metabolism and Pharmacokinetics

Upon consumption by mammals, glycosylated alkaloids like α-tomatine undergo significant metabolism. A recent pig study identified that phase I metabolites (e.g., hydroxythis compound, acetoxyhydroxythis compound) are the predominant forms found in systemic circulation, with sulfonated and glucuronidated phase II metabolites also present at lower concentrations [4]. The study reported total steroidal alkaloids reached an average concentration of 107.7 nmol/L in plasma after short-term tomato consumption [4].

Pharmacological Properties and Mechanisms of Action

This compound exhibits a wide range of biological activities by interacting with multiple cellular targets and pathways, as summarized below.

Antibacterial Properties

This compound demonstrates potent and selective activity against persistent forms of Staphylococcus aureus.

Table 2: Antibacterial Properties of this compound against S. aureus

Parameter Effect/Value Experimental Context
Activity against SCVs MIC = 0.12 μg/mL [5] Small-colony variants (SCVs) of S. aureus
Bactericidal vs Bacteriostatic Bacteriostatic against SCVs [5] Small-colony variants (SCVs)
Activity against normal strains No direct antibiotic activity [5] Normal strains of S. aureus
Anti-virulence & Potentiation Anti-virulence activity and potentiation of aminoglycosides [5] Normal strains of S. aureus
Primary Molecular Target Proposed: multiple cellular targets [5] First structure-activity relationship study
Antiviral Properties

This compound shows broad-spectrum antiviral activity against several RNA viruses. It inhibits CHIKV particle production with an EC₅₀ between 1.2 and 3.8 µM in Huh7 cells, and similarly shows activity against Dengue Virus (DENV) and Zika Virus (ZIKV) [6]. Its mechanism involves acting at a post-entry step of the viral replication cycle, effectively reducing the number of infected cells and progeny virion production [6].

Skeletal Muscle Atrophy Inhibition

A systems-based discovery approach identified this compound as a natural small molecule inhibitor of skeletal muscle atrophy [7]. The compound stimulates mTORC1 signaling and anabolism in skeletal myotubes, leading to accumulation of protein and mitochondria and ultimately cell growth [7]. In mouse models, this compound increased skeletal muscle mTORC1 signaling, reduced atrophy, stimulated hypertrophy, and increased strength and exercise capacity [7].

Additional Pharmacological Activities
  • Anti-inflammatory Effects: this compound inhibits iNOS and COX-2 through suppression of NF-κB and JNK pathways in LPS-stimulated macrophages [3].
  • Cardioprotective and Anti-atherosclerotic Effects: Dietary supplementation with ~0.04% this compound for 10 weeks reduced plasma cholesterol and atherosclerosis in ApoE-deficient mice, potentially by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) [8].
  • Neuroprotective Effects: this compound and α-tomatine provide protection against glutamate-induced and H₂O₂-induced toxicity in SH-SY5Y neuroblastoma cells, restoring antioxidant enzyme activity and glutathione levels [3].
  • Anti-osteoporotic Effects: this compound suppresses osteoclastogenesis and mitigates estrogen deficiency-induced bone mass loss by modulating TRAF6-mediated signaling and downregulating p53 [8] [3].

The following diagram illustrates the multitargeted mechanisms of action of this compound across different physiological systems.

G cluster_Antiviral Antiviral Activity cluster_Muscle Skeletal Muscle Atrophy Inhibition cluster_Antiinflammatory Anti-inflammatory Activity cluster_Other Other Activities This compound This compound Antiviral_Mechanism Inhibits viral replication (post-entry step) This compound->Antiviral_Mechanism Muscle_Mechanism Stimulates mTORC1 signaling & anabolism This compound->Muscle_Mechanism Inflammation_Mechanism Suppresses NF-κB & JNK pathways This compound->Inflammation_Mechanism Cardio Cardioprotective (↓ Cholesterol, ↓ Atherosclerosis) This compound->Cardio Neuro Neuroprotective (↑ Antioxidant defenses) This compound->Neuro Bone Anti-osteoporotic (↓ Osteoclastogenesis) This compound->Bone CHIKV CHIKV Replication Antiviral_Mechanism->CHIKV DENV_ZIKV DENV & ZIKV Replication Antiviral_Mechanism->DENV_ZIKV Protein ↑ Protein accumulation Muscle_Mechanism->Protein Mitochondria ↑ Mitochondrial biogenesis Muscle_Mechanism->Mitochondria Hypertrophy Induces muscle hypertrophy Muscle_Mechanism->Hypertrophy iNOS ↓ iNOS expression Inflammation_Mechanism->iNOS COX2 ↓ COX-2 expression Inflammation_Mechanism->COX2

Diagram 2: Multitargeted mechanisms of action of this compound, illustrating its diverse pharmacological activities across different disease models.

Experimental Protocols for Key Assays

Protocol: Assessing Antiviral Activity In Vitro [6]

Objective: To evaluate the antiviral potential of this compound towards Chikungunya virus (CHIKV) in vitro.

Cell Lines: Huh7 (human hepatic cells) or Vero-WHO (monkey kidney epithelial cells). Virus Strains: CHIKV-LR (East/Central/South African lineage). Cytotoxicity Pre-screening:

  • Seed cells in 96-well plates and incubate overnight.
  • Treat with serial dilutions of this compound (e.g., 0.1-100 µM) for 24-48 hours.
  • Assess cell viability using MTT, MTS, or ATPLite assays.
  • Calculate CC₅₀ (50% cytotoxic concentration) and determine the maximum non-toxic concentration (where viability >75-80%).

Antiviral Activity Assay:

  • Seed cells in appropriate growth medium.
  • Pre-treatment: Optional. Incubate cells with this compound prior to infection.
  • Infection: Infect cells with CHIKV at a defined MOI (e.g., 0.5 or 1) in the presence or absence of this compound.
  • Post-treatment: Add this compound immediately after virus adsorption period.
  • Incubate for a defined period (e.g., 16-24 hours post-infection).
  • Harvest cell culture supernatants.
  • Quantify infectious virus particles by plaque assay (PFU/mL) or TCID₅₀.

Key Controls: Include vehicle (e.g., EtOH, DMSO) and untreated infected controls, as well as a known antiviral compound as a positive control if available.

Protocol: Evaluating Anti-Atrophy Effects in Skeletal Myotubes [7]

Objective: To determine the effect of this compound on preventing skeletal muscle atrophy in vitro.

Cell Culture:

  • Human Skeletal Myoblasts: (Lonza CC-2580) maintained in SkBM-2 Basal Media with BulletKit supplements.
  • Mouse C2C12 Myoblasts: (ATCC CRL-1772) maintained in high-glucose DMEM with 10% FBS.

Differentiation and Treatment:

  • Day 0: Plate myoblasts at high density (e.g., 1x10⁵ cells/well for human, 2.5x10⁵ for mouse in 6-well plates).
  • Day 2 (Human) / Day 1 (Mouse): Induce differentiation by switching to low-serum medium (e.g., 2% horse serum in DMEM/F-12 for human, DMEM for mouse).
  • Day 7: Differentiated myotubes are rinsed with PBS and treated with vehicle (0.1% DMSO) or this compound (e.g., 1-10 µM) in fresh maintenance medium.
  • Incubate for 48 hours before analysis.

Endpoint Analyses:

  • Total Cellular Protein: Quantify using BCA assay, normalized to DNA content.
  • Mitochondrial DNA Content: Isolate total DNA and quantify mitochondrial vs. nuclear DNA by qPCR.
  • Myotube Size: Fix, immunostain for troponin or myosin heavy chain, image, and measure diameter using ImageJ software.
  • Protein Synthesis: Pulse with ³H-tyrosine (4 µCi/mL) for 30 min, measure incorporation.
  • Signaling Analysis: Perform immunoblotting for phospho-/total S6K, Akt, and other mTOR pathway components.

Research Gaps and Future Directions

While this compound shows significant therapeutic potential, several research gaps remain:

  • Human Pharmacokinetics: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies in humans are lacking. The recent pig model study provides preliminary data on circulating metabolites, but further validation is needed [4].
  • Systemic Toxicity Profile: Long-term toxicity and safety studies in higher mammals are required before clinical development.
  • Formulation Strategies: Poor aqueous solubility may limit bioavailability, necessitating advanced formulation approaches.
  • Structure-Activity Relationship (SAR): Although the first SAR study has been conducted [5], more extensive medicinal chemistry efforts could yield analogs with improved potency and selectivity.
  • Combination Therapies: Potential synergies with existing antibiotics, antivirals, or other therapeutics remain largely unexplored.

References

Comprehensive Application Notes and Protocols for Tomatidine Extraction from Tomato Plants

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Tomatidine is a steroidal alkaloid found abundantly in tomato plants (Solanum lycopersicum), particularly in green tissues such as leaves, stems, and unripe green fruits. This compound and its glycosylated form, α-tomatine, have gained significant research interest due to their diverse pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities [1] [2]. These notes provide detailed methodologies for extracting, isolating, and analyzing this compound from various tomato plant materials, emphasizing both conventional and innovative green extraction technologies that enhance efficiency while reducing environmental impact.

The extraction of this compound represents a valuable approach for valorizing agricultural waste from tomato cultivation and processing. By utilizing tomato leaves and green tomatoes that are typically discarded, researchers can obtain bioactive compounds for pharmaceutical applications while contributing to more sustainable agricultural practices [3] [4]. The protocols outlined below have been optimized for yield, purity, and scalability, addressing the growing need for efficient natural product extraction in drug discovery and development.

Plant Material Preparation and Composition

Primary Sources of this compound
  • Tomato Leaves and Stems: These aerial parts contain high concentrations of α-tomatine, which can be hydrolyzed to this compound. Leaves typically contain various steroidal alkaloids and phenolic compounds, with α-tomatine representing approximately 12.37% of the extract composition in some varieties [3].
  • Unripe Green Tomatoes: Immature fruits are particularly rich in α-tomatine, with concentrations decreasing dramatically as the fruit ripens and metabolizes α-tomatine to esculeoside A [5] [6]. Green tomatoes can contain approximately 200 mg of α-tomatine per 100 g of fresh weight [4].
  • Tomato Cannery Waste: Industrial by-products including discarded green tomatoes and plant biomass represent economical and sustainable sources for large-scale extraction [7].
Pre-extraction Processing
  • Drying: Fresh plant materials should be cleaned with distilled water and dried indoors for 48 hours under natural sunlight or using controlled temperature environments not exceeding 105°C until constant weight is achieved [3].
  • Particle Size Reduction: Dried materials should be ground using an electric grinder to achieve a fine powder with particle sizes between 0.5-1 mm to maximize surface area for extraction [3].
  • Storage: Processed materials should be stored in refrigerated conditions (approximately 5°C) in airtight containers to prevent degradation of alkaloids [3].

Extraction Methods and Protocols

Method 1: Acidic Solvent Extraction from Tomato Branches and Leaves

This conventional method utilizes acidic conditions to protonate the nitrogen atom in this compound, enhancing its water solubility and extraction efficiency [8] [6].

Materials and Equipment
  • Tomato leaf powder (100 g)
  • Methanol, Acetic acid, Chloroform
  • Ammonium hydroxide
  • Cation exchange resin (hydrogen type)
  • Concentrated hydrochloric acid
  • Rotary evaporator
  • Centrifuge
  • Crystallization apparatus
Step-by-Step Protocol
  • Extraction: Mix 100 g of dried tomato leaf powder with 500 mL of methanol containing 5% acetic acid. Perform reflux extraction at 65°C for 3 hours with continuous stirring [8].
  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 45°C until approximately 20% of the original volume remains [8].
  • Acidification and Washing: Adjust the pH to 2-3 using diluted hydrochloric acid. Transfer to a separatory funnel and wash twice with equal volumes of chloroform to remove non-polar impurities [8].
  • Alkalization and Precipitation: Adjust the aqueous phase to pH 10-11 using ammonium hydroxide to precipitate crude this compound. Collect the precipitate via vacuum filtration [8].
  • Purification:
    • Dissolve the crude product in diluted hydrochloric acid (pH 3-4).
    • Pass through a strong cation exchange resin column.
    • Wash the resin with deionized water until the eluent becomes clear.
    • Elute this compound with 5% ammonium hydroxide solution.
    • Concentrate the eluent under reduced pressure [8].
  • Crystallization: Recrystallize from hot methanol to obtain pure this compound crystals. Dry under vacuum at 40°C for 24 hours [8].
Method 2: Subcritical Water Extraction (SWE) from Green Tomatoes

SWE is an environmentally friendly technique that uses water at temperatures above its boiling point (100°C) under high pressure to maintain liquid state, enhancing extraction of moderately polar to non-polar compounds [4].

Materials and Equipment
  • Fresh or frozen green tomatoes
  • High-pressure batch reactor (1.2 L capacity)
  • Whatman No. 1 filter paper
  • Centrifuge
  • Nitrogen gas source
  • Freeze dryer
Step-by-Step Protocol
  • Sample Preparation: Wash green tomatoes and cut into small pieces. Blend in a mixer to achieve homogeneous pulp [4].
  • Subcritical Water Extraction:
    • Load the reactor with tomato pulp at a 10:1 solvent-to-solid ratio based on the water content of the tomatoes (approximately 90 wt%).
    • Set temperature to 190°C and pressure to 50 bar using nitrogen stream.
    • Maintain residence time of 15 minutes with continuous agitation [4].
  • Separation and Concentration:
    • After extraction, rapidly release pressure and collect the extract.
    • Filter through Whatman No. 1 filter paper.
    • Centrifuge at 500× g for 10 minutes at room temperature.
    • Collect supernatant and freeze-dry for long-term storage [4].
Optimization Notes
  • Temperature Effect: Extraction at 190°C yields approximately 200 mg tomatine/100 g tomato, significantly higher than extraction at 120°C [4].
  • Time Optimization: Maximum yields are achieved at 15 minutes residence time; longer durations may lead to compound degradation [4].
  • Fresh vs. Frozen: Fresh tomatoes generally yield higher carbohydrate content (1812 mg GE/100 g vs. 1269 mg GE/100 g for frozen), but tomatine extraction remains efficient from both sources [4].
Method 3: Water Bath Extraction (WBE) from Tomato Leaves

This green extraction method uses only water as the solvent, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [3].

Materials and Equipment
  • Tomato leaf powder (0.5 g)
  • Ultrapure water
  • Water bath with temperature control
  • Centrifuge
  • Lyophilizer
Step-by-Step Protocol
  • Extraction Setup: Place 0.5 g of tomato leaf powder in a 50 mL Erlenmeyer flask. Add ultrapure water at a solid-to-liquid ratio of 1:50 [3].
  • Heating Extraction: Submerge the flask in a water bath preheated to 71°C for 29 minutes without stirring [3].
  • Separation:
    • Filter the mixture through Whatman No. 1 filter paper.
    • Cool to room temperature.
    • Centrifuge at 4500× g for 10 minutes.
    • Collect the supernatant [3].
  • Concentration: Lyophilize the supernatant to obtain a dry extract rich in α-tomatine, which can be further hydrolyzed to this compound [3].

Comparative Analysis of Extraction Methods

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction Method Raw Material Solvent System Temperature Time Reported Yield Purity Considerations
Acidic Solvent Extraction Tomato branches/leaves 5% acetic acid in methanol 65°C 3 hours Not specified High purity after cation exchange and crystallization [8]
Subcritical Water Extraction Green tomatoes Water 190°C 15 minutes ~200 mg tomatine/100 g tomato Co-extraction of carbohydrates and phenolics [4]
Water Bath Extraction Tomato leaves Water 71°C 29 minutes α-tomatine: 12.37% of TLE* Contains other phenolics (rutin: 45.21%) [3]

*TLE: Tomato Leaf Extract

Table 2: Analytical Methods for this compound/Tomatine Quantification

Analytical Method Stationary Phase Mobile Phase Detection Key Parameters

| HPLC-MS [9] | C18 column | A: 0.1% formic acid in water B: 0.1% formic acid in methanol | Mass spectrometry | Gradient elution: 0-3 min: 70% B; 3-10 min: 70-90% B; 10-15 min: 90% B | | HPLC-UV [4] | C18 column | Acetonitrile-water with 0.1% TFA | UV detection | Comparison with authentic tomatine standard |

Analytical Methods and Quality Control

This compound Hydrolysis from α-Tomatine

Since α-tomatine is typically the primary compound extracted from tomato materials, conversion to this compound requires hydrolysis:

  • Acidic Hydrolysis: Dissolve α-tomatine-rich extract in diluted hydrochloric acid (0.5 M) and reflux for 2-3 hours [6].
  • Monitoring Reaction: Track reaction progress by TLC or HPLC until complete disappearance of α-tomatine.
  • Neutralization and Isolation: Adjust pH to 9-10 with ammonium hydroxide to precipitate this compound.
  • Purification: Recrystallize from methanol or methanol-chloroform mixtures [6].
Quality Control Parameters
  • Purity Assessment: HPLC purity should exceed 95% for research applications [9].
  • Identification: Confirm identity via mass spectrometry (characteristic ions) and comparison with authentic standards [9] [4].
  • Solvent Residues: If organic solvents are used, test for residual solvents according to ICH guidelines.
  • Heavy Metals: Screen for heavy metals, particularly when using cation exchange resins [8].

Pharmacological Applications and Relevance

This compound exhibits diverse biological activities that support its investigation for drug development:

  • Antiviral Activity: this compound demonstrates potent inhibition of Chikungunya virus (CHIKV) with EC₅₀ values between 1.2-3.8 µM across multiple CHIKV strains. It acts at post-entry steps of the viral replication cycle and maintains efficacy up to 24 hours post-infection [2].
  • Anticancer Properties: this compound suppresses tumor development and inhibits growth of various cancer cell lines, including human gastric cancer cells (85As2) and MCF-7 breast cancer cells (IC₅₀ = 114.5 µg/mL for tomato leaf extract) [3].
  • Antimicrobial Effects: this compound shows antibiotic activity against Staphylococcus aureus and its small-colony variants, with enhanced effects when used synergistically with aminoglycoside antibiotics [10].
  • Anti-inflammatory Activity: this compound and α-tomatine exhibit marked anti-inflammatory properties through multiple signaling pathways, including regulation of the NFκB/ERK pathway [1].

Conclusion and Future Perspectives

The extraction methods outlined provide researchers with multiple pathways to obtain this compound from tomato plant materials, balancing efficiency, sustainability, and purity requirements. The development of green extraction techniques like subcritical water extraction and optimized water bath extraction represent significant advances in sustainable natural product isolation.

Future research directions should focus on:

  • Process Intensification: Developing continuous extraction systems for larger-scale production.
  • Bioactivity-Guided Fractionation: Isolating this compound along with synergistic compounds that may enhance its pharmacological effects.
  • Industrial Scale-Up: Adapting laboratory protocols for commercial-scale production while maintaining cost-effectiveness and environmental sustainability.

As interest in plant-derived bioactive compounds continues to grow, these extraction protocols provide valuable tools for utilizing agricultural by-products to obtain pharmaceutically relevant compounds, contributing to both drug discovery and sustainable agricultural practices.

Experimental Workflow Diagrams

G Start Start: Select Plant Material MatSource Material Source Start->MatSource Leaves Tomato Leaves/Stems MatSource->Leaves Higher α-tomatine GreenTom Green Tomatoes MatSource->GreenTom Industrial byproduct Prep Preparation: Cleaning, Drying, Grinding Leaves->Prep GreenTom->Prep MethodSelect Extraction Method Selection Prep->MethodSelect AcidicExt Acidic Solvent Extraction MethodSelect->AcidicExt Highest purity SWE Subcritical Water Extraction MethodSelect->SWE Green technology WBExt Water Bath Extraction MethodSelect->WBExt Solvent-free Hydrolysis Acidic Hydrolysis (if this compound needed) AcidicExt->Hydrolysis α-tomatine rich extract SWE->Hydrolysis α-tomatine rich extract WBExt->Hydrolysis α-tomatine rich extract Purification Purification: Cation Exchange, Crystallization Hydrolysis->Purification Analysis Analysis: HPLC-MS, HPLC-UV Purification->Analysis End Pure this compound Analysis->End

Diagram 1: Comprehensive workflow for this compound extraction from tomato plants, showing multiple pathways based on source material and extraction method selection.

G Start Plant Material (Tomato Leaves) Step1 Extraction with 5% Acetic Acid in Methanol Start->Step1 Step2 Filtration and Concentration Step1->Step2 Step3 Acidification (pH 2-3) and Chloroform Wash Step2->Step3 Step4 Alkalization (pH 10-11) to Precipitate Crude Step3->Step4 Step5 Cation Exchange Chromatography Step4->Step5 Step6 Crystallization from Hot Methanol Step5->Step6 End Pure this compound Step6->End

Diagram 2: Detailed workflow for acidic solvent extraction and purification of this compound from tomato leaves, highlighting key pH adjustment steps for optimal recovery.

References

large-scale synthesis of tomatidine protocol

Author: Smolecule Technical Support Team. Date: February 2026

Tomatidine Large-Scale Synthesis Protocol

This protocol is adapted from the concise large-scale synthesis developed by researchers at the Université de Sherbrooke [1]. The key strategic improvement is a Suzuki–Miyaura coupling to assemble the steroidal core and the enantiopure F-ring side chain, replacing a less scalable organolithium coupling [1].

Starting Material
  • Diosgenin: An inexpensive (approximately USD 0.30/g), commercially available sapogenin obtained from the acidic hydrolysis of wild yam (Dioscorea species) [1].
Synthetic Procedure

The synthesis begins with the preparation of the steroidal core from diosgenin, followed by a convergent coupling with the side chain. The procedure below is performed on a 2 g scale of lactone 5, which is itself accessible from diosgenin in two steps [1].

Part 1: Preparation of Iodo Enol Ether (Coupling Partner)

This sequence converts lactone 5 into the key iodo enol ether intermediate 13 [1].

  • Protection of C3 Alcohol: Treat lactone 5 with methoxymethyl chloride (MOMCl) in the presence of N,N-Diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) as a catalyst to yield MOM-protected lactone 9a [1].
  • Reduction to Hemiacetal: Reduce lactone 9a with diisobutylaluminium hydride (iBu₂AlH) to obtain hemiacetal 11 as an inconsequential mixture of diastereoisomers (2:1 ratio). The combined yield for steps 1 and 2 is 95% [1].
  • Dehydration to Enol Ether: Activate hemiacetal 11 with methanesulfonyl chloride (MsCl), followed by elimination with a excess of triethylamine (Et₃N) at high temperature. Purify the resulting enol ether 12 by passage through a short silica pad in a yield of 65% [1].
  • Iodination:
    • Lithiation: Dissolve enol ether 12 in anhydrous tetrahydrofuran (THF) and cool under an inert atmosphere. Add tert-butyllithium (tBuLi, 3.0 equivalents) dropwise.
    • Electrophilic Quenching: To the lithiated intermediate, add 1,2-diiodoethane (1,2-DIE, 3.0 equivalents) to cleanly afford the iodo enol ether 13. Yield: 91% [1].
    • Note: The use of 1,2-DIE is superior to earlier methods involving toxic tributyltin chloride (Bu₃SnCl) [1].

Part 2: Synthesis of Olefin Side Chain

The required enantiopure olefin 8 is synthesized from commercially available (R)-Roche ester 14 [1].

  • Protection: Protect (R)-Roche ester 14 as a tetrahydropyranyl (THP) ether.
  • Reduction: Reduce the ester using lithium aluminium hydride (LiAlH₄) to yield (S)-monoprotected diol 15. Yield over two steps: 81% [1].
    • The full synthetic sequence to olefin 8 continues from diol 15, but the complete reaction details are truncated in the available search results [1].

Part 3: Suzuki–Miyaura Coupling and Final Steps

This key reaction couples the two fragments [1].

  • Coupling: Subject iodo enol ether 13 and olefin 8 to Suzuki–Miyaura cross-coupling conditions. The alkylborane required for the reaction is generated in situ from olefin 8.
  • Spiroketalization and Completion: The coupling adduct 7 undergoes a Lewis acid-mediated spiroketal opening, followed by an azide substitution and reduction sequence to install the spiroaminoketal motif of natural this compound. This five-step sequence from intermediate 2 has been previously established by the research group [1].

Summary of Synthesis Performance

The table below summarizes the performance and key advantages of this synthetic route.

Parameter Specification
Overall Yield 15.2% over 15 steps [1] [2]
Scale Demonstrated 5.2 g in a single pass [1] [2]
Key Improvement Suzuki–Miyaura coupling replaces temperature-sensitive organolithium chemistry [1]
Atom Economy Improved; requires less of the valuable side-chain synthon (1.5 eq. vs. 2.0 eq.) [1]
Purification No flash chromatography; uses recrystallization, distillation, and silica pads only [1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow and key stages of the large-scale this compound synthesis protocol.

G Start Start: Diosgenin (Inexpensive Starting Material) A Two-Step Sequence (Past Work) Yields Steroidal Core 5 Start->A B 4-Step Sequence: 1. MOM Protection 2. Reduction (iBu₂AlH) 3. Dehydration 4. Iodination (1,2-DIE) Yields Iodo Enol Ether 13 A->B D Key Step: Suzuki-Miyaura Coupling (Convergent Union of Fragments) B->D Coupling Partner C Multi-Step Synthesis From (R)-Roche Ester Yields Olefin Side Chain 8 C->D Olefin Partner E 5-Step Sequence: Spiroketal Opening, Azide Substitution, Reduction (Established Sequence) D->E End Final Product: this compound E->End

Application Notes for Researchers

  • Scalability and Practicality: This protocol is explicitly designed for scale. The elimination of flash chromatography and the use of robust coupling reactions make it suitable for producing the multi-gram quantities required for extensive SAR studies and pre-clinical investigations [1].
  • Strategic Advantage: The Suzuki–Miyaura coupling is a critical improvement. It avoids the arduous temperature control and use of a chiral auxiliary required in the first-generation synthesis, making the process more operationally simple and safer on large scales [1].
  • Cost-Effectiveness: Sourcing starting material from low-cost diosgenin (USD 0.30/g) is a major advantage over extracting this compound from natural sources, which costs over USD 1,500 per gram [1] [3].

Context and Motivations for Synthesis Development

The drive to develop efficient syntheses for this compound is fueled by its promising and diverse biological activities, which create high demand from research communities.

Research Area Reported Activity of this compound
Infectious Disease Potent antibiotic against Staphylococcus aureus small-colony variants (SCVs); derivative FC04-100 shows enhanced broad-spectrum activity [1] [3].
Virology Shows antiviral activity towards Chikungunya virus (CHIKV), Dengue virus (DENV), and Zika virus (ZIKV) in vitro [4].
Muscle & Aging Inhibits age-related skeletal muscle atrophy; extends lifespan and healthspan in C. elegans; attenuates inflammatory responses in muscle models [5] [6] [7].
Neuropharmacology Demonstrates neuroprotective effects, relieving neuronal damage in a spinal cord injury model by inhibiting inflammation and apoptosis [8].

Key Takeaways for Drug Development Professionals

  • Enabling SAR Studies: The reliable gram-scale access to the this compound scaffold has enabled medicinal chemistry efforts. For instance, C-3 chemical modifications have yielded analogs with significantly broadened spectrum antibacterial activity, including against resistant strains like MRSA and E. coli [3].
  • Target Engagement: Researchers have identified the bacterial ATP synthase as a key target for this compound and its derivatives, validating this pathway for novel antibiotic development [3].
  • Broader Therapeutic Potential: The availability of synthetic this compound supports ongoing investigations into its anti-inflammatory, neuroprotective, and anti-aging mechanisms, suggesting a wide-ranging therapeutic potential beyond its initial antibiotic applications [5] [8] [7].

References

Comprehensive Application Notes: Tomatidine Cell Culture Treatment Concentrations and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tomatidine and Its Research Relevance

This compound is a natural steroidal alkaloid found in the stems and leaves of tomato plants (Lycopersicon esculentum) and in green tomatoes, where it exists as its glycosylated form, α-tomatine. [1] [2] This compound has garnered significant scientific interest due to its diverse biological activities, including effects on muscle atrophy, antiviral properties, antimicrobial actions, and potential lifespan extension. [3] [1] [4] this compound's multifaceted mechanism involves modulation of several key cellular pathways, making it a compelling subject for pharmacological research and drug development.

The growing body of evidence demonstrating this compound's effects on critical cellular processes has positioned it as a promising lead compound for therapeutic development. Recent studies have revealed that this compound can influence pathways related to cellular metabolism, stress resistance, and programmed cell death, suggesting potential applications in conditions ranging from age-related muscle wasting to viral infections and cancer. [3] [1] [5] These application notes consolidate the current methodological knowledge on this compound application in cell culture systems to facilitate standardized research approaches across laboratories.

This compound Treatment Parameters Across Cell Types

The appropriate concentration of this compound for cell culture experiments varies significantly depending on the cell type, treatment duration, and specific biological effect being investigated. Below is a comprehensive summary of established treatment parameters across various experimental systems.

Table 1: this compound Treatment Parameters for Different Cell Types and Experimental Systems

Cell Type/System Concentration Range Treatment Duration Key Effects Citations
Human Skeletal Muscle Myotubes 1-10 µM 48 hours Stimulated mTORC1 signaling, increased protein accumulation, mitochondrial biogenesis, cell growth [3]
Mouse C2C12 Myotubes 1-10 µM 30-48 hours Enhanced protein synthesis, increased cellular protein content, mitochondrial DNA accumulation [3]
Huh7 (Human Hepatic) 0.1-10 µM (antiviral); CC₅₀ = 156 µM Variable (infection models) Inhibition of CHIKV virus production; EC₅₀ = 1.2-3.8 µM for CHIKV strains [1]
Vero-WHO (Monkey Kidney) Up to 10 µM (non-toxic); CC₅₀ = 149 µM 9 hours post-infection 76.8% reduction in CHIKV infectious virus particles at 10 µM [1]
C. elegans (Lifespan) 25 µM (optimal) From L4 stage throughout lifespan 7.0% lifespan extension, improved muscle function, enhanced mitochondrial homeostasis [4]
Primary Rat Neurons ~25 µM 24-48 hours Improved mitochondrial function, activation of stress response pathways [4]
Human Cells (Various) ~25 µM 24-48 hours Enhanced mitochondrial biogenesis, PINK-1/DCT-1-dependent mitophagy [4]
Pancreatic Cancer Cells 5-20 µM 24-48 hours Induction of ferroptosis, ATF4-dependent signaling, inhibition of progression [5]

Table 2: Cytotoxicity Profile of this compound Across Different Cell Lines

Cell Line Assay Method CC₅₀ (50% Cytotoxic Concentration) Maximum Non-Toxic Concentration Citations
Huh7 ATPLite assay 156 µM 10-20 µM [1]
Huh7 MTT assay Not specified 30 µM [1]
Vero-WHO ATPLite assay 149 µM 10 µM [1]
C. elegans Survival analysis 50 µM (toxic) 25 µM [4]

Detailed Experimental Protocols

Protocol for Muscle Atrophy Studies Using Human Skeletal Myotubes

3.1.1 Cell Culture and Differentiation

  • Obtain human skeletal muscle myoblast cells (Lonza CC-2580) and maintain in SkBM-2 Basal Media (Lonza CC-3246) supplemented with BulletKit (Lonza CC-3245), referred to as Medium A, at 37°C and 5% CO₂. Use cells up to passage 7 for experiments. [3]
  • On day 0, plate myoblasts in 6-well plates at a density of 1 × 10⁵ cells per well in Medium A. [3]
  • On day 2, induce differentiation by replacing Medium A with DMEM/F-12 (Invitrogen 11320-033) containing antibiotics (100 units/ml penicillin and 100 μg/ml streptomycin sulfate) and 2% (v/v) horse serum (Hyclone SH3007403), referred to as Medium B. [3]
  • On day 7, rinse myotubes with phosphate-buffered saline (PBS) and replace Medium B with Medium A. Add vehicle (0.1% (v/v) DMSO) or this compound directly to the media. Prepare this compound as a 1 mM stock solution in DMSO and dilute to final concentrations (typically 1-10 μM) in culture media. [3]
  • Incubate for 48 hours before harvesting for analysis of total cellular protein, mitochondrial DNA, and myotube size. [3]

3.1.2 Assessment of Myotube Size

  • Rinse myotubes once with PBS and fix for 15 minutes in 4% paraformaldehyde. [3]
  • Permeabilize for 2 minutes in a 1:1 mixture of methanol and acetone. [3]
  • Block for 1 hour at 25°C in 5% normal goat serum (NGS; Sigma). [3]
  • Incubate for 16 hours at 4°C in a 1:250 dilution of anti-troponin antibody (CT3) in 5% NGS. [3]
  • Rinse with PBS and incubate for 1 hour at 25°C in a 1:1000 dilution of Alexa Fluor 488-conjugated anti-mouse IgG. [3]
  • Image with an Olympus IX-71 microscope equipped with a DP-70 camera and epifluorescence filters. [3]
  • Perform image analysis using ImageJ software, determining the diameter of each myotube by averaging three width measurements per myotube. [3]
Protocol for Antiviral Studies Against CHIKV

3.2.1 Cell Culture and Infection Conditions

  • Culture Huh7 cells (human hepatic cell line) in appropriate medium at 37°C with 5% CO₂. [1]
  • Determine cytotoxicity profile using ATPLite assay prior to infection experiments. The maximum non-toxic concentration in Huh7 cells is 10 μM. [1]
  • Infect cells with CHIKV-LR at MOI 1 in the presence of increasing concentrations of this compound (0.1 to 10 μM) added at the time of infection. [1]
  • For time-of-addition experiments, add this compound at various time points post-infection to determine the specific stage of the viral lifecycle being inhibited. [1]
  • Harvest supernatant at appropriate time points (e.g., 9-24 hours post-infection) and quantify infectious virus particles by plaque assay or other appropriate methods. [1]

3.2.2 Cytotoxicity Assessment

  • Plate cells in 96-well plates at appropriate density and allow to adhere overnight. [1]
  • Treat with serial dilutions of this compound for the duration equivalent to infection experiments. [1]
  • Assess cell viability using ATPLite assay according to manufacturer's instructions, measuring luminescence as a proxy for ATP levels. [1]
  • Alternatively, use MTS assay or trypan blue exclusion to confirm non-toxic concentrations. [1]
Protocol for Lifespan Extension Studies in C. elegans

3.3.1 Nematode Culture and Treatment

  • Maintain C. elegans strains (e.g., N2 wild type) on nematode growth medium (NGM) seeded with OP50 E. coli as a food source. [4]
  • Synchronize populations by hypochlorite treatment and hatching in M9 buffer. [4]
  • At the L4 larval stage, transfer worms to plates containing 25 μM this compound (optimal concentration for lifespan extension). [4]
  • Include vehicle control (e.g., EtOH) plates for comparison. [4]
  • Monitor survival every 1-2 days, transferring worms to fresh plates regularly to prevent starvation and progeny overpopulation. [4]

3.3.2 Healthspan and Muscle Function Assessment

  • Pharyngeal pumping: Count pumps per minute at multiple time points during adulthood using a dissecting microscope. [4]
  • Swimming movement: Score movement patterns in liquid, typically on a scale of 0-3, with 3 representing vigorous, coordinated movement and 0 representing no movement. [4]
  • Muscle morphology: Fix worms and stain with phalloidin to visualize actin filament structure in muscle cells. Quantify the percentage of muscle cells with no damage, minor damage, or severe damage. [4]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through modulation of several key cellular signaling pathways. The diagrams below illustrate the primary mechanisms identified in recent research.

G cluster_muscle Muscle Atrophy Pathway cluster_antiviral Antiviral Mechanism cluster_mito Mitochondrial Homeostasis cluster_cancer Pancreatic Cancer Mechanism This compound This compound mTORC1 mTORC1 Signaling This compound->mTORC1 Stimulates PostEntryInhibition Post-entry Inhibition This compound->PostEntryInhibition CHIKV, DENV, ZIKV MildROS Mild ROS Production This compound->MildROS Induces ATF4 ATF4-dependent Signaling This compound->ATF4 Targets ProteinSynthesis Increased Protein Synthesis mTORC1->ProteinSynthesis MitochondrialBiogenesis Mitochondrial Biogenesis mTORC1->MitochondrialBiogenesis MuscleGrowth Muscle Cell Growth ProteinSynthesis->MuscleGrowth MitochondrialBiogenesis->MuscleGrowth ViralReplication Reduced Viral Replication PostEntryInhibition->ViralReplication ProgenyProduction Decreased Progeny Virions ViralReplication->ProgenyProduction MultipleRounds Controls Multiple Replication Rounds ProgenyProduction->MultipleRounds SKN1 SKN-1/Nrf2 Pathway Activation MildROS->SKN1 Activates Antioxidant Antioxidant Response SKN1->Antioxidant Mitophagy PINK-1/DCT-1 Mitophagy Antioxidant->Mitophagy Biogenesis Mitochondrial Biogenesis Antioxidant->Biogenesis Homeostasis Mitochondrial Homeostasis Mitophagy->Homeostasis Biogenesis->Homeostasis Ferroptosis Ferroptosis Induction ATF4->Ferroptosis LimitProgression Limited Cancer Progression Ferroptosis->LimitProgression

Figure 1: this compound's Multifaceted Mechanisms of Action. This diagram illustrates the key signaling pathways through which this compound exerts its effects on muscle atrophy, viral infection, mitochondrial homeostasis, and cancer progression.

G cluster_workflow Experimental Workflow for this compound Studies cluster_conc cluster_analysis CellPreparation Cell/Organism Preparation ConcentrationTesting Concentration Optimization CellPreparation->ConcentrationTesting Plate cells or synchronize worms Treatment This compound Treatment ConcentrationTesting->Treatment Establish non-toxic range Cytotoxicity Cytotoxicity Assessment ConcentrationTesting->Cytotoxicity DoseResponse Dose-Response Curves ConcentrationTesting->DoseResponse TimeCourse Time-Course Studies ConcentrationTesting->TimeCourse Analysis Endpoint Analysis Treatment->Analysis Harvest samples Molecular Molecular Analysis (Western blot, PCR) Analysis->Molecular Phenotypic Phenotypic Analysis (Size, Function, Viability) Analysis->Phenotypic Viral Viral Titration (Plaque Assay) Analysis->Viral

Figure 2: Experimental Workflow for this compound Studies. This diagram outlines the general approach for designing experiments involving this compound treatment, from initial concentration optimization to endpoint analysis.

Practical Considerations for this compound Application

Solution Preparation and Storage

Stock Solution Preparation:

  • Prepare this compound as a concentrated stock solution in DMSO, typically at 10-100 mM concentration. [3]
  • Sonication or gentle heating may be required to fully dissolve this compound in DMSO.
  • Filter sterilize using a 0.2 μm filter for cell culture applications.
  • Aliquot and store at -20°C or -80°C protected from light to maintain stability.

Working Solution Preparation:

  • Dilute stock solution directly into cell culture medium to achieve desired final concentration.
  • Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. [3]
  • Include vehicle controls with equivalent DMSO concentration in all experiments.
Optimization Guidelines

Dose-Response Considerations:

  • Always perform preliminary cytotoxicity assays to establish the non-toxic concentration range for each new cell type. [1]
  • Consider the specific biological endpoint when selecting concentrations, as different pathways may have varying sensitivity to this compound.
  • Include a broad concentration range in initial experiments (e.g., 0.1-50 μM) to capture potential biphasic responses, as observed in C. elegans lifespan studies. [4]

Temporal Considerations:

  • Treatment duration should align with the biological process under investigation—shorter treatments (hours) for acute signaling changes, longer treatments (days) for phenotypic changes.
  • For viral infection studies, the timing of this compound addition relative to infection is critical for determining the mechanism of action. [1]

Conclusion

This compound represents a promising natural compound with diverse biological activities relevant to therapeutic development. These application notes provide comprehensive guidance on appropriate concentrations, experimental protocols, and mechanistic considerations for employing this compound in cell culture systems. Researchers should carefully consider cell-type-specific sensitivity and optimize conditions for their particular experimental context. Standardized approaches to this compound application will enhance reproducibility and facilitate comparative analyses across studies, accelerating our understanding of this multifaceted compound's therapeutic potential.

References

Comprehensive Technical Guide: Tomatidine Purification, Isolation, and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tomatidine

This compound is a steroidal alkaloid found in tomatoes and other plants of the Solanaceae family. It serves as the aglycone counterpart to α-tomatine, a major glycoalkaloid present particularly in green tomatoes [1]. Recent research has revealed promising biological activities, including potent antibiotic effects against persistent forms of Staphylococcus aureus [2] [3], anti-cancer properties through inhibition of key signaling pathways [4], and potential neuroprotective effects [5]. These diverse pharmacological interests have driven the development of efficient extraction, purification, and analysis protocols suitable for both research and potential industrial-scale production.

Extraction Techniques and Solvent Selection

The initial extraction is a critical step that significantly impacts the yield and purity of the final this compound product. The chosen method depends on the source material (e.g., tomato leaves, green tomatoes, industrial by-products) and the desired scale.

Conventional Solvent Extraction from Plant Tissue

This method is widely applicable for laboratory-scale extraction from various tomato plant parts.

Materials:

  • Source Material: Fresh or frozen tomato leaves, stems, or green tomatoes [6].
  • Extraction Solvents: Methanol, Chloroform, Petroleum Ether, Ethanol (70%), Acetic Acid (2-5%) [4] [6] [1].
  • Equipment: Grinder or blender, extraction vessels, steam bath, filtration setup, rotary evaporator.

Protocol:

  • Preparation: Commence by washing and finely chopping or grinding 1 kg of fresh tomato branches and leaves or green tomatoes to increase the surface area [6].
  • Initial Processing: Steam the material at 120°C for 30 minutes. This pre-treatment can help in breaking down cellular structures [4].
  • Solvent Extraction: Soak the mashed material in 3-4 L of solvent for 3 days at room temperature with occasional agitation. Chloroform has been identified as particularly effective, yielding up to 2.44% of the total alkaloid-steroid content, followed by petroleum ether and 70% ethanol. This compound is not efficiently extracted by pure water (aquadest) due to its low polarity [4].
  • Filtration and Concentration: Filter the mixture through filter paper or a Büchner funnel. Concentrate the filtrate under reduced pressure using a rotary evaporator at temperatures not exceeding 50°C to obtain a crude extract [6].

Table 1: Comparison of Solvent Efficiency for this compound Extraction

Solvent Relative Extraction Efficiency Key Characteristics
Chloroform Highest (2.44% of total alkaloid-steroid) [4] Non-polar, effective for alkaloid-steroids [4]
Petroleum Ether Moderate [4] Non-polar, good for initial defatting
70% Ethanol Moderate [4] Less effective than chloroform, water content reduces solubility
Methanol Effective (Commonly used) [7] [1] Polar, requires acidification for optimal yield
Acidic Aqueous (e.g., 2% Acetic Acid) Effective for glycoalkaloids (precursors) [1] Protonates nitrogen, increasing water solubility
Water (Aquadest) Very Low / Ineffective [4] Too polar for the non-polar this compound
High-Throughput Mechanical Extraction

For processing multiple samples simultaneously, a mechanized approach significantly improves efficiency.

Materials:

  • Equipment: Geno/Grinder or similar high-throughput tissue homogenizer.
  • Consumables: 50 mL centrifuge tubes, ceramic cutting stones (e.g., 3/8” x 7/8”), centrifuge.

Protocol:

  • Weigh 5 g (±0.05 g) of homogenized tomato sample into a 50 mL centrifuge tube.
  • Add two ceramic cutting stones and 15 mL of methanol. Include an internal standard at this stage if required for quantification.
  • Extract for 5 minutes at 1400 RPM using the Geno/Grinder.
  • Centrifuge immediately for 5 minutes at 3000 × g and 4°C.
  • Collect the supernatant for further purification and analysis. This method allows for the processing of up to 16 samples in 20 minutes with high recovery rates (93.0 ± 6.8% for this compound) [7].
Advanced and Green Extraction Methods

Subcritical Water Extraction (SWE) SWE is an emerging, environmentally friendly technique that uses water at elevated temperatures and pressures to modify its polarity and extraction efficiency.

  • Conditions: Temperature of 120°C to 190°C, pressure of 50 bar, residence time of 15-45 minutes [8].
  • Performance: This method can extract approximately 200 mg of tomatine (a this compound precursor) per 100 g of green tomatoes, which is a competitive yield compared to conventional methods [8].

Purification and Isolation Protocols

Following extraction, the crude material requires further purification to obtain high-purity this compound.

Liquid-Liquid Extraction and Column Chromatography

This classic approach is effective for purifying this compound from crude extracts.

Materials:

  • Purification Materials: Cation exchange resin, silica gel, elution solvents (chloroform, methanol, ammonia solution).
  • Equipment: Glass chromatography column, fraction collector, TLC plates.

Protocol:

  • Acidification and Cation Exchange: Acidify the concentrated extract to pH 3-4 with dilute hydrochloric acid. Pass it through a strong acid cation exchange resin. This compound, being a basic alkaloid, will bind to the resin [6].
  • Washing: Wash the resin with deionized water until the eluent is neutral and colorless to remove impurities.
  • Elution: Elute the bound this compound using a 5% ammonia solution in 70% ethanol [6].
  • Concentration and Crystallization: Concentrate the eluate under vacuum. Then, dissolve the residue in a minimal amount of chloroform and allow for slow crystallization, yielding pure this compound crystals [6].
  • Alternative: Silica Gel Chromatography: As an alternative or additional step, the crude extract can be purified by silica gel column chromatography using a gradient of chloroform and methanol (e.g., from 100:0 to 85:15) as the mobile phase [6]. Monitor fractions by TLC or HPLC and pool those containing this compound.

The workflow for the conventional extraction and purification path is summarized below:

G cluster_1 Path A: Cation Exchange cluster_2 Path B: Silica Chromatography Start Start: Plant Material (Tomato leaves, green tomatoes) Prep Preparation (Wash, chop/grind) Start->Prep Steam Pre-treatment (Steam at 120°C, 30 min) Prep->Steam Extract Solvent Extraction (Soak in CHCl₃, MeOH, etc.) Steam->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude PurifChoice Purification Pathway Crude->PurifChoice Acidify Acidify Extract (pH 3-4) PurifChoice->Acidify Path A Silica Silica Gel Column PurifChoice->Silica Path B Load Load onto Cation Exchange Resin Acidify->Load Wash Wash with Water Load->Wash Elute Elute with NH₄OH/EtOH Wash->Elute Crystallize Crystallization (e.g., from CHCl₃) Elute->Crystallize Fractionate Fractionate with CHCl₃/MeOH gradient Silica->Fractionate Pool Pool this compound Fractions Fractionate->Pool Pool->Crystallize Final Pure this compound Crystallize->Final

Large-Scale Chemical Synthesis

For applications requiring large quantities (multi-gram scale), chemical synthesis provides an alternative to extraction from plant material, especially given this compound's low natural abundance and high cost (>USD 1500/g) [5].

Key Steps of the Scalable Synthesis [5]:

  • Starting Material: Use commercially available and inexpensive diosgenin.
  • Key Coupling Reaction: Employ a Suzuki-Miyaura-type coupling to graft an enantiopure F-ring side chain onto the steroidal scaffold. This method is more scalable and efficient than previous organolithium approaches.
  • Spiroaminoketal Formation: Utilize a Lewis acid-mediated spiroketal opening followed by azide substitution and reduction to generate the signature spiroaminoketal motif of this compound.
  • Overall Yield: This optimized 15-step synthesis produces 5.2 g of this compound in a single pass with a 15.2% overall yield and avoids the need for flash chromatography, making it practical for large-scale production [5].

Analytical Methods for Quantification and Validation

Accurate quantification of this compound is essential for quality control and biological activity assessment.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a widely accessible and robust method for this compound analysis.

Chromatographic Conditions [9]:

  • Column: XTerra RP C18 (4.6 × 150 mm, 5 µm).
  • Column Temperature: 35°C.
  • Mobile Phase: Solvent A: Acetonitrile; Solvent B: 25 mM triethylammonium phosphate in water (pH 3.0).
  • Flow Rate: 0.8 mL/min.
  • Gradient Program:
    • 0 min: 20% A
    • 12 min: 45% A
    • 17 min: 55% A
    • 20 min: 57% A
    • 25 min: Return to 20% A for equilibration.
  • Injection Volume: 10-20 µL.
  • Detection: UV spectrophotometer (wavelength may be specified based on standard).

Calibration: Prepare a this compound stock solution at 2 mg/mL in 80% methanol. Create a calibration curve using serial dilutions in the range of 6.25 to 200 µg/mL [9].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity, specificity, and the ability to analyze complex mixtures, UHPLC-MS/MS is the gold standard.

Key Parameters [7] [10]:

  • Column: C18 Acquity BEH (2.1 × 100 mm, 1.7 µm).
  • Mobile Phase: Water + 0.1% formic acid (A) and Acetonitrile + 0.1% formic acid (B).
  • Detection: Mass spectrometer with Electrospray Ionization (ESI) in positive mode.
  • Performance Metrics:
    • Limit of Detection (LOD): As low as 0.0003 mg kg⁻¹ [10].
    • Limit of Quantification (LOQ): As low as 0.001 mg kg⁻¹ [10].
    • Recovery: 93.0 ± 6.8% for this compound, 100.8 ± 13.1% for α-tomatine [7].
    • Linear Range: 0.0025 to 1 mg kg⁻¹ with R² > 0.999 [10].

Table 2: Comparison of Analytical Methods for this compound

Method Key Features Sensitivity Throughput Best Suited For
HPLC-UV [9] Robust, widely available, cost-effective Moderate (µg/mL range) Moderate Routine quality control, purity checks
UHPLC-MS/MS [7] [10] High specificity, high sensitivity, can analyze complex mixtures High (ng/kg range) High Complex matrices, metabolite profiling, pharmacokinetic studies
LC-LTQ-Orbitrap MS [10] Very high mass accuracy, enables non-targeted metabolite profiling Very High Moderate-High Identification of novel metabolites, definitive compound confirmation

The relationship between the main analytical techniques and their progression in analysis depth is visualized as follows:

G HPLC HPLC-UV (Routine Analysis) UHPLC UHPLC-MS/MS (Targeted Quantification) HPLC->UHPLC HRMS High-Resolution MS (e.g., Orbitrap) (Metabolite Profiling) UHPLC->HRMS Sens Increasing Sensitivity Spec Increasing Specificity Info Increasing Structural Information

Conclusion

This guide provides a detailed overview of established and emerging techniques for the purification, isolation, and analysis of this compound. The choice of method depends heavily on the objectives of the work—whether it's initial screening, quantitative analysis, or large-scale production for therapeutic development. The protocols outlined here, particularly the highly sensitive UHPLC-MS/MS method and the scalable synthetic approach, provide researchers with robust tools to advance the study of this promising natural product.

References

Comprehensive Application Notes and Protocols for Tomatidine In Vitro Antiviral Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tomatidine as an Antiviral Compound

This compound is a natural steroidal alkaloid found in the stems and leaves of unripe, green tomatoes (Solanum lycopersicum) that has demonstrated significant broad-spectrum antiviral activity against multiple medically important viruses. This compound represents a promising candidate for antiviral development, particularly against viruses for which few treatment options currently exist. This compound occurs naturally as part of the plant's defense system against pathogens and is the aglycone metabolite of α-tomatine, which undergoes enzymatic deglycosylation to form the bioactive this compound compound. [1] [2]

Research conducted over the past several years has revealed that this compound exhibits potent antiviral effects against multiple arboviruses including dengue virus (DENV), Zika virus (ZIKV), and Chikungunya virus (CHIKV), as well as against various swine coronaviruses and other veterinary pathogens. The compound demonstrates favorable selectivity indices in cell culture models, with EC50 values consistently in the low micromolar range across different virus families. Its ability to target multiple unrelated viruses suggests that this compound may act through both virus-specific and host-directed mechanisms, depending on the viral pathogen. These application notes provide detailed methodologies for evaluating the antiviral potential of this compound in vitro, including standardized protocols for assessing its activity against various viral targets. [3] [4] [5]

Quantitative Overview of this compound Antiviral Activity

Antiviral Efficacy Across Virus Families

Table 1: Summary of this compound Antiviral Activity Against Various Viruses

Virus Virus Family Cell Line EC50 (μM) EC90 (μM) CC50 (μM) Selectivity Index (SI)
CHIKV-LR Togaviridae Huh7 1.3 3.8 156 120.0
CHIKV-LR Togaviridae Vero-WHO - - 149 -
DENV-2 Flaviviridae Huh7 0.82 1.61 80.1* 97.7
ZIKV Flaviviridae Huh7 ~2.0 - 80.1* ~40.0
PEDV Coronaviridae Vero 2.47 - >100 >40.5
TGEV Coronaviridae ST 3.21 - >100 >31.2
PRRSV Arteriviridae Marc-145 4.12 - >100 >24.3
EMCV Picornaviridae BHK-21 1.85 - >100 >54.1
SVA Picornaviridae BHK-21 2.26 - >100 >44.2

CC50 value for DENV and ZIKV was derived from MTT assay in Huh7 cells as reported in [4]. Values for PEDV and related swine viruses were determined using CCK-8 assay in respective cell lines as reported in [5].

Cytotoxicity Profiles Across Cell Lines

Table 2: this compound Cytotoxicity Profiles in Different Cell Lines

Cell Line Cell Type Assay Method CC50 (μM) Highest Non-Toxic Concentration (μM) Key Experimental Notes
Huh7 Human hepatic ATPLite 156 10 Consistent results across multiple viability assays
Huh7 Human hepatic MTT 80.1* 30 Previously reported value [4]
Huh7 Human hepatic Trypan Blue - 10 Significant reduction in cell number >10μM
Vero-WHO African green monkey kidney ATPLite 149 10 Used for CHIKV and PEDV assays
HFF-1 Human foreskin fibroblast - - - Used for CHIKV confirmation [3]
U2OS Human osteosarcoma - - - Used for CHIKV confirmation [3]
IPEC-J2 Porcine intestinal epithelial CCK-8 >100 >10 Used for PEDV validation [5]

Discrepancy in CC50 values for Huh7 cells between different studies may reflect different cytotoxicity assay methodologies and endpoints. Researchers should validate cytotoxicity in their specific experimental systems. [3] [4]

Virus Infection Inhibition Assays

Compound Handling and Cell Culture Preparation

This compound stock solution preparation begins with dissolving this compound hydrochloride in absolute ethanol to create a 5-10 mM master stock solution. Aliquots should be stored at -20°C and used within 3 months to ensure compound stability. For working concentrations, serial dilutions are prepared in appropriate cell culture media, ensuring that the final ethanol concentration does not exceed 0.1% (v/v) in any experiment, as this concentration has been verified to not affect viral replication or cell viability. [1] [5]

Cell culture maintenance varies by cell line but generally follows standard procedures. For Huh7 cells (human hepatic carcinoma), maintain in Dulbecco's Modified Eagle Medium (DMEM) Glutamax supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C with 5% CO₂. For Vero-WHO cells (African green monkey kidney), use DMEM with 5% FBS and the same antibiotic concentrations. Plate cells at appropriate densities (e.g., 5 × 10⁴ cells/well for 96-well plates) approximately 24 hours before infection to reach 90% confluency at the time of assay. [3] [5]

Virus Infectivity and Plaque Reduction Assays

The standard infectivity inhibition assay evaluates this compound's ability to reduce viral infection in susceptible cell lines. Prepare cell monolayers in 96-well or 24-well plates and pre-treat with serial dilutions of this compound (typically 0.1-10 μM) for 1 hour prior to infection. Remove the compound-containing media and infect cells with virus at the appropriate multiplicity of infection (MOI; typically 0.01-1 depending on the virus and assay duration) in infection medium (maintenance medium with reduced serum). After 1-2 hours adsorption period, remove the inoculum, wash cells with phosphate-buffered saline (PBS) to remove unbound virus, and add fresh maintenance medium containing the same concentration of this compound. Incubate for the appropriate duration (16-24 hours for initial screening, or until cytopathic effect is evident in controls). [3] [5]

For post-infection treatment assays, infect cells first and then add this compound at various time points post-infection to determine the critical window of antiviral activity. For CHIKV, this compound remains effective when added up to 24 hours post-infection, indicating activity against multiple rounds of viral replication. [3]

Detection and quantification methods vary by virus and experimental setup:

  • Immunofluorescence Assay (IFA): Fix cells with 4% paraformaldehyde for 20 minutes, permeabilize with 0.1% Triton X-100 for 20 minutes, and incubate with virus-specific primary antibody (e.g., anti-PEDV N-protein mAb at 1:200 dilution) for 2 hours at 37°C. After washing, incubate with fluorophore-conjugated secondary antibody (e.g., FITC-labeled goat anti-mouse IgG at 1:200 dilution) for 1 hour at 37°C. Visualize using fluorescence microscopy and quantify integrated optical density using ImageJ software. [5]
  • Plaque Assay: For CHIKV and other plaque-forming viruses, collect supernatants from infected cells, prepare serial dilutions, and inoculate onto fresh cell monolayers. After adsorption, overlay with semi-solid medium (e.g., carboxymethyl cellulose), incubate for appropriate duration (48-72 hours for CHIKV), fix and stain with crystal violet-formalin solution, and count plaques to determine viral titer in PFU/mL. [3]
  • Western Blot: Detect viral protein expression using specific antibodies against viral proteins (e.g., PEDV N-protein, PRRSV N-protein, TGEV N-protein) at 1:1000 dilution, with GAPDH or β-actin as loading controls. Use HRP-conjugated secondary antibodies and ECL detection for visualization. [5]

Viral Replication Cycle Analysis

Time-of-Addition and RNA Transfection Experiments

Time-of-addition experiments are critical for identifying which stage of the viral replication cycle is affected by this compound. Plate Huh7 or other susceptible cells to achieve 90% confluency at time of experiment. Infect cells with CHIKV or other target viruses at MOI 1-5. Add this compound (at EC90 concentration, typically 3-5 μM) at different time points: pre-infection (1 hour before infection), during infection (present during virus adsorption), or post-infection (at various times after virus adsorption). For post-infection time points, remove viral inoculum after adsorption period, wash cells with PBS, and add fresh medium with this compound at 0, 2, 4, 6, 8, 12, and 24 hours post-infection. Harvest supernatants and cells at a standardized endpoint (e.g., 16-24 hours for CHIKV) and quantify viral titers by plaque assay or viral RNA by qRT-PCR. [3] [2]

In vitro transcribed RNA transfection experiments determine if this compound affects post-entry steps in viral replication. Generate infectious viral RNA by in vitro transcription from full-length infectious clone templates. Transfect the RNA into Huh7 cells using standard transfection methods (e.g., lipofection) in the presence or absence of this compound. Include a transfection control with an unrelated RNA (e.g., GFP mRNA) to control for non-specific effects on general translation. Harvest supernatants at various time points post-transfection and quantify infectious virus production by plaque assay. For CHIKV, this approach demonstrated that this compound remains effective even when viral entry is bypassed, confirming its effect on post-entry steps. [1] [2]

Intracellular Viral RNA and Protein Detection

Intracellular viral RNA quantification measures the effect of this compound on viral RNA accumulation. Infect Huh7 cells with CHIKV at MOI 1 in the presence or absence of this compound (1-10 μM). At various time points post-infection (e.g., 4, 8, 12, 24 hours), harvest cells and extract total RNA using commercial RNA extraction kits. Perform quantitative real-time PCR (qRT-PCR) using virus-specific primers and probes. Normalize viral RNA copies to housekeeping genes (e.g., GAPDH or β-actin). For CHIKV, this compound treatment significantly reduces intracellular viral RNA copies, suggesting inhibition of RNA accumulation. [1] [2]

Viral protein expression analysis evaluates the effect of this compound on viral protein synthesis. Infect cells in the presence or absence of this compound and harvest at various time points post-infection. For western blot analysis, lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and probe with virus-specific antibodies (e.g., anti-CHIKV capsid or envelope proteins). For immunofluorescence analysis, fix and permeabilize cells at various time points, stain with virus-specific antibodies, and analyze by fluorescence microscopy or flow cytometry. This compound treatment reduces CHIKV protein expression levels without affecting overall host cell protein synthesis. [1] [2]

G This compound This compound ViralTranslation Viral Protein Translation This compound->ViralTranslation Inhibits ViralEntry Viral Entry ViralEntry->ViralTranslation ViralRNA Viral RNA Replication ViralTranslation->ViralRNA VirusAssembly Virus Assembly & Release ViralRNA->VirusAssembly

Figure 1: this compound acts on viral protein translation in the CHIKV replication cycle. The compound does not affect viral entry but inhibits viral protein expression, subsequently reducing viral RNA accumulation and progeny virus production. [1] [2]

Enzyme Inhibition and Direct Target Identification

3CL Protease Inhibition Assays

Protease inhibition screening is particularly relevant for coronaviruses like PEDV. Express and purify recombinant PEDV 3CL protease (or other viral proteases) with a His-tag using baculovirus or E. coli expression systems. Confirm protease activity using fluorogenic substrates. For the FRET-based protease assay, incubate 50 nM purified 3CL protease with 20 μM fluorogenic substrate (e.g., Dabcyl-KNSTLQSGLRE-Edans) in reaction buffer (20 mM Tris-HCl, pH 8.0, 120 mM NaCl) in the presence of various concentrations of this compound (0-20 μM) for 1 hour at 30°C. Measure fluorescence intensity (excitation 360 nm, emission 460 nm) using a microplate reader. Calculate percentage inhibition relative to DMSO-treated controls and determine IC50 values using non-linear regression analysis. [5]

Cleavage visualization assays provide complementary evidence of protease inhibition. Incubate 1 μg of purified PEDV 3CL protease with 5 μg of GFP-labeled substrate protein (containing the 3CL protease cleavage site) in the presence or absence of this compound (at IC50 and IC90 concentrations) for 2 hours at 30°C. Stop the reaction with SDS-PAGE loading buffer, separate proteins by SDS-PAGE, and visualize using Coomassie staining or western blot with anti-GFP antibodies. This compound treatment should reduce cleavage of the substrate in a dose-dependent manner. [5]

Direct Binding Measurements

Fluorescence spectroscopy can detect direct binding between this compound and viral proteases. Prepare 2 μM solution of purified 3CL protease in PBS. Record fluorescence emission spectra between 300-450 nm (excitation at 280 nm) after successive additions of this compound (0-20 μM). Monitor changes in fluorescence intensity and shifts in emission maxima, which indicate conformational changes upon ligand binding. Calculate binding constants using the Stern-Volmer equation. [5]

Isothermal Titration Calorimetry (ITC) provides quantitative measurements of binding affinity and thermodynamics. Dialyze purified 3CL protease (50 μM) and this compound (500 μM) against the same buffer (20 mM Tris-HCl, pH 8.0, 120 mM NaCl). Perform titrations at 25°C using a microcalorimeter, injecting 2 μL aliquots of this compound solution into the protein solution with 150-second intervals between injections. Analyze data using appropriate fitting models to determine binding stoichiometry (N), association constant (Ka), and thermodynamic parameters (ΔH, ΔS). For PEDV 3CL protease, this compound shows direct binding with micromolar affinity. [5]

Molecular docking and dynamics simulations can predict binding interactions. Perform docking studies using crystal structures of target proteins (e.g., PEDV 3CL protease from Protein Data Bank) and this compound structure from PubChem. Use docking software (e.g., AutoDock Vina) to generate binding poses, followed by molecular dynamics simulations (100+ ns) using packages like GROMACS to assess binding stability and identify key interacting residues. [5]

Experimental Workflows and Mechanistic Studies

High-Throughput Screening Workflow

G A Compound Library Screening (911 compounds) B Primary Screening: CPE Reduction & Cytotoxicity A->B C Secondary Screening: Dose-Response & IC50 B->C D Mechanism of Action Studies C->D E Resistance Development Assays D->E

Figure 2: High-throughput screening workflow for identifying this compound as an antiviral compound. This process begins with library screening, progresses through multiple validation stages, and culminates in mechanistic studies. [5]

Proteomic Analysis for Host Factor Identification

Sample preparation for mass spectrometry begins with treating Huh7 cells with this compound (EC90 concentration) or vehicle control (0.1% ethanol) for 24 hours. Wash cells with PBS and lyse using RIPA lysis buffer system. Extract proteins according to manufacturer's instructions and determine protein concentration using BCA assay. Separate proteins briefly by SDS-PAGE (without full separation) to concentrate proteins as a single band. Stain with Coomassie dye R-250 and destain with ultrapure water. Excise the protein band and destain further with 70% 50 mM NH₄HCO₃ and 30% acetonitrile. [1] [2]

In-gel tryptic digestion and LC-MS/MS analysis involves reducing proteins with 10 mM DTT in 50 mM NH₄HCO₃ for 30 minutes at 55°C, followed by alkylation with 55 mM iodoacetamide in 50 mM NH₄HCO₃ for 30 minutes at room temperature. After washing and drying steps, perform tryptic digestion with sequencing-grade modified trypsin (10 ng/μL in 50 mM NH₄HCO₃) with overnight incubation at 37°C. Extract peptides with 5% formic acid followed by 5% formic acid in 75% acetonitrile. Dry samples in a SpeedVac centrifuge and dissolve in 5% formic acid for LC-MS/MS analysis using an nanoLC system interfaced with a high-resolution mass spectrometer. [1] [2]

Data analysis and validation includes database searching against the human proteome, quantification of protein abundance changes, and validation of potential hits by western blotting. For this compound, this approach identified upregulation of p62, CD98, metallothionein, and thioredoxin-related transmembrane protein 2 in Huh7 cells, though subsequent validation revealed these were not solely responsible for the antiviral effect. [1] [2]

Technical Notes and Assay Validation

Critical Experimental Parameters
  • Cytotoxicity controls: Always include parallel cytotoxicity assessments using the same cell line, passage number, and treatment duration as antiviral assays. Multiple cytotoxicity assays (MTT, ATPLite, trypan blue exclusion) may yield different results, so choose the most appropriate method for your experimental system. [3]

  • Solvent controls: Ethanol (up to 0.1%) or DMSO (up to 0.2%) concentrations used as solvent controls do not significantly affect CHIKV, DENV, or PEDV replication, but should be consistently included in all experiments. [3] [5]

  • Virus strain considerations: this compound shows consistent activity across multiple virus strains (e.g., CHIKV African, Asian, and ECSA lineages; PEDV classical and variant strains), but efficacy may vary. Include multiple strains in initial screening when possible. [3] [5]

  • Cell line variability: Antiviral potency of this compound is consistent across different cell lines (Huh7, Vero, HFF-1, U2OS), but EC50 and CC50 values may vary. Determine compound toxicity for each cell line under specific experimental conditions. [3]

Assay Validation Guidelines
  • Time course establishment: For new viruses, first establish the viral replication kinetics in your cell system to determine appropriate harvest times for assessing antiviral effects.

  • MOI optimization: Use MOIs that produce measurable signal (antigen expression, CPE, or virus production) within 24-48 hours while allowing detection of both inhibition and enhancement effects.

  • Reference controls: Include appropriate reference antivirals when available (e.g., ribavirin for broad-spectrum comparison) to validate assay performance.

  • Resistance monitoring: Serial passaging of viruses in sub-inhibitory concentrations of this compound (starting at EC50) for 10-15 passages can assess resistance development potential. For CHIKV, no significant resistance to this compound emerged after sequential passaging under selection pressure. [1] [2]

Conclusion

These application notes provide comprehensive methodologies for evaluating the antiviral potential of this compound across multiple virus families. The detailed protocols cover the major aspects of in vitro antiviral assessment, from initial infectivity inhibition screening to mechanistic studies on viral replication and specific molecular targets. This compound represents a promising broad-spectrum antiviral candidate with particularly potent activity against CHIKV, DENV, and various coronaviruses including PEDV. Its ability to inhibit viral protein expression without rapidly inducing viral resistance makes it an attractive compound for further therapeutic development. Researchers can adapt these standardized protocols to evaluate this compound derivatives or compare its efficacy with other antiviral compounds in development.

References

Comprehensive Research Notes: Tomatidine as a Therapeutic Candidate for Skeletal Muscle Atrophy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Skeletal muscle atrophy represents a significant clinical challenge affecting approximately 30 million people in the United States alone, with particularly high prevalence among elderly populations—impacting 13-24% of people over 60 and more than 50% of those over 80. This condition arises from diverse etiologies including malnutrition, muscle disuse, chronic diseases, endocrine disorders, and certain medications, ultimately leading to decreased quality of life, increased fracture risk, and in some cases, elevated mortality [1].

Tomatidine, a natural steroidal alkaloid found abundantly in green tomatoes and other solanaceous plants, has emerged as a promising therapeutic candidate for preventing and treating skeletal muscle atrophy. Initially identified through systems-based discovery approaches, this compound demonstrates multimodal mechanisms of action that counter both the molecular drivers and functional consequences of muscle wasting [1]. This document provides comprehensive experimental protocols and application notes for investigating this compound's effects on skeletal muscle atrophy in various model systems, supporting ongoing drug development efforts in this area.

Molecular Mechanisms of Action

This compound exerts its anti-atrophy effects through several interconnected molecular pathways that collectively promote muscle anabolism and mitigate catabolic processes:

  • mTORC1 Signaling Activation: this compound stimulates mTORC1 signaling, enhancing protein synthesis and cellular anabolism in skeletal myotubes. This pathway activation leads to accumulated protein content and mitochondrial biogenesis, ultimately resulting in cell growth [1].

  • ATF4 Pathway Inhibition: this compound suppresses Activating Transcription Factor 4 (ATF4), a key regulator of age-related skeletal muscle weakness and atrophy. ATF4 inhibition attenuates the expression of genes involved in muscle wasting, thereby preserving muscle mass and function [2].

  • Inflammatory Pathway Modulation: Recent evidence demonstrates that this compound attenuates exercise-induced inflammatory responses by modulating the IL-6/JAK/STAT3 signaling pathway. This effect partially prevents secretion of proinflammatory proteins and helps balance muscle adaptation and repair processes [3] [4].

  • Mitochondrial Homeostasis Enhancement: this compound maintains mitochondrial function by modulating mitochondrial biogenesis and PINK-1/DCT-1-dependent mitophagy. This activity involves induction of mild ROS production that activates the SKN-1/Nrf2 pathway, resulting in improved mitochondrial quality and function [5].

Quantitative Data Summary

Table 1: this compound Efficacy Across Experimental Models

Model System Concentration/Dose Key Findings Source
Human myotubes (in vitro) 1-10 µM Stimulated mTORC1 signaling; Increased protein accumulation; Enhanced mitochondrial DNA content [1]
Mouse C2C12 myotubes (in vitro) 1-10 µM Increased cell diameter; Enhanced protein synthesis; Elevated mitochondrial biogenesis [1]
Mouse muscle atrophy models (in vivo) 5-10 mg/kg daily Reduced muscle atrophy; Enhanced recovery; Stimulated hypertrophy; Increased strength and exercise capacity [1]
C. elegans longevity 25 µM Extended lifespan (7.0±0.8%); Improved pharyngeal pumping; Enhanced swimming movement; Reduced severely damaged muscle cells [5]
Human 3D myobundles (young-derived) Not specified Reduced contraction magnitude; Attenuated IL-6/JAK/STAT3 signaling; Decreased proinflammatory protein secretion [3]

Table 2: this compound Effects on Specific Molecular Markers

Parameter Category Specific Markers Observed Effect
Anabolic signaling p-S6K, p-Akt Increased phosphorylation [1]
Mitochondrial metrics Mitochondrial DNA, PGC-1α Increased content and expression [1]
Muscle function Exercise capacity, Strength Significant improvement [1]
Inflammatory mediators IL-6, JAK/STAT3, proinflammatory proteins Significant attenuation [3]
Atrophy-related transcription factors ATF4 Inhibition [2]

Experimental Protocols

In Vitro Assessment Using Human Skeletal Myotubes
4.1.1 Cell Culture and Differentiation
  • Cell Source: Human skeletal muscle myoblast cells (e.g., Lonza CC-2580), used up to passage 7
  • Culture Conditions: Maintain cells at 37°C and 5% CO₂ in SkBM-2 Basal Media (Medium A) supplemented with BulletKit
  • Experimental Setup: On day 0, seed myoblasts in 6-well plates at 1×10⁵ cells per well in Medium A
  • Differentiation Induction: On day 2, replace Medium A with differentiation medium (DMEM/F-12 containing antibiotics and 2% horse serum, termed Medium B)
  • Maturation: On day 7, rinse myotubes with PBS and replace Medium B with fresh Medium A
  • This compound Treatment: Prepare this compound as a 1 mM stock solution in DMSO; add directly to culture media to achieve final concentrations (typically 1-10 µM); include vehicle control (0.1% DMSO) [1]
4.1.2 3D Human Myobundle Model
  • Cell Isolation: Isolate myogenic precursors from vastus lateralis biopsies of young (21-40 years) and older (65-80 years) adults
  • Cell Sorting: Purify cells using CD56⁺ magnetic beads to enrich for myoblast population
  • 3D Culture Preparation: Combine thermosensitive hydrogel mixtures (3.3 mg/mL rat tail collagen I and 22% Matrigel) with CD56⁺ enriched myoblasts
  • Myobundle Formation: Inject cell-laden hydrogels into microfluidic chips with integrated electrodes (final density: 15-20 million cells/mL)
  • Differentiation Protocol: Implement two-stage differentiation over 12 days using specialized media formulations
  • Electrical Stimulation: Apply electrical pulses (3 V/mm, 2 ms, 2 Hz) every 12 hours for seven days to simulate exercise conditions
  • This compound Administration: Add this compound during electrical stimulation regime to assess effects on contractility and inflammation [3]
4.1.3 Endpoint Analyses
  • Protein Quantification: Use Illustra TriplePrep Kit or BCA assay; normalize to DNA content
  • Mitochondrial DNA Assessment: Isolate total DNA using DNeasy Blood and Tissue Kit; quantify mitochondrial vs. nuclear DNA by qPCR
  • Myotube Morphometry: Fix cells, immunostain with anti-troponin antibody, image with fluorescence microscopy, and analyze diameter using ImageJ software
  • Protein Synthesis Measurement: Incubate with ³H-tyrosine (4 µCi/mL) for 30 minutes; quantify incorporated radioactivity
  • Immunoblot Analysis: Prepare protein extracts, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against targets of interest (S6K, Akt, PGC-1α, α-tubulin) [1]
In Vivo Assessment in Mouse Models
4.2.1 Animal Model Selection
  • Age-Related Atrophy: Utilize aged mice (e.g., 22-24 months old) to study sarcopenia
  • Disuse Atrophy: Employ hindlimb unloading or casting models
  • Disease-Associated Atrophy: Implement cancer cachexia, renal failure, or diabetes models
4.2.2 Dosing and Administration
  • Dose Range: 5-10 mg/kg daily
  • Administration Route: Oral gavage or subcutaneous injection
  • Vehicle Preparation: Prepare this compound in aqueous solution of 0.5% carboxymethylcellulose
  • Treatment Duration: Varies by model (typically 2-6 weeks for prevention; 1-3 weeks for recovery studies) [1] [6]
4.2.3 Functional Assessments
  • Strength Measurements: Use grip strength tests or in vivo muscle contraction assays
  • Exercise Capacity: Evaluate using treadmill running or forced swimming tests
  • Mobility Assessments: Implement open field tests or rotarod performance evaluations
4.2.4 Tissue Collection and Analysis
  • Muscle Harvest: Collect tissues like gastrocnemius, quadriceps, and tibialis anterior
  • Histological Processing: Flash-freeze in liquid nitrogen-cooled isopentane or fix for immunohistochemistry
  • Fiber Typing: Perform immunostaining with myosin heavy chain isoforms (MyHC I, IIa, IIb, IIx)
  • Molecular Analyses: Assess protein expression, signaling pathways, and mitochondrial content using methods similar to in vitro approaches [1]

Pathway Diagrams

G cluster_pathways This compound Molecular Pathways cluster_effects Biological Effects This compound This compound mTORC1 mTORC1 Signaling This compound->mTORC1 ATF4 ATF4 Inhibition This compound->ATF4 SKN1 SKN-1/Nrf2 Pathway This compound->SKN1 JAKSTAT IL-6/JAK/STAT3 This compound->JAKSTAT Mitophagy PINK-1/DCT-1 Mitophagy This compound->Mitophagy Protein Increased Protein Synthesis mTORC1->Protein Mitochondria Mitochondrial Biogenesis mTORC1->Mitochondria Atrophy Reduced Muscle Atrophy ATF4->Atrophy SKN1->Mitochondria Inflammation Attenuated Inflammation JAKSTAT->Inflammation Function Improved Muscle Function Mitophagy->Function Protein->Function Mitochondria->Function Atrophy->Function Inflammation->Function

Diagram 1: Molecular mechanisms of this compound action in skeletal muscle. This compound modulates multiple signaling pathways to promote protein synthesis, mitochondrial biogenesis, and reduce inflammation and atrophy.

G cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol Start Start CellCulture Culture Human Myoblasts (Medium A, 37°C, 5% CO₂) Start->CellCulture MouseModel Establish Atrophy Model (Aged, Disuse, Disease) Start->MouseModel Differentiation Induce Differentiation (Medium B, 5 days) CellCulture->Differentiation TomatidineTreatment This compound Treatment (1-10 µM, 48 hours) Differentiation->TomatidineTreatment Analysis Endpoint Analysis (Protein, DNA, Morphometry) TomatidineTreatment->Analysis Dosing This compound Administration (5-10 mg/kg, daily) MouseModel->Dosing FunctionalTest Functional Assessments (Strength, Exercise Capacity) Dosing->FunctionalTest TissueAnalysis Tissue Collection & Analysis (Histology, Molecular) FunctionalTest->TissueAnalysis

Diagram 2: Experimental workflow for evaluating this compound effects in muscle atrophy models. Both in vitro and in vivo approaches provide complementary data on efficacy and mechanisms.

Discussion and Research Implications

The accumulated evidence positions this compound as a promising candidate for addressing the significant unmet medical need in skeletal muscle atrophy therapeutics. Several considerations emerge for research and development moving forward:

Therapeutic Potential and Advantages

This compound's multimodal mechanism of action represents a distinct advantage over single-target approaches, potentially enabling broader efficacy across different types of muscle wasting. Its natural origin and demonstrated safety profile in animal models support its potential for clinical translation. The compound's ability to both prevent atrophy and enhance recovery from established muscle wasting further increases its therapeutic utility [1].

Age-Specific Considerations

Recent research using 3D human myobundle models indicates that this compound may exert age-dependent effects. While young-derived myobundles showed reduced contraction magnitude with this compound treatment, old-derived myobundles displayed no significant difference. This suggests that this compound's mechanisms may differentially impact muscle function across age groups, highlighting the importance of considering patient age in therapeutic development [3].

Research Gaps and Future Directions

Despite promising results, several questions remain unanswered. The optimal dosing regimens for different clinical presentations of muscle atrophy require further refinement. Potential combination therapies with exercise, nutritional interventions, or other pharmacological agents represent another promising research direction. Additionally, the translation of efficacy from animal models to human patients needs rigorous clinical validation.

Conclusion

This compound represents a structurally unique, naturally derived compound with significant potential for addressing skeletal muscle atrophy through multiple complementary mechanisms. The protocols outlined herein provide comprehensive guidance for investigating this compound's effects in both preclinical models and human-derived muscle systems. As research progresses, this compound may emerge as either a standalone therapy or a lead compound for developing novel pharmacological approaches to preserve muscle mass and function across diverse clinical populations affected by muscle wasting disorders.

References

Comprehensive Application Notes and Protocols: Tomatidine in Chondrocyte Culture Inflammation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Tomatidine and Chondrocyte Inflammation

This compound is a natural steroidal alkaloid found primarily in green tomatoes and other plants of the Solanaceae family, with the chemical formula C₂₇H₄₅NO₂ and molecular weight of 415.65 g/mol. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In recent years, research has focused on its potential therapeutic applications for inflammatory joint diseases, particularly osteoarthritis (OA), which is characterized by progressive cartilage degradation, synovial inflammation, and subchondral bone changes. OA affects approximately 50% of the population over age 75 and represents a leading cause of chronic disability worldwide, with current treatments offering only symptomatic relief rather than disease modification [1] [2].

The pathophysiology of osteoarthritis involves an imbalance between catabolic and anabolic processes in articular cartilage, driven largely by pro-inflammatory cytokines. Chondrocytes, the sole resident cells of articular cartilage, play a central role in this process. When exposed to inflammatory stimuli, chondrocytes undergo phenotypic changes characterized by increased production of matrix metalloproteinases (MMPs), aggrecanases (ADAMTS), and pro-inflammatory mediators, alongside decreased synthesis of essential extracellular matrix (ECM) components such as collagen type II and aggrecan. This imbalance ultimately leads to cartilage degradation and joint dysfunction [1] [3]. Within this context, this compound has emerged as a promising candidate for chondroprotective therapy, demonstrating significant potential to modulate key inflammatory pathways and preserve cartilage integrity.

Experimental Protocols

In Vitro Chondrocyte Culture Models
2.1.1 Primary Chondrocyte Isolation and Culture
  • Chondrocyte Source: Primary articular chondrocytes can be isolated from various species, including human (knee joints, age 44-80 years), rat (4 weeks old), or bovine (carpometacarpal joints, 6 months old) tissue [4]. Human chondrocytes are typically obtained from OA patients undergoing joint replacement surgery or from healthy cartilage donors.

  • Isolation Procedure:

    • Tissue Processing: Minced articular cartilage (0.5-1 mm³ pieces) is digested in a solution of 0.25% trypsin and 0.4% collagenase for 4-6 hours at 37°C with constant agitation [5].
    • Cell Collection: After digestion, the cell suspension is filtered through a 70-100 μm cell strainer to remove undigested fragments, then centrifuged at 500 × g for 5 minutes.
    • Culture Conditions: Cell pellets are resuspended in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U·mL⁻¹ penicillin, and 100 μg·mL⁻¹ streptomycin [5].
    • Expansion: Chondrocytes are typically cultured in monolayer at 37°C in a 5% CO₂ humidified incubator until 80-90% confluence. Early passages (P0-P3) are recommended to maintain the chondrocytic phenotype.
  • Inflammation Induction: For inflammation studies, chondrocytes are pretreated with this compound (2.5-10 μM) for 2 hours prior to stimulation with interleukin-1β (IL-1β; 10 ng/mL) or tumor necrosis factor-alpha (TNF-α; 10-50 ng/mL) for 24 hours [1] [4]. These cytokine concentrations have been established as optimal for inducing a robust inflammatory response mimicking OA conditions in vitro.

2.1.2 3D Chondrocyte Culture Systems

Three-dimensional culture systems more accurately mimic the in vivo chondrocyte microenvironment. The following protocol describes a pellet culture system for chondrogenic differentiation:

  • Cell Aggregation: Resuspend chondrocytes or mesenchymal stem cells (MSCs) at a density of 1×10⁷ cells/mL in chondrogenic differentiation medium [6].
  • Pellet Formation: Aliquot 10 μL cell suspension into 24-well plates and centrifuge at 500 × g for 5 minutes to form pellets.
  • Culture Conditions: Maintain pellets for 6 days in complete MesenCult-ACF Chondrogenic Differentiation Medium, changing media every 2-3 days [6].
  • Inflammation Modeling: Treat 3D constructs with pro-inflammatory cytokines (IL-1β or TNF-α) with or without this compound pretreatment to assess anti-inflammatory responses in a more physiologically relevant context.
2.1.4 Co-culture Systems

Advanced disease modeling can be achieved through chondrocyte-macrophage co-culture systems:

  • Hydrogel Encapsulation: Encapsulate primary human articular chondrocytes (4 million cells/mL) and activated macrophages (RAW 264.7 cells, 5 million cells/mL) separately in poly(ethylene glycol) diacrylate (PEGDA) hydrogels functionalized with RGDS peptide [2].
  • Co-culture Setup: Place chondrocyte-laden and macrophage-laden hydrogels in transwell systems or direct contact co-culture.
  • Culture Conditions: Maintain in regular growth medium (DMEM with 10% FBS) for up to 14 days, assessing paracrine interactions between cell types [2].
  • Treatment Application: Add this compound (2.5-10 μM) to evaluate its modulation of cell-cell interactions in an inflammatory environment.
In Vivo Osteoarthritis Model
  • Animal Model: The surgical osteoarthritis model induced by anterior cruciate ligament transection (ACLT) or bilateral common carotid arteries occlusion (tBCCAO) in rats or mice (typically 8-12 weeks old) [1] [7].

  • This compound Administration:

    • Dosing: this compound is administered at 5-10 mg/kg body weight, dissolved in dimethyl sulfoxide (DMSO) or saline [1] [5].
    • Route: Intraperitoneal injection or oral gavage.
    • Treatment Schedule: Begin treatment one week after OA induction and continue for 12 weeks [1].
    • Control Groups: Include sham-operated animals, OA-induced untreated animals, and healthy controls.
  • Tissue Collection and Analysis:

    • Harvesting: Collect knee joints at sacrifice and fix in 4% paraformaldehyde for 48 hours.
    • Decalcification: Decalcify in 10% EDTA for 3-4 weeks.
    • Processing: Embed in paraffin and section at 5 μm thickness for histological analysis [1].
    • Staining: Perform Safranin O/Fast Green or Hematoxylin and Eosin (H&E) staining to assess cartilage structure and proteoglycan content.
    • Immunohistochemistry: Analyze sections for collagen type II, MMP-13, and ADAMTS-5 expression using specific antibodies [1].

Quantitative Anti-inflammatory Effects of this compound

Effects on Inflammatory Mediators

Table 1: this compound's effects on inflammatory mediators in IL-1β-stimulated chondrocytes

Inflammatory Mediator IL-1β Induction This compound Suppression Concentration Reference
iNOS expression ~4.5-fold increase ~70% reduction 10 μM [1]
COX-2 expression ~5.2-fold increase ~65% reduction 10 μM [1]
MMP-13 expression ~6.8-fold increase ~75% reduction 10 μM [1]
MMP-3 expression ~5.5-fold increase ~60% reduction 10 μM [1]
MMP-1 expression ~4.2-fold increase ~55% reduction 10 μM [1]
ADAMTS-5 expression ~5.0-fold increase ~70% reduction 10 μM [1]
IL-6 secretion ~8.3-fold increase ~60% reduction 10 μM [5]
TNF-α secretion ~6.5-fold increase ~50% reduction 10 μM [5]
Effects on Extracellular Matrix Components

Table 2: this compound's protective effects on cartilage extracellular matrix components

Matrix Component IL-1β Effect This compound Protection Concentration Reference
Collagen type II ~70% reduction ~80% preservation 10 μM [1]
Aggrecan ~65% reduction ~75% preservation 10 μM [1]
GAG content ~60% reduction ~70% preservation 10 μM [3]
COMP ~55% reduction ~60% preservation 10 μM [3]
In Vivo Efficacy Parameters

Table 3: this compound efficacy in rodent osteoarthritis models

Parameter OA Model This compound Effect Dose/Duration Reference
Cartilage degeneration score ~80% increase in OA ~50% reduction 5 mg/kg, 12 weeks [1]
Osteophyte formation ~5-fold increase in OA ~40% reduction 5 mg/kg, 12 weeks [1]
Synovitis score ~70% increase in OA ~45% reduction 5 mg/kg, 12 weeks [5]
Weight-bearing asymmetry ~60% increase in OA ~55% improvement 5 mg/kg, 12 weeks [5]
Bone volume/tissue volume (BV/TV) ~25% reduction in OA No significant effect 5 mg/kg, 12 weeks [1]

Mechanistic Insights

Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and matrix degradation in chondrocytes [1]. In the NF-κB pathway, this compound inhibits the phosphorylation and degradation of IκBα, thereby preventing nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes [5]. For the MAPK pathway, this compound suppresses the activation of JNK, ERK1/2, and p38 kinases, which are crucial for MMP production and cytokine synthesis [1] [5]. Additional studies have revealed that this compound can activate the Nrf2/HO-1/GPX4 signaling pathway, which plays a critical role in combating oxidative stress and ferroptosis in nucleus pulposus cells, suggesting a broader mechanism of action across different cell types in joint tissues [8].

The diagram below illustrates the key signaling pathways modulated by this compound in inflamed chondrocytes:

G cluster_receptor Membrane Receptors cluster_signaling Signaling Pathways cluster_transcription Transcription Factors cluster_genes Inflammatory Target Genes IL1b IL-1β/TNF-α IL1R IL-1R IL1b->IL1R TNFa TNF-α TNFR TNFR TNFa->TNFR Td This compound IKK IKK complex Td->IKK inhibits MAPKs MAPK Pathway (ERK, JNK, p38) Td->MAPKs inhibits Nrf2_inactive Nrf2 (inactive) Td->Nrf2_inactive activates InflammatoryGenes iNOS, COX-2 IL-6, TNF-α Td->InflammatoryGenes MMPs MMPs, ADAMTS Td->MMPs MyD88 MyD88 IL1R->MyD88 TAK1 TAK1 TNFR->TAK1 MyD88->TAK1 TAK1->IKK TAK1->MAPKs NFkB_inactive NF-κB (inactive) IKK->NFkB_inactive phosphorylation MAPKs->InflammatoryGenes MAPKs->MMPs Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active stabilization & nuclear translocation AntioxidantGenes HO-1, GPX4 Anti-oxidant Genes Nrf2_active->AntioxidantGenes NFkB_active NF-κB (active) NFkB_inactive->NFkB_active nuclear translocation NFkB_active->InflammatoryGenes NFkB_active->MMPs

Figure 1: Signaling pathways modulated by this compound in inflamed chondrocytes. This compound inhibits NF-κB and MAPK signaling while activating the Nrf2 pathway, resulting in reduced inflammation and matrix degradation.

Gene Expression Profiling

Bioinformatics analysis of this compound-target genes has revealed significant enrichment in several osteoarthritis-related pathways. Analysis of the STITCH database identified 22 this compound-target genes, with MAPK1 and MAPK3 having the highest interaction weights [3]. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis demonstrated that these target genes are enriched in 78 signaling pathways, 39 of which are OA-related [3]. The top OA-related KEGG pathways containing this compound-target genes include:

  • MAPK signaling pathway (p-value: 2.6E-18) - involving PTPN7, MAP2K1, MAP2K2, TP53, PTPRR, RAF1, DUSP4, MAPK1, FOS, RPS6KA3, RPS6KA1, DUSP1, RPS6KA2, JUN, MAPK3, and DUSP6
  • Neurotrophin signaling pathway (p-value: 4.2E-15) - involving MAPK1, RPS6KA3, RPS6KA1, MAP2K1, RPS6KA2, MAP2K2, JUN, BCL2, MAPK3, TP53, RAF1, and PTPN11
  • Colorectal cancer pathway (p-value: 2.4E-10)
  • Renal cell carcinoma pathway (p-value: 3.8E-10)
  • Long-term potentiation pathway (p-value: 3.8E-10)

Hub genes identified through this analysis include MAPK1, MAP2K1, MAPK3, and RAF1, which participate in all top five OA-related KEGG pathways [3].

Research Applications and Practical Considerations

Protocol Optimization and Troubleshooting
  • Cell Viability Considerations:

    • This compound at concentrations ≤10 μM does not significantly affect chondrocyte viability, while 20 μM significantly reduces cell viability [1] [3].
    • Always perform dose-response curves (typically 2.5-20 μM) when establishing new experimental systems.
    • Pretreatment with this compound for 2 hours before inflammatory stimulation yields optimal results [1].
  • Culture Model Selection:

    • Monolayer cultures (42.86% of studies) offer simplicity and reproducibility but may exhibit dedifferentiation over multiple passages [4].
    • 3D culture systems (pellet cultures, hydrogel encapsulation) better maintain chondrocyte phenotype and ECM production but require more specialized techniques [6] [2].
    • Co-culture systems with macrophages provide more physiologically relevant models for studying inflammatory cascades but increase experimental complexity [9] [2].
  • Inflammation Model Optimization:

    • IL-1β concentration: 10 ng/mL is most commonly used [1] [3].
    • TNF-α concentration: 10-50 ng/mL, with 10 ng/mL being most frequent [4].
    • Stimulation time: 24 hours is standard for most inflammatory markers, though some matrix degradation products may require longer exposure (48-72 hours) for detectable changes [4].
Analytical Methodologies
  • Gene Expression Analysis:

    • Quantitative PCR for inflammatory markers (iNOS, COX-2, IL-6, TNF-α), matrix-degrading enzymes (MMP-1, MMP-3, MMP-13, ADAMTS-5), and matrix components (collagen type II, aggrecan) [1].
    • Reference genes: GAPDH, β-actin, or 18S rRNA.
  • Protein Analysis:

    • Western blotting for signaling proteins (phospho-IκBα, phospho-JNK, phospho-ERK, phospho-p38) and matrix proteins [1] [5].
    • Immunofluorescence/immunohistochemistry for collagen type II, MMP-13, and ADAMTS-5 localization [1].
    • ELISA for secreted cytokines (IL-6, TNF-α, IL-1β) in culture supernatants or serum [5].
  • Histological Assessment:

    • Safranin O/Fast Green staining for proteoglycan content [1].
    • H&E staining for general cartilage structure.
    • Toluidine blue or Alcian blue staining for glycosaminoglycan distribution [6].
    • OARSI scoring system for standardized assessment of cartilage damage in animal models [1].
Translation to Preclinical and Clinical Applications

The promising results from in vitro and in vivo studies of this compound position it as a strong candidate for further development as a disease-modifying osteoarthritis drug. Several considerations emerge for translational applications:

  • Therapeutic Window: The effective concentrations in vitro (2.5-10 μM) are achievable in vivo with 5 mg/kg dosing without significant toxicity [1] [5].

  • Multi-faceted Mechanism: Unlike many current OA treatments that target single pathways, this compound simultaneously modulates multiple inflammatory signaling cascades (NF-κB, MAPK, Nrf2), potentially offering broader therapeutic efficacy [1] [8].

  • Cartilage-Specific Effects: this compound demonstrates significant chondroprotective effects by preserving collagen type II and aggrecan while inhibiting catabolic enzymes, addressing the fundamental pathophysiology of OA [1] [3].

  • Safety Profile: Studies report no significant effects on subchondral bone remodeling at the tibial plateau, suggesting a cartilage-specific action that may reduce potential side effects [1] [10].

Future research directions should include comprehensive pharmacokinetic studies, formulation development for improved bioavailability, and investigation of potential synergistic effects with existing OA treatments.

Conclusion

This compound represents a promising natural compound with significant potential for the treatment of osteoarthritis and other inflammatory joint conditions. The comprehensive application notes and detailed protocols provided in this document establish a solid foundation for researchers to further investigate the mechanisms and therapeutic applications of this compound in chondrocyte inflammation models. The consistent demonstration of its efficacy across multiple experimental systems—from monolayer chondrocyte cultures to complex 3D co-culture models and in vivo OA models—underscores its potential as a disease-modifying agent. Through standardized methodologies and rigorous experimental approaches, the research community can advance our understanding of this promising compound and potentially translate these findings into novel therapeutic strategies for osteoarthritis.

References

Tomatidine Molecular Docking Studies: Methodological Approaches and Applications in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tomatidine and Molecular Docking

This compound is a steroidal alkaloid naturally found in the skins and leaves of tomatoes, eggplants, and other plants of the Solanaceae family. This compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective activities. The growing body of research on this compound exemplifies how computational approaches like molecular docking are accelerating drug discovery and mechanism elucidation for natural products.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a target macromolecule (receptor), enabling researchers to understand molecular interactions and binding affinities. This method has become an indispensable tool in structure-based drug design, allowing for the rapid identification and optimization of potential therapeutic compounds. For natural products like this compound, docking studies provide crucial insights into their mechanisms of action at the atomic level, guiding subsequent experimental validation and structural optimization.

The methodology for conducting molecular docking studies with this compound involves a systematic process from protein and ligand preparation through post-docking analysis, with particular considerations for the unique structural features of this steroidal alkaloid. This application note provides comprehensive protocols and case studies to assist researchers in implementing these methods effectively.

Computational Methodology: Docking Protocols

Protein Preparation

Step 1: Protein Structure Retrieval

  • Source target protein structures from the Protein Data Bank (PDB) using appropriate PDB IDs (e.g., 2FLU for Nrf2, 4NCG for HIV-1 reverse transcriptase)
  • For proteins without experimentally determined structures, consider using AlphaFold2-predicted structures or homology models
  • Remove native ligands, water molecules, and heteroatoms not involved in catalytic activity or structural stability

Step 2: Structure Optimization

  • Add hydrogen atoms and assign appropriate protonation states for ionizable residues at physiological pH (7.4)
  • Optimize hydrogen bonding networks using tools like Reduce or MolProbity
  • Fill in missing side chains or loops using computational modeling approaches
  • For docking against protein targets without existing structures, sequence-based drug design approaches using tools like TransformerCPI2.0 can be employed as an alternative methodology [1]
Ligand Preparation

Step 1: this compound Structure Acquisition

  • Obtain 3D structure of this compound from PubChem (CID: 65576) or similar chemical databases
  • Alternatively, draw the structure using chemical sketching tools like ChemDraw and generate 3D coordinates

Step 2: Geometry Optimization

  • Perform energy minimization using molecular mechanics force fields (MMFF94, GAFF)
  • Generate possible tautomers and stereoisomers at physiological pH
  • Assign appropriate atomic charges (Gasteiger, AM1-BCC) for electrostatic calculations
  • For this compound, special attention should be paid to the protonation state of the nitrogen atom in the steroidal alkaloid structure
Grid Generation and Docking Parameters

Step 1: Binding Site Identification

  • Define the docking grid based on known active sites from crystallographic data
  • For novel targets, use binding site prediction tools (CASTp, MetaPocket, SiteMap)
  • Set grid dimensions to encompass the entire binding pocket with 5-10 Å margin around the site

Step 2: Docking Execution

  • Employ AutoDock Vina or similar docking software (AutoDock4, GOLD, Glide)
  • Use empirical scoring functions for pose prediction and ranking
  • Set exhaustiveness parameter ≥8 for adequate sampling of conformational space
  • Generate 20-50 docking poses per ligand for subsequent analysis

Table 1: Standard Docking Parameters for AutoDock Vina with this compound

Parameter Recommended Setting Notes
Exhaustiveness 8-16 Higher values improve sampling
Number of poses 20 Sufficient for most applications
Energy range 3-4 kcal/mol Allows conformational diversity
Grid spacing 0.375 Å Standard resolution
Scoring function Vina or Vinardo Balance of speed and accuracy
Post-Docking Analysis

Step 1: Pose Analysis and Visualization

  • Cluster docking poses based on root-mean-square deviation (RMSD) of atomic positions
  • Identify key protein-ligand interactions (hydrogen bonds, hydrophobic contacts, π-effects)
  • Calculate binding energies for each pose and rank accordingly

Step 2: Interaction Mapping

  • Use LigPlot+ or Discovery Studio to generate 2D interaction diagrams
  • Create surface representations of binding pockets with pose orientations
  • Identify specific residues involved in ligand recognition and binding

Key Applications and Case Studies

Molecular docking studies have revealed this compound's interactions with various protein targets, explaining its diverse pharmacological activities. The following case studies demonstrate the application of docking methodologies across different therapeutic areas.

SARS-CoV-2 Antiviral Activity

This compound has shown promising antiviral potential through molecular docking against multiple SARS-CoV-2 targets. In a comprehensive study, this compound was docked against three key viral enzymes: 3CLpro (main protease), PLpro (papain-like protease), and NSP15 (endoribonuclease). The docking analyses revealed that this compound could bind the active sites of all three targets with important binding interactions. Molecular dynamics simulations of 100 ns further indicated that the protein-ligand complexes were stable throughout the simulation period, with minimal backbone fluctuations. Post-dynamic MM-GBSA analysis showed promising mean binding free energies of -47.46 ± 9.28, -51.81 ± 8.91, and -54.89 ± 7.55 kcal/mol for 3CLpro, NSP15, and COX-2, respectively [2].

Neurological Disorders

Acetylcholinesterase Inhibition: this compound demonstrated significant inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. Molecular docking with AutoDock revealed that this compound forms hydrophobic interactions with multiple residues (Ser293, Phe295, Phe338, Phe297, Ser125, Gly121, Ser203, Glu202, Gly120, His447, Gly448, Ile451, Trp86, Tyr124, Tyr337, Tyr341, Ile294) and forms a key hydrogen bond with Trp86. This interaction competitively interferes with substrate binding, explaining the inhibitory activity observed in experimental assays [3] [4].

Dual Secretase Inhibition: In Alzheimer's disease research, this compound was investigated as a potential dual inhibitor of β- and γ-secretases. Docking studies demonstrated that this compound had better binding energy than control drugs, suggesting promising inhibitory potential against both targets simultaneously. This multi-target approach could provide enhanced therapeutic efficacy for Alzheimer's treatment [5].

Anti-Cancer Mechanisms

This compound has been studied against multiple cancer-related targets through docking approaches. Research has shown strong interactions with Smoothened protein (SMO), a key component of the Sonic Hedgehog (SHH) signaling pathway, which is dysregulated in various cancers. Additional docking studies revealed interactions with CDK2, BRAF, VEGFA, and JAK1—proteins involved in cancer cell proliferation, apoptosis evasion, and angiogenesis. The hydrophobic nature of this compound facilitates its invagination into hydrophobic protein pockets, primarily through van der Waals forces and alkyl interactions rather than hydrogen bonding [6].

Anti-Inflammatory and Musculoskeletal Applications

Nrf2 Pathway Activation: In intervertebral disc degeneration research, molecular docking was performed to simulate the binding of this compound with Nrf2 protein (PDB ID: 2FLU). The docking scores indicated strong binding potential, which was subsequently validated experimentally. This interaction explains this compound's ability to activate the Nrf2/HO-1/GPX4 signaling pathway, reducing oxidative stress and ferroptosis in nucleus pulposus cells [7].

IL-6/JAK/STAT3 Pathway Modulation: Docking studies have supported this compound's anti-inflammatory effects in muscle microphysiological systems, where it attenuates inflammatory responses to exercise-like electrical stimulation by modulating the IL-6/JAK/STAT3 pathway [8].

Table 2: Summary of this compound Docking Studies with Various Protein Targets

Protein Target PDB ID Reported Binding Energy (kcal/mol) Biological Significance
SARS-CoV-2 3CLpro 7BQY -47.46 ± 9.28 Antiviral activity
SARS-CoV-2 NSP15 7S1D -51.81 ± 8.91 Antiviral activity
COX-2 5KIR -54.89 ± 7.55 Anti-inflammatory
Acetylcholinesterase 4EY7 Competitive inhibition Neuroprotection
Nrf2 2FLU Strong binding Antioxidant pathway
Smoothened (SMO) 5L7D Highest among tested Anti-cancer (SHH pathway)

Experimental Validation and Correlation

While molecular docking provides valuable insights, experimental validation is crucial to confirm computational predictions. Several studies have successfully correlated docking results with experimental findings for this compound.

Biochemical Assays: In acetylcholinesterase inhibition studies, docking predictions of this compound's competitive inhibition mode were confirmed through enzyme kinetics assays, showing decreased fluorescence emission intensity at 340 nm with a red shift, indicating microenvironment changes around tryptophan residues [3] [4].

Cell-Based Studies: Docking predictions of this compound's interaction with the Nrf2 pathway were validated in nucleus pulposus cells, where this compound treatment significantly promoted ECM anabolism, inhibited ECM catabolism, and reduced oxidative stress and ferroptosis in LPS-stimulated cells. When Nrf2 expression was inhibited, the protective effects of this compound were lost, confirming the computational predictions [7].

Functional Assays: In muscle microphysiological systems, this compound's predicted modulation of inflammatory pathways was confirmed through secretome analysis, which showed attenuated secretion of pro-inflammatory proteins (IL-6, IL-8, CCL2) and ECM remodeling enzymes (TIMP-1, TIMP-2) following electrical stimulation [8].

Technical Considerations and Best Practices

Methodological Validation

Internal Validation: Perform redocking experiments with known crystallographic ligands to validate docking protocols. Calculate RMSD between experimental and computational poses, with values <2.0 Å considered acceptable.

Negative Controls: Include known inactive compounds in docking screens to assess specificity of predictions and avoid false positives.

Consensus Scoring: Employ multiple scoring functions where possible to improve prediction reliability and reduce method-specific biases.

Physical-Chemical Considerations for this compound

Solubility and Solvation: Account for this compound's low water solubility in docking calculations. Consider implicit solvation models (GB/SA) or explicit solvent molecules in the binding site.

Force Field Parameters: Ensure appropriate force field parameters for this compound's unique steroidal alkaloid structure, particularly for the nitrogen atom and ring system.

Conformational Sampling: Due to this compound's relatively rigid steroid backbone, focus conformational sampling on side chain orientations and overall placement within binding pockets.

Conclusion and Future Directions

Molecular docking studies have proven invaluable in elucidating this compound's multi-target mechanisms and diverse pharmacological activities. The methodology outlined in this application note provides researchers with a robust framework for conducting docking studies with this compound and similar natural products.

Future methodological developments in this compound docking will likely focus on incorporating enhanced sampling techniques, quantum mechanical calculations for more accurate charge assignments, and machine learning approaches to improve scoring function accuracy. The integration of docking with molecular dynamics simulations will provide deeper insights into binding kinetics and residence times, moving beyond static snapshots to more dynamic interaction models.

As structural biology advances, with increasing numbers of protein structures solved through crystallography and cryo-EM, the opportunities for understanding this compound's interactions at atomic resolution will continue to expand. Additionally, the growing field of sequence-based drug design offers complementary approaches for targets without experimentally determined structures [1].

The protocols and case studies presented here demonstrate that molecular docking serves as a powerful bridge between computational prediction and experimental validation, accelerating the development of this compound and related natural products as potential therapeutic agents for various diseases.

Workflow Diagram

G Start Start Docking Study ProteinPrep Protein Preparation (PDB retrieval, cleaning, hydrogen addition) Start->ProteinPrep LigandPrep Ligand Preparation (this compound structure optimization) ProteinPrep->LigandPrep GridGen Grid Generation (Binding site definition and parameter setting) LigandPrep->GridGen DockingRun Docking Execution (Pose generation and scoring) GridGen->DockingRun Analysis Post-Docking Analysis (Interaction mapping, pose clustering) DockingRun->Analysis Analysis->DockingRun Parameter optimization Validation Experimental Validation (Biochemical assays, functional studies) Analysis->Validation Validation->Analysis Model refinement End Results Interpretation Validation->End

Diagram 1: Molecular docking workflow for this compound studies, showing the sequential process from protein and ligand preparation through experimental validation.

This compound Signaling Pathways

G This compound This compound Nrf2 Nrf2 Protein This compound->Nrf2 Binds and Activates AChE Acetylcholinesterase (AChE) This compound->AChE Competitive Inhibition SMO Smoothened (SMO) This compound->SMO Strong Interaction Viral SARS-CoV-2 Enzymes (3CLpro, PLpro, NSP15) This compound->Viral Multi-Target Inhibition HO1 HO-1 Upregulation Nrf2->HO1 Induces GPX4 GPX4 Activation Nrf2->GPX4 Activates Neuro Neuroprotective Effects AChE->Neuro Results in SHH SHH Pathway Modulation SMO->SHH Modulates ViralRep Viral Replication Inhibition Viral->ViralRep Blocks Antioxidant Activated Antioxidant Response Cancer Inhibition of Cancer Cell Proliferation Antiviral Antiviral Activity HO1->Antioxidant Leads to GPX4->Antioxidant Contributes to SHH->Cancer Inhibits ViralRep->Antiviral Produces

References

Basic Storage Recommendations for Tomatidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available guidance on storing Tomatidine for research purposes.

Property Specification / Recommendation
Form Powder (Solid) [1] [2]
Appearance White to light yellow powder [2]
Temperature 4°C (for this compound hydrochloride) [1]
Moisture & Light Store in a sealed container, away from moisture and light [1]
Environment Store in a cool, dry place [2]
Container Airtight containers are recommended [2]

Experimental Protocol for Determining Stability

As detailed stability data for this compound is not available, you can adapt the following general protocol based on common practices for studying compound degradation, similar to the methodologies used for lycopene and ascorbic acid in the search results [3] [4].

Objective

To determine the degradation kinetics and optimal storage conditions of this compound under various environmental stressors (temperature, pH, light, oxygen).

Experimental Workflow

The following diagram outlines the key stages of the stability study:

G Start Study Design Step1 Sample Preparation (Prepare this compound solutions at different pH buffers) Start->Step1 Step2 Apply Stress Conditions (Thermal, Photolytic, Oxidative) Step1->Step2 Step3 Sample Withdrawal (At predetermined time points) Step2->Step3 Step4 Analytical Analysis (HPLC for concentration measurement) Step3->Step4 Step5 Data Analysis (Fit to kinetic models, calculate parameters) Step4->Step5

Materials and Equipment
  • Chemicals: this compound standard (high purity, e.g., ≥98% [2]), relevant buffer salts (e.g., phosphate buffers for pH 3.0, 5.0, 7.4), organic solvents (HPLC-grade methanol, ethanol [1]).
  • Equipment: HPLC system with UV/Vis or MS detector, analytical balance, controlled temperature incubators/ovens (e.g., 40°C, 60°C, 80°C [3]), photostability chamber, pH meter, volumetric flasks.
Detailed Methodology
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or ethanol [1]. Dilute with appropriate aqueous buffers to achieve the desired initial concentration (e.g., 10-100 µg/mL) and pH for each study arm.
  • Stress Conditions:
    • Thermal Degradation: Incubate samples at elevated temperatures (e.g., 50°C, 60°C, 70°C, 80°C [3]). Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
    • Photostability: Expose samples to controlled light (e.g., UV, visible light) according to ICH Q1B guidelines. Include dark controls wrapped in aluminum foil.
    • pH Stability: Maintain samples at different pH levels (e.g., 1.2, 4.5, 6.8, 7.4) at a constant temperature and monitor over time.
  • Analysis: Quantify the remaining this compound concentration using a validated HPLC method. Calculate the degradation rate constant (k) at each condition by fitting the data to a kinetic model (e.g., first-order: ln(C) = ln(C₀) - kt). Determine the activation energy (Ea) using the Arrhenius equation.

Important Notes for Researchers

  • Knowledge Gap: The published literature lacks specific degradation kinetic parameters (like rate constants and activation energy) for this compound, which are crucial for predicting shelf-life. The values provided in the search results (e.g., activation energy of 40-47 kJ/mol) are for lycopene and ascorbic acid in tomatoes, not for this compound [3].
  • Solubility Consideration: this compound is insoluble in water [2]. Its hydrochloride salt form has very limited solubility in aqueous solutions and is also insoluble in DMSO [1]. This property must be carefully considered during solution preparation for stability studies, as it may influence degradation behavior.
  • Recommended Approach: It is strongly advised to generate primary stability data for your specific this compound sample under the conditions relevant to your research or formulation.

References

improving tomatidine solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the core solubility problem with Tomatidine? this compound is a lipophilic (fat-soluble) compound with very low solubility in water [1]. This inherent property is a major bottleneck for its therapeutic application, as it leads to poor bioavailability [2].

  • What is a recommended strategy to enhance aqueous solubility? A highly effective strategy is encapsulation into Solid Lipid Nanoparticles (SLNs). This nanocarrier system encapsulates the compound in a biodegradable solid lipid matrix, protecting it from degradation and significantly improving its dispersibility in aqueous environments [2].

Experimental Protocol: Preparing this compound-Loaded SLNs (TD-SLN)

The following detailed protocol is adapted from a peer-reviewed 2023 study [2]. The workflow below summarizes the key stages of the process.

TD A Step 1: Prepare Aqueous Phase C Step 3: Form Primary Emulsion A->C B Step 2: Prepare Lipid Phase B->C D Step 4: Form Nanoemulsion C->D E Step 5: Cool & Solidify NPs D->E F Step 6: Final Formulation E->F

Materials
  • Active Compound: this compound (TD) [2].
  • Lipids & Surfactants: Stearic acid (lipid matrix), Lecinol S-10 (soy lecithin), Lutrol F68 (Poloxamer 188) [2].
  • Aqueous Solvent: Deionized water [2].
  • Other Chemicals: Ethanol, Hydroxypropylmethyl cellulose (HPMC K15M) [2].
Methodology
  • Prepare Aqueous Phase: Dissolve HPMC K15M (230 mg), Lecinol S-10 (230 mg), and Lutrol F68 (230 mg) in hot deionized water (70 °C) [2].
  • Prepare Lipid Phase: Melt the lipid matrix (stearic acid, 23 mg) at 70 °C. Dissolve this compound (1.4 mg) in ethanol (4.6 mL) and combine it with the melted lipid [2].
  • Form Primary Emulsion: Slowly add the hot lipid phase into the hot aqueous phase while homogenizing using a high-speed stirrer (e.g., Ultra-Turrax T25) at 15,000 rpm for 8 minutes [2].
  • Form Nanoemulsion: Immediately process the obtained coarse emulsion using an ultrasonic probe system (e.g., Hielscher UP 400 S) for 10 minutes to form a fine nanoemulsion [2].
  • Cool and Solidify: Cool the nanoemulsion in an ice bath for 5 minutes to solidify the lipid droplets into solid nanoparticles. Evaporate the ethanol under reduced pressure or gentle stirring [2].
  • Final Formulation: The resulting suspension is your TD-SLN formulation, ready for characterization [2].

Characterization & Stability Data

After preparation, it is crucial to characterize the nanoparticles. The table below summarizes typical quality control metrics and stability data for the TD-SLN formulation [2].

Parameter Target / Result Measurement Instrument
Mean Particle Size (Z-average) In nanometer range Zetasizer Nano-ZS90
Polydispersity Index (PDI) Low value (e.g., <0.3) indicates narrow size distribution Zetasizer Nano-ZS90
Zeta Potential (ZP) Highly negative value (provides electrostatic stability) Zetasizer Nano-ZS90
Stability Duration 180 days at room temperature Monitoring of size, PDI, ZP

Key Stability Finding: The TD-SLN formulation was successfully stored at room temperature for 180 days, with its technological parameters (size, PDI, Zeta Potential) monitored and showing no significant changes, indicating excellent long-term stability [2].

Troubleshooting Common SLN Preparation Issues

Problem Potential Cause Suggested Solution
Large Particle Size Insufficient energy during homogenization/ultrasonication. Increase homogenization speed or ultrasonication time/amplitude. Ensure both phases are hot during initial mixing.
High PDI Non-uniform emulsion droplets before solidification. Optimize surfactant concentration. Ensure consistent temperature control throughout the process.
Aggregation/Instability Low Zeta Potential leading to particle attraction. Check the purity and concentration of surfactants (Lecinol, Poloxamer). Ensure ethanol is fully evaporated.
Low Drug Loading Drug precipitation or expulsion from lipid matrix during cooling. Optimize the lipid-to-drug ratio. Consider using a blend of solid and liquid lipids.

Important Handling and Storage Notes

  • Storage of this compound Powder: The pure this compound powder should be stored in a cool, dry place in an airtight container, protected from direct sunlight and humidity to preserve stability [1]. Note that this compound solutions are unstable and should be prepared fresh [3].
  • In Vivo Formulation: For animal experiments, this compound can be dissolved in a master liquid of DMSO and then further diluted with a mixture of PEG300, Tween 80, and ddH₂O to achieve the desired working concentration [3].

References

increasing tomatidine extraction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Tomatidine Extraction Optimization Guide

Solvent Efficiency and Properties

The choice of solvent is the most critical factor in determining this compound yield, as it is a non-polar alkaloid-steroid [1].

Solvent Extraction Efficiency (Relative) Key Considerations
Chloroform Highest (2.44% of total alkaloid-steroid) [1] High yield for non-polar compounds; requires careful handling due to toxicity [1] [2].
Petroleum Ether High [1] Effective for non-polar compounds; highly flammable [1].
70% Ethanol Moderate [1] Safer, food-grade solvent; water content reduces this compound solubility [1].
Acidified Methanol High (for α-tomatine, this compound precursor) [3] Effective for protonating alkaloids; often used for fresh material [3].
Water Very Low / None [1] Unsuitable alone due to this compound's low solubility in polar solvents [1].
Detailed Extraction Protocols

Protocol 1: Standard Solvent Extraction from Tomato Leaves This method is adapted from a published experimental procedure [1] and a patent [2].

  • Preparation: Dry tomato leaves indoors and grind them into a fine powder (0.5-1 mm particle size) [4].
  • Extraction: Soak the powdered leaves in a non-polar solvent like chloroform or petroleum ether (e.g., a 1:50 solid-to-liquid ratio is often effective) [1] [4]. Perform the extraction for up to 3 days at room temperature with stirring [1].
  • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 1) to remove solid plant debris [4].
  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Purification (Patent Method): Re-dissolve the crude extract in methanol and stir with a strong acid cation exchange resin. Wash the resin with deionized water and methanol, then elute this compound with a 5% ammonia methanol solution. Concentrate the eluent, re-dissolve in chloroform, and wash with neutral water. After drying and concentrating, pure this compound can be obtained through crystallization [2].

Protocol 2: Optimized Water-Based Extraction (for a safer, "green" approach) This method valorizes agricultural waste using a heated water bath [4].

  • Optimized Parameters: Use a solid-to-liquid ratio of 1:50 with ultrapure water. Heat the mixture at 71 °C for 29 minutes in a water bath [4].
  • Filtration & Centrifugation: Filter the extract and centrifuge the filtrate at 4,500× g for 10 minutes to collect the supernatant [4].
  • Hydrolysis (to obtain this compound): The water extract will primarily contain the glycosylated form, α-tomatine. To convert it to this compound, a hydrolysis step is required. Adjust the pH of the supernatant to ~3.5 with hydrochloric acid and heat at 80°C for 2 hours. Afterwards, adjust the pH to 8.5 to precipitate the hydrolyzed products, which contain this compound [5].

The following diagram illustrates the two primary extraction pathways and their key steps.

G cluster_path1 Path 1: Standard Solvent Extraction cluster_path2 Path 2: Water-Based Extraction Start Start: Tomato Plant Material (Leaves, Stems) P1_Step1 1. Dry and Grind into Powder Start->P1_Step1 P2_Step1 1. Dry and Grind into Powder Start->P2_Step1 P1_Step2 2. Soak in Non-Polar Solvent (Chloroform, Petroleum Ether) for up to 3 days P1_Step1->P1_Step2 P1_Step3 3. Filter and Concentrate (Rotary Evaporator) P1_Step2->P1_Step3 P1_Step4 4. Purify (Cation Exchange Resin) P1_Step3->P1_Step4 P1_End Output: Crude or Purified this compound P1_Step4->P1_End P2_Step2 2. Heat in Water Bath (71°C, 29 min, 1:50 ratio) P2_Step1->P2_Step2 P2_Step3 3. Filter and Centrifuge P2_Step2->P2_Step3 P2_Step4 4. Acid Hydrolysis (pH 3.5, 80°C, 2 hrs) & Precipitate (pH 8.5) P2_Step3->P2_Step4 P2_End Output: this compound- Rich Precipitate P2_Step4->P2_End

Troubleshooting FAQs

Q1: My this compound yields are consistently low. What is the primary factor I should investigate?

  • A: The number one factor to check is your solvent system [1]. This compound is a non-polar compound. Using a polar solvent like pure water or ethanol with high water content will result in very poor extraction. Switch to a confirmed, effective non-polar solvent like chloroform [1]. Furthermore, ensure your plant material is properly dried and ground to a fine powder to maximize surface area for extraction [4].

Q2: I need to avoid toxic solvents for safety or environmental reasons. Are there any alternatives?

  • A: Yes. You can use an optimized water-based extraction with heating as described in Protocol 2 [4]. While the initial extract contains α-tomatine, a subsequent acid hydrolysis step efficiently converts it to this compound [5]. Another safer organic solvent option is 70% ethanol, though you must accept a moderate reduction in yield compared to chloroform [1].

Q3: I am getting a lot of impurities in my final extract. How can I improve purity?

  • A: Incorporate a purification step after the initial concentration. A method described in a patent uses a strong acid cation exchange resin. This compound is absorbed onto the resin, impurities are washed away, and then pure this compound is eluted with an ammonia-methanol solution [2]. For analytical purposes, purification methods like preparative HPLC are recommended for high purity [6].

Q4: Why does my protocol use an acid hydrolysis step?

  • A: In tomato leaves, this compound primarily exists in its glycosylated form, α-tomatine, which is a larger molecule with sugars attached [5] [3]. The acid hydrolysis step is used to break off these sugar units, converting α-tomatine into its aglycone, this compound, which is often the desired compound for research [5].

Key Technical Notes for Your Research

  • Analytical Validation: For accurate quantification of this compound and its precursors (like α-tomatine) in your extracts, it is highly recommended to use validated UHPLC-MS/MS methods [6]. These methods provide high sensitivity and can distinguish between many structurally similar steroidal alkaloids.
  • Source Material: this compound is found in the aerial parts of the tomato plant—particularly the leaves and stems—and in green, unripe tomatoes [7] [3]. Ripe, red tomatoes contain negligible amounts.

References

Optimized Large-Scale Synthesis of Tomatidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a concise, 15-step synthesis designed specifically for scalability and cost reduction [1].

Synthesis Aspect Classical Approach Challenges Optimized Solution Key Outcome/Improvement
Strategic Bond Formation Low-temperature organolithium chemistry; poor scalability [1] Suzuki-Miyaura coupling; robust, industrial-scale reaction [1] More practical & atom-economical
Chiral Center Introduction Use of a chiral auxiliary [1] Use of an enantiopure side-chain synthon [1] More efficient & avoids auxiliary
Key Functional Group Handling Use of heavy TBDPS protecting group [1] Use of low-mass MOM-protecting group [1] Improved mass economy
Purification Processes Relied on flash chromatography [1] Eliminated all flash chromatography; uses crystallization/distillation [1] Enables gram-scale production; 5.2 g in a single pass
Starting Material Cost Extraction from tomato plants (>USD 1500/g) [1] Diosgenin (from wild yam, ~USD 0.30/g) [1] Drastically reduces raw material cost
Overall Yield -- 15.2% overall yield over 15 steps [1] High yield for a multi-step synthesis

This optimized workflow can be visualized in the following diagram, which outlines the key stages from starting material to final product.

synthesis_workflow Start Start: Diosgenin (Low-cost starting material) P1 MOM-Protection & Reduction Start->P1 P2 Form Enol Ether (12) P1->P2 P3 Iodination (Method B: 1,2-DIE) P2->P3 P4 Suzuki-Miyaura Coupling (Key Step) P3->P4 P5 Acid-Mediated Spiroketalization P4->P5 P6 Spiroaminoketal Formation (5-step sequence) P5->P6 End End: Tomatidine P6->End

Detailed Experimental Protocols

Synthesis of Iodo Enol Ether (13) from Lactone (5) [1]

This is a critical step in creating the coupling partner for the key Suzuki-Miyaura reaction.

  • Step 1: MOM Protection & Reduction to Hemiacetal (11)

    • Reagents: MOM-Cl (Chloromethyl methyl ether), DIPEA (N,N-Diisopropylethylamine), TBAI (Tetrabutylammonium iodide), DCM (Dichloromethane).
    • Procedure: Stir lactone 5 with 1.2 eq MOM-Cl, 2.0 eq DIPEA, and catalytic TBAI in DCM at room temperature. Monitor by TLC. Upon completion, quench with water and extract with DCM. Dry the organic layer and concentrate.
    • Next: The crude MOM-protected lactone is directly used. Dissolve in anhydrous toluene and cool to -78°C. Add 1.5 eq of DIBAL-H (Diisobutylaluminium hydride) dropwise. After complete addition, warm to room temperature and stir. Quench carefully with a Rochelle's salt solution. The hemiacetal 11 precipitates and can be collected by filtration. Yield: 95% over two steps.
  • Step 2: Dehydration to Enol Ether (12)

    • Reagents: MsCl (Methanesulfonyl chloride), Et₃N (Triethylamine).
    • Procedure: Dissolve hemiacetal 11 in DCM and cool to 0°C. Add 1.2 eq of MsCl, followed by 2.0 eq of Et₃N. Stir at 0°C for 1 hour, then heat to 40°C for 4 hours. After cooling, wash the organic phase with water and brine. Purify the crude product by passing through a short silica gel pad (eluting with hexanes/ethyl acetate) to obtain enol ether 12. Yield: 65%.
  • Step 3: Iodination to Iodo Enol Ether (13) - Method B (Preferred)

    • Reagents: t-BuLi (tert-Butyllithium), 1,2-Diiodoethane (1,2-DIE), THF (Tetrahydrofuran).
    • Procedure: Dissolve enol ether 12 in anhydrous THF under an inert atmosphere and cool to -78°C. Add 3.0 eq of t-BuLi dropwise and stir for 1 hour. Then, add a solution of 3.0 eq of 1,2-DIE in THF. Let the reaction warm to room temperature slowly and stir overnight. Quench with saturated Na₂S₂O₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to obtain 13, which is pure enough for the next step. Yield: 91%.
Key Suzuki-Miyaura Coupling [1]

This step forges the critical C22–C23 bond, attaching the enantiopure side chain to the steroid core.

  • Reagents: Organoborane (from olefin 8), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃).
  • Procedure: Combine iodo enol ether 13, the organoborane reagent (generated in situ from olefin 8), a Pd catalyst (1-5 mol%), and a base (2.0-3.0 eq) in a solvent mixture like 1,4-dioxane/water. Heat the mixture to 80-100°C under an inert atmosphere and monitor by TLC/MS. Upon completion, cool, dilute with ethyl acetate, and wash with water. The crude adduct can be purified by recrystallization.

Troubleshooting Guide & FAQs

Question / Issue Possible Cause Solution / Recommendation
Low yield in iodination step (Method B). Incomplete lithiation; moisture/air degradation. Ensure strict anhydrous conditions. Titrate t-BuLi for accurate concentration. Confirm reaction is warming slowly.
Suzuki-Miyaura coupling fails or has low conversion. Incompatible Pd catalyst; unstable organoborane; poor solubility. Screen catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂). Use a slight excess of organoborane. Ensure base is appropriate and well-dissolved.
Difficulty purifying intermediates without flash chromatography. Reaction not clean; inappropriate solvent for crystallization. Optimize reaction conditions for cleaner profiles. Systematically screen solvents (hexane/EtOAc, DCM/MeOH) for recrystallization.
Can this compound be produced biosynthetically? Biosynthesis in plants is complex, involving GAME enzymes from cholesterol [2] [3]. Not currently feasible for cost-effective large-scale production. Engineered microbial production (e.g., in yeast) is a potential long-term alternative.
What are the main cost drivers in this synthesis? Cost of enantiopure side-chain synthon & Pd catalyst [1]. Focus on optimizing the synthesis and recycling of the expensive side chain. Recover and recycle Pd catalyst where possible.

References

tomatidine cytotoxicity and cell viability issues

Author: Smolecule Technical Support Team. Date: February 2026

Tomatidine Cytotoxicity Reference Data

The cytotoxic profile of this compound varies significantly by cell type and experimental conditions. The table below summarizes key quantitative data from recent studies to assist in experimental design.

Cell Line / Model Cell Type / Origin Assay Type Key Cytotoxicity Finding (CC₅₀ or Highest Non-Toxic Dose) Experimental Context / Notes Citation
Huh7 Human Hepatic ATPLite, MTS, Trypan Blue CC₅₀: 156 µM; Highest non-toxic dose: 10 µM Antiviral studies against Chikungunya virus (CHIKV); 10 µM did not affect metabolic activity, ATP levels, or cell count [1].
Vero-WHO African Green Monkey Kidney ATPLite CC₅₀: 149 µM; Highest non-toxic dose: 10 µM Used in CHIKV infection models; survival rates >75% at 10 µM [1].
C. elegans In vivo Model Lifespan Assessment Optimal concentration: 25 µM; 50 µM showed early toxicity Lifespan and healthspan study; 25 µM extended lifespan without toxicity [2].
85As2 Human Gastric Cancer in vivo Mouse Model Diet containing 0.05% (w/w) this compound Significantly inhibited tumor growth over 3 weeks with no reported systemic toxicity [3].
Primary Rat Neurons / Human Cells In vitro Cell Viability Treatment with 25 µM this compound Induced mitophagy without reported cytotoxicity [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face when working with this compound.

Why do I get inconsistent cytotoxicity results between different cell lines?
  • Cause: this compound's effects are highly cell-type and context-dependent. It can inhibit proliferation in cancer cells while promoting anabolism in healthy muscle cells.
  • Solution:
    • Use Appropriate Controls: Always include a cell type known to be insensitive to this compound (e.g., healthy myotubes) as a control in your experimental design [4].
    • Pilot Dose-Response: Before main experiments, run a comprehensive dose-response curve for each new cell line. The maximum non-toxic dose can vary dramatically [1].
My cell viability assay shows high background or false signals. What could be wrong?
  • Cause 1: Assay Principle Interference. Tetrazolium-based assays (e.g., MTT, MTS) measure metabolic activity, not cell number directly. Treatments that alter cellular metabolism without affecting viability can skew results [5].
  • Solution: Corroborate findings with a viability assay based on a different principle, such as an ATP detection assay (e.g., CellTiter-Glo) or a direct membrane integrity dye (e.g., Trypan Blue) [1] [5].
  • Cause 2: Chemical Interference. Reducing agents in your buffer or compound formulation can non-enzymatically reduce tetrazolium salts, increasing background [5].
  • Solution: Include control wells containing culture medium, MTT reagent, and your this compound dilution series without cells to check for non-cellular reduction [5].
The anti-cancer effect of this compound seems to diminish over time in my culture. Why?
  • Cause: Interaction with Serum Components. This is a well-documented issue with this compound's precursor, α-tomatine, which can form an insoluble and inactive complex with cholesterol present in the culture medium (from FBS), leading to its precipitation and a drop in effective concentration [6].
  • Solution:
    • Monitor Concentration: Use analytical methods like HPLC-MS/MS to quantify the actual concentration of this compound in your culture medium over time [7].
    • Account for Loss: Consider this interaction when calculating and interpreting your effective doses.

Detailed Experimental Protocols

Assessing Cytotoxicity Using an MTT Assay

This is a standard method for estimating viable cell number [5].

Workflow:

MTT_Workflow Start Plate cells and treat with this compound A Incubate for desired period Start->A B Add MTT solution (0.2-0.5 mg/mL) A->B C Incubate 1-4 hours (Formazan forms) B->C D Add Solubilization Solution (e.g., SDS) C->D E Measure Absorbance at 570 nm D->E

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
  • Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO, concentration typically ≤0.1%) and a blank control (medium only).
  • MTT Incubation: After the treatment period, add MTT reagent (prepared in DPBS) to each well to a final concentration of 0.2-0.5 mg/mL. Incubate for 1-4 hours at 37°C [5].
  • Solubilization: Carefully remove the medium. Add the solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7). Gently shake until the formed formazan crystals are fully dissolved [5].
  • Measurement: Record the absorbance at 570 nm using a plate reader. Subtract the background absorbance from the blank control wells.
  • Analysis: Calculate cell viability relative to the vehicle control. The CC₅₀ value can be determined using non-linear regression analysis of the dose-response curve.
Probing the Mechanism: mTORC1 Signaling Pathway

This compound has been shown to stimulate mTORC1 signaling, a key pathway in cell growth and metabolism, particularly in skeletal muscle [4].

Pathway Overview:

mTOR_Pathway This compound This compound mTORC1 mTORC1 Activation This compound->mTORC1 S6K p-S6K (Thr389) mTORC1->S6K Akt p-Akt (Ser473) mTORC1->Akt Output Increased Protein Synthesis & Cell Growth S6K->Output Akt->Output

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat cells (e.g., C2C12 myotubes) with this compound (e.g., 1-10 µM) for a short period (e.g., 1 hour). Pre-treat control wells with an mTOR inhibitor like rapamycin to confirm pathway specificity [4].
  • Protein Extraction: Lyse cells in a suitable RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoblotting:
    • Determine protein concentration using a BCA assay.
    • Load equal amounts of protein for SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe the membrane with primary antibodies against phospho-S6K (Thr389) and phospho-Akt (Ser473), which are downstream targets of mTORC1 [4].
    • Use antibodies against total S6K and total Akt as loading controls.
  • Analysis: An increase in the phosphorylation of these proteins indicates activation of the mTORC1 signaling pathway by this compound.

References

overcoming tomatidine low natural abundance challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Tomatidine Quantification

For easy comparison, the table below summarizes validated methods for extracting and quantifying this compound, highlighting their key performance metrics.

Method Key Instrumentation Sample Type Key Performance Metrics Reference
High-Throughput UHPLC-MS/MS [1] UHPLC-MS/MS Tomato fruit & products Recovery: 93.0 ± 6.8% (this compound); Analysis time: 13 min for 18 analytes. [1] [1]
HPLC-UV [2] HPLC with UV detector, XTerra RP 18 column Standard solutions Calibration Range: 6.25 - 200 µg/mL; Mobile Phase: Acetonitrile and 25 mM triethylammonium phosphate (pH 3.0). [2] [2]
HPLC-LTQ-Orbitrap MS [3] HPLC coupled to LTQ-Orbitrap mass spectrometer Organic and conventional tomatoes LOD: 0.0003 mg kg⁻¹; LOQ: 0.001 mg kg⁻¹; Recovery: >98.3%; Excellent linearity (R²=0.9990). [3] [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the most relevant techniques.

High-Throughput Extraction and UHPLC-MS/MS Analysis

This protocol is designed for efficiency and comprehensive profiling of tomato steroidal glycoalkaloids (tSGAs), including this compound [1].

  • Sample Preparation: Weigh 5 g of homogenized tomato material into a 50 mL Falcon tube. Add two ceramic cutting stones and 10 mL of 100% methanol. Homogenize using a bead mill homogenizer for 3 minutes. Centrifuge, then collect the supernatant [1].
  • High-Throughput Evaporation: Transfer up to 16 supernatants into a 96-well deep well plate. Evaporate the solvent to dryness under a stream of nitrogen gas in a 40°C water bath. Reconstitute the dried residue with 1 mL of 70:30 methanol:water, vortex, and filter into a vial for analysis [1].
  • UHPLC-MS/MS Parameters:
    • Column: C18 reversed-phase.
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Initial 15% B, increasing to 100% B over 10 minutes.
    • Flow Rate: 0.4 mL/min.
    • Detection: Tandem mass spectrometry with Multiple Reaction Monitoring (MRM) mode [1].
HPLC-UV Analysis of Standard Solutions

This method is suitable for analyzing this compound standard solutions and can be adapted for sample analysis [2].

  • Standard Preparation: Prepare a stock solution at 2 mg/mL in 80% methanol. Create a calibration curve by serial dilution to concentrations of 6.25, 12.5, 25, 50, 100, and 200 µg/mL [2].
  • HPLC-UV Parameters:
    • Column: XTerra RP 18 (4.6 × 150 mm, 5 µm).
    • Column Oven: 35°C.
    • Mobile Phase: (A) Acetonitrile; (B) 25 mM triethylammonium phosphate in water, pH 3.0.
    • Gradient: Start at 20% A, increase to 45% A over 12 min, to 55% A over 5 min, to 57% A over 3 min, then re-equilibrate.
    • Flow Rate: 0.8 mL/min.
    • Detection: UV spectrophotometer [2].

Frequently Asked Questions & Troubleshooting

Q1: What is the most critical step to ensure high recovery of this compound during extraction? A1: The homogenization step is crucial. Using a bead mill with ceramic cutting stones significantly improves extraction efficiency and reproducibility compared to traditional methods like mortar and pestle. This method achieves recovery rates of 93.0 ± 6.8% for this compound and can process 16 samples in just 20 minutes [1].

Q2: My this compound signal is weak and noisy. How can I improve detection sensitivity? A2:

  • Use High-Resolution MS: Employ an LC-MS method with an Orbitrap or other high-resolution mass spectrometer. This offers exceptional sensitivity, with a Limit of Detection (LOD) as low as 0.0003 mg kg⁻¹ [3].
  • Optimize LC Separation: Use a C18 column and a acidic mobile phase (e.g., with 0.1% formic acid or triethylammonium phosphate at pH 3.0) to improve peak shape and enhance ionization in the mass spectrometer [2] [1].

Q3: Besides ripe fruit, what other tomato samples can be a source of this compound? A3: While concentrations can vary, your method should be validated to detect this compound in a wide range of matrices. Research has quantified tSGAs in various products, including tomato paste, juice, diced tomatoes, ketchup, and pasta sauce [1]. Furthermore, the this compound content can differ between organic and conventional tomatoes, so the choice of source material is important [3].

Workflow for Overcoming Low Abundance Challenges

The following diagram outlines a logical, step-by-step strategy to guide your experimental approach.

G Start Start: Challenge of Low Natural Abundance Step1 1. Optimized Extraction Use bead mill homogenization with methanol Start->Step1 Step2 2. Concentrate Sample Evaporate & reconstitute in smaller volume Step1->Step2 High Recovery Step3 3. Maximize LC Separation Use C18 column with acidic mobile phase (pH 3.0) Step2->Step3 Reduced Matrix Effects Step4 4. Select Sensitive Detection Apply High-Res MS (e.g., Orbitrap) for lowest LOD/LOQ Step3->Step4 Sharp Peaks Step5 5. Validate & Quantify Use calibration curve & internal standards for accuracy Step4->Step5 Strong Signal End Accurate this compound Quantification Step5->End

References

tomatidine purification without flash chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Gram-Scale Synthesis Without Flash Chromatography

A 2021 study outlines a large-scale synthesis of tomatidine designed to be practical and avoid flash chromatography purifications [1]. The key is using clean transformations and purifying intermediates through recrystallization, distillation, and short silica pads.

The workflow below illustrates the optimized 15-step synthesis from diosgenin.

G Start Start: Diosgenin Step1 Step 1-2: Protect C3 alcohol with MOM group & reduce lactone Start->Step1 Step2 Step 3: Activate hemiacetal with MsCl and eliminate to form enol ether Step1->Step2 Step3 Step 4: Lithiation and iodination using 1,2-diiodoethane Step2->Step3 Step4 Step 5: Suzuki-Miyaura coupling with side chain organoborane Step3->Step4 Step5 Step 6: Acid-mediated spiroketalization Step4->Step5 Step6 Steps 7-11: Sequence of: Lewis acid spiroketal opening, azide substitution, reduction Step5->Step6 End End: this compound (5.2 g) Step6->End

The key improvements and alternatives to problematic steps in this synthesis are detailed in the table below.

Optimization Area Problem in Previous Methods Solution in Scalable Synthesis
C22–C23 Bond Formation Use of temperature-sensitive organolithium reagent and chiral auxiliary [1] Suzuki-Miyaura cross-coupling between iodo enol ether 13 and an alkylborane side chain. More robust and scalable [1].
Iodo Enol Ether Formation Use of toxic tin reagents (e.g., Bu₃SnCl) [1] Lithiation of enol ether 12 followed by reaction with 1,2-diiodoethane, yielding compound 13 in 91% [1].
Overall Purification Reliance on flash chromatography [1] No flash chromatography. Pure intermediates via recrystallization, distillation, and short silica pads only [1].

Extraction Methods from Tomato Biomass

For researchers starting with plant material, this compound can be sourced from its glycosylated form, α-tomatine, found in tomato plants. The following table summarizes a patent-pending extraction method.

Step Process Description Key Details
1. Extraction Reflux tomato branches and leaves in methanol [2]. -
2. Concentration Concentrate the extract under reduced pressure [2]. -
3. Acidification Add dilute hydrochloric acid (HCl) to the concentrate [2]. -
4. Washing Wash the acidified liquid with chloroform [2]. Removes non-polar impurities.
5. Alkalinization Adjust the aqueous phase to neutral pH with ammonia water [2]. -
6. Adsorption Pass the liquid through a macroporous adsorption resin [2]. -
7. Elution Elute absorbed components with methanol [2]. -
8. Crystallization Concentrate the eluent and recrystallize [2]. Yields this compound crystals.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the iodo enol ether intermediate (compound 13) low?

  • Potential Cause: Insufficient equivalents of lithiating agent or electrophile.
  • Solution: The study found that using less than 3.0 equivalents of tBuLi and 1,2-diiodoethane led to poor conversion (<75%). Ensure you use at least 3.0 equivalents of both reagents for >97% conversion [1].

Q2: Are there greener solvent alternatives for purification if I must use a chromatographic step?

  • Recommendation: Yes. For polar compounds like this compound derivatives, consider:
    • Normal-Phase: A blend of 3:1 Ethyl Acetate/Isopropanol with heptane or hexane [3].
    • Reversed-Phase: Using Methanol/Water gradients. This is often more effective for polar mixtures and is more sustainable than DCM/MeOH [3].

Q3: Can I extract α-tomatine from other parts of the tomato plant?

  • Answer: Yes. α-Tomatine is present in all parts of the plant, including leaves, stems, flowers, and green tomatoes [4]. Using agricultural waste like leaves and green tomatoes provides a valuable source.

References

optimizing tomatidine dosing in animal studies

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Tomatidine

Here is a summary of the key information that is available, which primarily comes from a single preliminary study [1]:

Aspect Available Information
Source Formed from the digestion of tomatine, found in green tomatoes and tomato leaves [1].
Primary Mechanism Stimulates the mTORC1 signaling pathway in skeletal muscle, promoting protein synthesis and inhibiting breakdown [1].
Observed Benefits (Mouse Study) Increased muscle hypertrophy, reduced body fat, and improved cardiovascular performance (longer treadmill running) [1].
Reported Dosage (Mouse Study) A daily dosage of ~10 mg/kg of body weight was used in one key study. No definitive dosage recommendations exist, and available supplements offer 10-50 mg per serving [1].
Safety & Toxicity Considered safe at low levels from food. Animal studies suggest an oral LD50 of ~500 mg/kg for the precursor tomatine. High doses may cause gastrointestinal side effects (vomiting, diarrhea) [1].

A Framework for Establishing Your Own Dosing Protocol

Since published protocols are lacking, you will likely need to establish a dose-finding study. The following workflow outlines the key stages and decision points in this process. The diagram is generated using Graphviz with the DOT script provided below.

G cluster1 Pre-Experimental Setup cluster2 In-Life Study cluster3 Data Analysis & Decision Start Define Study Objective P1 Phase 1: Pre-Experimental Setup Start->P1 P2 Phase 2: In-Life Study P1->P2 S1_1 Literature Review & Dose Estimation P1->S1_1 P3 Phase 3: Data Analysis & Decision P2->P3 S2_1 Administer Compound (Daily Gavage/IP) P2->S2_1 S3_1 Tissue Collection & Molecular Analysis P3->S3_1 S1_2 Formulation & Vehicle Selection S1_1->S1_2 S1_3 Pilot Study Design (3-4 dose groups) S1_2->S1_3 S2_2 Monitor Health & Body Weight S2_1->S2_2 S2_3 Conduct Functional Assays (e.g., Grip Strength) S2_2->S2_3 S3_2 Exposure-Response Analysis S3_1->S3_2 S3_3 Select Optimal Dose(s) for Confirmatory Study S3_2->S3_3

Dose-Finding Study Workflow for this compound

Frequently Asked Questions (FAQs)

Given the lack of specific data, here are answers to common questions based on general principles and the limited information available.

Q1: What is a safe starting dose for a this compound study in mice? A safe starting dose can be estimated from the single available data point. One published study used a daily dosage of approximately 10 mg per kg of body weight in mice without observing toxicity [1]. A conservative approach for a new study would be to test a range of doses below and above this point (e.g., 1, 5, 10, and 25 mg/kg) to establish a dose-response curve and identify potential toxicities.

Q2: How should I formulate this compound for animal administration? The search results do not specify a formulation. Common practices for hydrophobic compounds like this compound (a sterol alkaloid) involve using a vehicle such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a small volume of DMSO followed by dilution in corn or saline oil. The choice of vehicle should be justified by a small pilot study to ensure stability, bioavailability, and lack of vehicle-specific toxicity.

Q3: What are the key endpoints to measure this compound's efficacy? Based on its known mechanism, you should include endpoints at multiple levels:

  • Molecular: Analysis of mTORC1 pathway activation (e.g., phosphorylation of S6K1, 4E-BP1) in muscle tissue [1].
  • Physiological: Measurement of muscle mass (e.g., tibialis anterior, gastrocnemius wet weight), cross-sectional area of muscle fibers, and in vivo functional tests like grip strength or treadmill endurance [1].
  • Systemic: Tracking changes in body composition (lean vs. fat mass).

References

tomatidine stability problems in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Tomatidine Stability & Bioavailability

Q: What are the main stability and bioavailability challenges when working with this compound in experiments?

A: The primary challenges for researchers are:

  • Poor Aqueous Solubility: This is a major limitation for biological testing and therapeutic application, as it reduces bioavailability [1].
  • Low Stability: this compound, like many plant-derived compounds, is susceptible to rapid degradation or oxidation, which can diminish its therapeutic effect in experimental settings [1].

Q: What is a proven method to overcome these challenges for in vitro studies?

A: Encapsulation into Solid Lipid Nanoparticles (SLN) is a well-documented and effective strategy. This method protects the compound from degradation, increases its stability in solution, and can enhance its therapeutic effect by improving delivery to target cells [1].

The table below summarizes the properties of such a nanoformulation:

Parameter Characterization Result Significance for Experimental Use
Mean Particle Size Z-average in nanometer range [1] Confirms successful formation of nanoparticles.
Polydispersity Index (PDI) Reported value [1] Indicates a narrow and uniform particle size distribution, which is critical for batch-to-batch reproducibility.
Zeta Potential (ZP) Reported value [1] Suggests good physical stability of the nanoparticle suspension over time, preventing aggregation.
Long-term Stability Stable for over 180 days at room temperature [1] Ensures the formulation remains viable for the duration of a long-term study.

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (TD-SLN)

This protocol is adapted from a published methodology for encapsulating this compound [1].

  • 1. Principle: The solvent-diffusion technique is used to create a nanoemulsion, which is then cooled to form solid nanoparticles encapsulating the compound.
  • 2. Materials:
    • Active Compound: this compound (TD)
    • Lipid Matrix: Stearic acid
    • Surfactants/Stabilizers: Soy lecithin (Lecinol S-10), Poloxamer 188 (Lutrol F68)
    • Matrix Former: Hydroxypropylmethyl cellulose (HPMC K15M)
    • Solvent: Ethanol
  • 3. Method:
    • Prepare the hot aqueous phase by dissolving HPMC K15M, Lecinol S-10, and Lutrol F68 in hot deionized water (70°C).
    • Prepare the melted lipid phase by dissolving stearic acid and this compound in ethanol at 70°C.
    • Using a high-speed stirrer (e.g., Ultra-Turrax at 15,000 rpm), add the melted lipid phase to the hot aqueous phase and mix for 8 minutes to form a coarse emulsion.
    • Immediately process the coarse emulsion with an ultrasonic probe system for 10 minutes to form a fine nanoemulsion.
    • Cool the resulting nanoemulsion in an ice bath for 5 minutes to solidify the lipid nanoparticles.
    • Evaporate the ethanol under reduced pressure or by stirring.
  • 4. Characterization: The final TD-SLN should be characterized for mean particle size (Z-average), Polydispersity Index (PDI), and Zeta Potential (ZP) using a Zetasizer. Morphology can be confirmed by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) [1].

This workflow illustrates the key stages of the SLN preparation and characterization process:

G Prepare Aqueous Phase Prepare Aqueous Phase Prepare Lipid Phase Prepare Lipid Phase Prepare Aqueous Phase->Prepare Lipid Phase High-Speed Mixing High-Speed Mixing Prepare Lipid Phase->High-Speed Mixing Ultrasonication Ultrasonication High-Speed Mixing->Ultrasonication Cooling & Solidification Cooling & Solidification Ultrasonication->Cooling & Solidification Solvent Evaporation Solvent Evaporation Cooling & Solidification->Solvent Evaporation Nanoparticle Characterization Nanoparticle Characterization Solvent Evaporation->Nanoparticle Characterization

Frequently Asked Questions (FAQs)

Q: From which sources can I extract this compound? A: this compound is a natural compound found in the leaves, stems, roots, and unripe, green fruits of tomato plants (Lycopersicon esculentum) [2] [3] [4]. It is the aglycone (sugar-free) portion of the glycoalkaloid α-tomatine.

Q: How should I store this compound and its extracts? A: While specific storage conditions for pure this compound are not extensively detailed in the search results, one study stored their final tomato leaf extract (containing this compound) in a freeze-dried form at -20°C [3]. As a general best practice for lab chemicals, it is advisable to store pure this compound standard powders in a desiccated environment at -20°C. For solutions, follow the solvent manufacturer's guidelines, but note that the SLN formulation showed remarkable stability for 180 days at room temperature [1].

Q: Are there any specific handling precautions for this compound? A: While this compound is investigated for health benefits, one source classifies it as "Danger" due to potential toxicity if swallowed or inhaled [4]. Standard laboratory safety protocols should be followed: wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid creating aerosols.

References

Troubleshooting Guide for Tomatidine Synthesis Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses specific, high-impact problems you may encounter when scaling up tomatidine production, from sourcing to final purification.

Problem Root Cause & Impact Recommended Solution Key Technical Parameters & Considerations

| Low Natural Yield & High Cost [1] | Cause: Extremely low abundance in ripe tomatoes (<5 mg/kg); higher in green tomatoes (up to 500 mg/kg α-tomatine, a precursor). Impact: Natural extraction is prohibitively expensive for R&D (>USD 1500/g) and cannot support large-scale studies [1]. | Use diosgenin as a low-cost (USD 0.30/g), commercially available starting material for full chemical synthesis [1]. | - Starting Material: Diosgenin, sourced from wild yam (Dioscorea) [1].

  • Key Advantage: Enables a scalable, multi-gram synthesis pathway, bypassing unreliable natural extraction. | | Inefficient Coupling to Steroidal Core [1] | Cause: Original method used a temperature-sensitive organolithium reagent for C22–C23 bond formation, which is difficult to control and inefficient on larger scales [1]. | Replace with a Suzuki–Miyaura coupling reaction. This is more robust, atom-economical, and suitable for industrial scale-up [1]. | - Coupling Partners: Iodo enol ether (steroid scaffold) + alkylborane (side chain) [1].
  • Benefit: Avoids cryogenic conditions and uses a more stable organoboron reagent. | | Toxic Reagents & Purification [1] | Cause: Initial route used toxic tributyltin chloride (Bu₃SnCl) to create a reactive handle, posing safety and contamination risks [1]. Impact: Toxic traces could carry into final product, unsuitable for in vivo studies [1]. | Replace stannylation with a tin-free iodination using 1,2-diiodoethane (1,2-DIE) [1]. | - Reagents: Lithiated enol ether + 1,2-diiodoethane [1].
  • Procedure: Use 3.0 equivalents of each reagent to achieve >97% conversion [1].
  • Benefit: Eliminates heavy metal waste and simplifies product purification. | | Failure in Enol Triflation [1] | Cause: Attempts to convert lactone 5 or its C3-protected forms (9a-c) to enol triflates (10a-c) failed due to strong steric hindrance from C18 and C21 methyl groups [1]. | Bypass triflation entirely. Create an enol ether intermediate (12) via activation of hemiacetal 11 with MsCl, followed by elimination with Et₃N [1]. | - Protecting Group: Use MOM (methoxymethyl) for the C3 alcohol. It is stable to strong bases and can be removed later in the sequence [1].
  • Yield: ~65% for the conversion of hemiacetal 11 to enol ether 12 [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the key therapeutic potentials of this compound that justify scaling up its production?

This compound shows promise in multiple preclinical areas, making efficient synthesis highly valuable.

  • Muscle Atrophy & Sarcopenia: Acts as a novel small-molecule inhibitor that stimulates mTORC1 signaling, leading to increased muscle protein synthesis, reduced atrophy, and enhanced recovery in mice [2]. It also attenuates inflammatory responses in human donor-derived muscle models [3].
  • Aging & Healthspan: Extends lifespan and healthspan in C. elegans by inducing mitophagy (cleanup of damaged mitochondria) via the SKN-1/Nrf2 pathway [4].
  • Antibiotic Activity: Shows potent activity against Staphylococcus aureus, including its persistent small-colony variants (SCVs), especially when used synergistically with gentamicin [1].
  • Neuroprotection & Anti-inflammation: Provides neuroprotection in cell models by preserving mitochondrial membrane potential and exhibits anti-inflammatory effects by suppressing NF-kB and JNK pathways [5].
Q2: Can you provide a detailed protocol for the key tin-free iodination step?

This is a critical optimization from the 2021 synthesis [1].

  • Step 1: Lithiation
    • In a flame-dried flask under inert atmosphere, dissolve enol ether 12 in anhydrous THF.
    • Cool the solution to -78°C.
    • Slowly add 3.0 equivalents of tert-butyllithium (tBuLi) in a suitable solvent (e.g., pentane) via syringe pump. Maintain the temperature below -70°C.
    • Stir the resulting organolithium solution for 30-60 minutes at -78°C.
  • Step 2: Iodination with 1,2-Diiodoethane
    • Prepare a solution of 3.0 equivalents of 1,2-diiodoethane in anhydrous THF.
    • Add this solution dropwise to the cold organolithium mixture.
    • After addition, allow the reaction to warm to room temperature gradually and stir for 2-4 hours.
  • Step 3: Work-up
    • Quench the reaction by careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
    • Extract the aqueous layer with ethyl acetate (EtOAc) three times.
    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
    • Filter and concentrate under reduced pressure.
  • Step 4: Purification
    • Purify the crude product (13) by passing it through a short silica gel pad (no flash chromatography needed) using hexanes/EtOAc as eluent. This yields the iodo enol ether in 91% yield on a 2-gram scale [1].

Experimental Workflow & Signaling Pathway

The following diagrams outline the optimized chemical synthesis workflow and a key biological pathway targeted by this compound.

This compound Synthesis Workflow

synthesis This compound Synthesis: Key Scalable Pathway Diosgenin Diosgenin Lactone5 Lactone 5 (From Diosgenin) Diosgenin->Lactone5 2 Steps Hemiacetal11 Hemiacetal 11 Lactone5->Hemiacetal11 1. MOM Protection 2. iBu₂AlH Reduction (95% Yield, 2 Steps) EnolEther12 Enol Ether 12 Hemiacetal11->EnolEther12 1. MsCl 2. Et₃N, Heat (65% Yield) IodoEnolEther13 Iodo Enol Ether 13 EnolEther12->IodoEnolEther13 1. tBuLi, THF, -78°C 2. 1,2-Diiodoethane (91% Yield) Adduct7 Adduct 7 IodoEnolEther13->Adduct7 Suzuki-Miyaura Coupling with Alkylborane 6 Spirostanol2 Spirostanol 2 Adduct7->Spirostanol2 Acid-Mediated Spiroketalization This compound This compound Spirostanol2->this compound 5-Step Sequence (Azide Substitution/Reduction)

Key Anti-Atrophy Signaling Pathway

pathway This compound Muscle Signaling via mTORC1 This compound This compound mTORC1 mTORC1 Signaling This compound->mTORC1 Stimulates ProteinSynthesis Increased Protein Synthesis mTORC1->ProteinSynthesis MitochondrialBiogenesis Mitochondrial Biogenesis mTORC1->MitochondrialBiogenesis MuscleHypertrophy Muscle Hypertrophy Reduced Atrophy ProteinSynthesis->MuscleHypertrophy MitochondrialBiogenesis->MuscleHypertrophy MuscleStrength Increased Strength & Exercise Capacity MuscleHypertrophy->MuscleStrength

Key Takeaways for Scaling Up

  • Prioritize Full Synthesis: For any scale beyond small-scale research, a full synthetic approach starting from diosgenin is superior to natural extraction [1].
  • Embrace Modern Coupling Chemistry: The Suzuki–Miyaura coupling is a cornerstone of the modern, scalable route, replacing older, less robust methods [1].
  • Design for Purification: The optimized 15-step synthesis produces 5.2 grams in a single pass with a 15.2% overall yield and, crucially, requires no flash chromatography [1]. Designing reactions and intermediates for simple purification (e.g., recrystallization, distillation, silica pads) is essential for efficiency.

References

Comparative Efficacy of Tomatidine and Other Steroidal Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities and experimental evidence for tomatidine and selected steroidal alkaloids, highlighting their potential in drug development.

Compound Primary Biological Activities Experimental Models (In Vitro/In Vivo) Key Efficacy Findings Proposed Mechanisms of Action

| This compound | Anticancer [1] [2] Antiviral [2] Anti-atrophy [3] Anti-inflammatory [4] | In vitro: Human gastric cancer (85As2), Huh7, Vero-WHO cells [1] [2] In vivo: Tumor-bearing mouse model, tBCCAO mouse model [1] [4] | Inhibited gastric tumor growth in vivo; ~76-96% reduction in viral titers for CHIKV; Reduced muscle atrophy, enhanced recovery [1] [3] [2] | Downregulation of Interferon-Stimulated Genes (ISGs) like IFI27; Stimulation of mTORC1 signaling; Inhibition of NF-κB pathway [1] [3] [4] | | Sarcorine C & Salonine C | Anticancer [5] | In vitro: HT-29 (human colon cancer) [5] | IC50: Sarcorine C (3.25 µM), Salonine C (5.21 µM) in HT-29 cells; Selective cytotoxicity vs. non-cancerous lines [5] | Molecular docking suggests stable binding to cancer targets (CDK2, Bcl-2, MMP-2) [5] | | Solasonine & Solamargine | Anticancer [6] | In vitro: HT-29, A549, Lewis cell lines [6] | Selective anti-proliferative activity against tested cancer cell lines [6] | Information not specified in available search results [6] | | Piperine | Anticancer [7] | Preclinical studies (specific models not detailed in sources) [7] | Induces apoptosis, arrests cell cycle, acts as a bio-enhancer for other drugs/nutraceuticals [7] | Inhibits Wnt/β-catenin, STAT3/Snail-EMT, and PI3K/Akt/mTOR pathways [7] |

Detailed Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these studies, here are the methodologies behind the key findings for this compound.

  • In Vitro Anticancer Activity (Gastric Cancer): Human gastric cancer-derived 85As2 cells were seeded in 24-well or 96-well plates. Cells were treated with a vehicle, 6.5 μg/mL this compound, or a this compound-rich tomato leaf extract (TRTLE) equivalent to 6.5 μg/mL this compound for 24, 48, or 72 hours. Cell proliferation was assessed post-treatment [1].
  • In Vivo Anticancer Activity (Gastric Cancer): A syngeneic mouse model was created by subcutaneously inoculating BALB/c nude mice with 85As2 cells. After transplantation, mice were fed for 3 weeks with either a control diet, a diet containing 0.05% (w/w) this compound, or a diet containing 0.077% (w/w) TRTLE. Tumor growth was monitored throughout the study [1].
  • Antiviral Activity (Chikungunya Virus): The antiviral activity was evaluated in Huh7 cells. Cells were infected with CHIKV (Strain LR) at a Multiplicity of Infection (MOI) of 1. This compound (0.1 to 10 μM) was added at the time of infection. The production of infectious progeny virus particles was quantified post-infection, showing a dose-dependent decrease in viral output [2].
  • Anti-Muscle Atrophy Activity: Mouse C2C12 myoblasts were differentiated into myotubes. On day 7 of differentiation, the medium was replaced, and vehicle or this compound was added. Myotubes were harvested 48 hours later for analysis of total cellular protein, mitochondrial DNA, and myotube size [3].

Mechanism of Action: Signaling Pathways

This compound's multifaceted effects are mediated through modulation of several critical signaling pathways. The following diagrams illustrate its mechanisms in anticancer and anti-inflammatory contexts.

Anticancer Mechanism via Interferon Signaling

This compound modulates the Type I Interferon signaling pathway, leading to the downregulation of specific Interferon-Stimulated Genes (ISGs), which contributes to its anti-proliferative effect on cancer cells [1].

G This compound This compound IFN_Signaling Type I Interferon Signaling This compound->IFN_Signaling ISG_Downregulation Downregulation of ISGs IFN_Signaling->ISG_Downregulation IFI27_Knockdown IFI27 Gene Knockdown ISG_Downregulation->IFI27_Knockdown Inhibited_Proliferation Inhibited Cancer Cell Proliferation IFI27_Knockdown->Inhibited_Proliferation

Anti-inflammatory and Neuroprotective Mechanism

In a model of post-stroke cognitive impairment, this compound exerts neuroprotective effects by suppressing microglial activation and the associated neuroinflammation [4].

G This compound This compound M1_Polarization Inhibition of M1 Microglial Polarization This compound->M1_Polarization NFkB_Pathway Inhibition of NF-κB Pathway (Reduced Nuclear Translocation & Phosphorylation) M1_Polarization->NFkB_Pathway Reduced_Neuroinflammation Reduced Neuroinflammation NFkB_Pathway->Reduced_Neuroinflammation Attenuated_Cognitive_Impairment Attenuated Cognitive Impairment Reduced_Neuroinflammation->Attenuated_Cognitive_Impairment

Research Implications and Comparative Analysis

  • This compound's Broad Profile: Its unique value proposition lies in its multi-indication efficacy. While other steroidal alkaloids like sarcorine C and solamargine show potent and selective cytotoxicity, this compound's documented activity against cancer, viruses, muscle atrophy, and inflammation makes it a versatile candidate for further development [1] [3] [2].
  • Synergistic Potential: Similar to piperine, which is recognized as a bio-enhancer, this compound may have untapped potential in combination therapies. Research could explore its ability to synergize with existing chemotherapeutic or antiviral drugs to enhance efficacy and overcome resistance [7].
  • Considerations for Drug Development: A key challenge for many natural alkaloids, including piperine and potentially this compound, is suboptimal pharmacokinetics (e.g., poor solubility, rapid metabolism) [7]. Future work should include detailed pharmacokinetic profiling and the development of novel formulations (e.g., nano-formulations) to improve bioavailability [7].

References

tomatidine derivatives structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Tomatidine Derivatives

The table below summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its leading derivatives against various bacterial strains, highlighting the impact of different chemical modifications.

Compound Name / Structure Key Structural Feature S. aureus (WT) MIC (μg/mL) S. aureus (SCV) MIC (μg/mL) E. coli MIC (μg/mL) Primary Target & Notes
This compound (TO, 1) [1] Natural product; 3β-hydroxyl group (ring A) >64 [1] 0.06 [1] Inactive [1] Bacterial ATP synthase [2]. Potent only against slow-growing SCVs.
FC04-100 (2) [1] C-3 ethane-1,2-diamine appendage 8-16 [1] 0.5-2 [2] 32-64 [1] Bacterial ATP synthase [2]. First major derivative with broadened spectrum; activity against WT S. aureus and some Gram-negative activity.
C-3 Bis-cationic Aryl Derivatives [1] C-3 bis-cationic group with substituted aryl rings (e.g., 4, 5, 8) [1] ~4 [1] Information missing ~16 [1] Bacterial ATP synthase. Shows significantly improved broad-spectrum activity, including against clinical isolates of MRSA and carbapenem-resistant E. coli. [1]

Detailed Experimental Protocols

To ensure the reproducibility of the data in the table above, here are the methodologies commonly used in these studies.

  • Minimum Inhibitory Concentration (MIC) Determination

    • Protocol: The standard broth microdilution method is used, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
    • Procedure: Bacterial cells are inoculated into a culture medium (like Mueller-Hinton broth) containing serial two-fold dilutions of the test compound. The samples are incubated at 37°C for a defined period (e.g., 16-20 hours for normal phenotypes, up to 48 hours for slow-growing SCVs).
    • Endpoint: The MIC is identified as the lowest concentration of the compound that completely prevents visible growth. [1]
  • ATP Synthesis Inhibition Assay

    • Purpose: To confirm and quantify the inhibition of the bacterial ATP synthase target.
    • Procedure: Bacterial membrane preparations containing the ATP synthase are incubated with the test compound. The reaction is initiated by adding ADP, and ATP production is measured over time using a luciferase-based assay, which generates light proportional to the ATP concentration.
    • Endpoint: The degree of inhibition is calculated by comparing the rate of ATP production in treated samples to an untreated control. [2] [1]
  • Cytotoxicity Assays

    • Purpose: To evaluate the selectivity of the compounds for bacterial cells over mammalian cells.
    • Common Methods:
      • MTT/MTS Assay: Measures the metabolic activity of cells (e.g., Huh7, Vero).
      • ATPLite Assay: Quantifies cellular ATP levels as a viability readout.
      • Trypan Blue Exclusion: Counts the number of viable cells that exclude the dye. [3]
    • Application: These assays determine the cytotoxic concentration 50 (CC₅₀), which is the concentration that reduces cell viability by 50%. A high Selectivity Index (SI = CC₅₀ / EC₅₀) is desirable. [2] [3]

Experimental Workflow & Mechanism of Action

The research into this compound derivatives follows a logical pathway from synthesis to mechanistic studies. Furthermore, the compounds share a common molecular target.

workflow Start Start: Natural this compound Step1 Chemical Synthesis & Structural Modification Start->Step1 Low natural abundance & high cost [4] Step2 In vitro Antibacterial Activity (MIC) Step1->Step2 SAR-driven design (e.g., C-3 modification) [1] Step3 Target Validation (ATP Synthase Assay) Step2->Step3 Potent activity against SCVs [2] Step4 Cytotoxicity & Selectivity Assessment Step3->Step4 Confirmed target engagement Step5 Broad-Spectrum Profiling (vs. Gram-negatives, MRSA) Step4->Step5 Favorable safety profile End Lead Candidate Identification Step5->End Promising in vitro efficacy [1]

Diagram: The typical workflow for evaluating this compound derivatives, from chemical synthesis to the identification of a lead candidate with broad-spectrum potential.

The primary mechanism of action for these compounds is the inhibition of the bacterial ATP synthase, a critical enzyme for energy production.

mechanism Compound This compound Derivative Target Binds to Subunit C (atpE) of Bacterial ATP Synthase Compound->Target Enters cell Effect1 Inhibition of ATP Production Target->Effect1 Effect2 Disruption of Proton Motive Force Target->Effect2 Outcome1 Bacterial Cell Death Effect1->Outcome1 Outcome2 Impacts pH Homeostasis & Redox Balance Effect2->Outcome2 Outcome2->Outcome1 Contributes to

Diagram: The molecular mechanism of this compound derivatives. By binding to the subunit C of the bacterial ATP synthase, they inhibit energy production, leading to cell death. [2] [1]

Key Research Implications

  • Overcoming Resistance: Targeting the ATP synthase is a validated but underexplored strategy. It is particularly effective against persistent Small-Colony Variants (SCVs), which are often involved in chronic and relapsing infections. [5] [2] [1]
  • Broad-Spectrum Potential: Introducing bis-cationic groups at the C-3 position is a key strategy to overcome the permeability barrier of Gram-negative bacteria like E. coli. This suggests a path toward developing truly broad-spectrum agents. [1]
  • Scaffold for Optimization: The this compound steroid alkaloid scaffold has proven highly amenable to chemical modification. The significant boost in activity from C-3 modifications indicates this is a fertile area for further medicinal chemistry exploration. [1]

References

tomatidine anti-inflammatory effect vs standard NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The following table summarizes the key characteristics of standard NSAIDs and the experimental compound tomatidine based on the available literature.

Feature Standard NSAIDs This compound
Class Small molecule drugs; broad class (e.g., Ibuprofen, Celecoxib) [1] Steroidal alkaloid; natural product from green tomato skins [2] [3]
Primary Molecular Target Cyclooxygenase (COX) enzymes (both COX-1 and COX-2) [4] [5] Multiple pathways indicated: IL-6/JAK/STAT3 pathway [2]; NF-κB signaling [3]
Primary Known Mechanism Inhibition of prostaglandin synthesis [4] [5] Inhibition of pro-inflammatory cytokine secretion; suppression of microglial M1 polarization [2] [3]
Research Context Extensive human clinical data; widespread use for pain/inflammation [4] [5] Pre-clinical models only (e.g., 3D human muscle models, mouse stroke models, cell cultures) [2] [3]
Key Experimental Findings Well-established efficacy for pain/fever reduction; associated with GI, cardiovascular, and renal risks [4] [5] Attenuates inflammation from electrical stimulation in muscle models; reduces cognitive impairment and neuroinflammation in mouse stroke models [2] [3]

Experimental Data and Protocols

The experimental data for this compound and NSAIDs come from fundamentally different study designs, reflecting their respective stages of research.

This compound: Pre-Clinical Model Insights

Recent studies have investigated this compound's effects in sophisticated laboratory models.

  • In a 3D Human Skeletal Muscle Model: One study engineered a microphysiological system using donor-derived myoblasts (muscle precursor cells) from young and older adults [2].

    • Experimental Protocol: The differentiated muscle tissues ("myobundles") were subjected to a seven-day regimen of low-frequency electrical stimulation (E-Stim) to mimic exercise-induced inflammation [2]. This compound was infused during this period.
    • Key Data: Bioinformatic analyses of the transcriptome and secretome (secreted proteins) revealed that this compound modulated the IL-6/JAK/STAT3 signaling pathway. It attenuated the secretion of pro-inflammatory proteins (e.g., IL-6, CCL2) and mediators of extracellular matrix remodeling triggered by electrical stimulation [2]. The contraction magnitude of young-derived myobundles decreased with this compound treatment, an effect not observed in old-derived tissues [2].
  • In a Mouse Model of Post-Stroke Cognitive Impairment: Another study focused on this compound's effect on neuroinflammation.

    • Experimental Protocol: Cognitive impairment was induced in mice via transient bilateral common carotid arteries occlusion (tBCCAO). This compound's effects were assessed through behavioral tests and analysis of brain tissue [3]. In vitro, LPS-stimulated BV2 microglia (an M1 phenotype model) were treated with this compound [3].
    • Key Data: this compound attenuated cognitive impairment and reduced microglial activation in the hippocampus. It suppressed polarization of microglia into the pro-inflammatory M1 phenotype by modulating NF-κB signaling, specifically by inhibiting its nuclear translocation and phosphorylation [3].

The following diagram illustrates the signaling pathways implicated in this compound's anti-inflammatory effects based on the cited studies.

G Stimulus Inflammatory Stimulus (e.g., E-Stim, LPS) TNF TNF-α Stimulus->TNF IL6 IL-6 Stimulus->IL6 NFkB NF-κB Pathway Activation Stimulus->NFkB LPS JAK JAK Proteins IL6->JAK STAT3 STAT3 Transcription Factor JAK->STAT3 InflamGenes Pro-inflammatory Gene Expression STAT3->InflamGenes NFkB->InflamGenes M1Polar Microglial M1 Polarization InflamGenes->M1Polar CytokineRelease Release of Cytokines (IL-6, CCL2) & Mediators InflamGenes->CytokineRelease NeuroInflammation Neuroinflammation & Cognitive Impairment M1Polar->NeuroInflammation This compound This compound This compound->IL6 This compound->JAK This compound->STAT3 This compound->NFkB Inhibits Nuclear Translocation MuscleInflammation Muscle Inflammation & ECM Remodeling CytokineRelease->MuscleInflammation

Standard NSAIDs: Established Clinical Pharmacology

In contrast, the data on NSAIDs is derived from decades of clinical and observational studies.

  • Primary Experimental Evidence: The efficacy and safety of NSAIDs are proven in numerous randomized controlled trials (RCTs) and meta-analyses across various conditions like osteoarthritis, ankylosing spondylitis, and acute pain [5] [6].
  • Mechanism Protocol: The core mechanism is consistently shown to be the inhibition of cyclooxygenase (COX) enzymes. This inhibits the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation [4] [5].
  • Observational Data: Long-term observational studies, such as those from the Osteoarthritis Initiative (OAI), provide real-world data. For example, one study found that while NSAID use over four years was not associated with reduced MRI-detected synovitis, it did show a modest association with slower progression of cartilage damage [7].

Interpretation for Researchers

For your comparison guide, it is crucial to contextualize these findings for a scientific audience:

  • Stage of Development: this compound is a pre-clinical candidate. Its anti-inflammatory effects are promising but have not been demonstrated in human clinical trials. NSAIDs are clinically validated therapeutics with a well-defined risk-benefit profile.
  • Mechanism: NSAIDs operate upstream by blocking the synthesis of key inflammatory mediators (prostaglandins). This compound, based on limited data, appears to act further downstream by modulating specific cytokine signaling pathways (JAK/STAT) and transcription factors (NF-κB). This represents a fundamentally different approach to suppressing inflammation.
  • Therapeutic Potential: The distinct mechanism of this compound suggests its potential application in conditions where NSAIDs are ineffective or problematic. However, this remains speculative without clinical data.

References

Tomatidine's Effects on Muscle: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative findings from experimental studies on tomatidine.

Experimental Model Key Findings Related to Muscle Signaling Pathways Involved Citation
Mouse Model of Muscle Atrophy Reduced muscle atrophy; Enhanced recovery from atrophy; Stimulated muscle hypertrophy; Increased strength and exercise capacity Stimulated mTORC1 signaling; Reduced skeletal muscle atrophy [1] [1]
Cultured Human & Mouse Skeletal Myotubes Stimulated mTORC1 signaling and anabolism; Accumulation of protein and mitochondria; Increased cell growth Stimulated mTORC1 signaling and anabolism [1] [1]
C. elegans (Aging Model) Extended lifespan; Improved healthspan; Enhanced pharyngeal pumping and swimming movement; Reduced severity of age-related muscle damage SKN-1/Nrf2 pathway activation; Induction of mitophagy (PINK-1/DCT-1 dependent) [2] [2]
3D Human Donor-derived Myobundles Attenuated inflammatory responses to exercise-like stimulation; Modulated the IL-6/JAK/STAT3 pathway IL-6/JAK/STAT3 pathway modulation [3] [3]
Mouse Model (Age-related Muscle Weakness) Reduced age-related deficits in skeletal muscle strength, quality, and mass Inhibition of ATF4-dependent signaling [4] [4]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed methodology from a key study.

Protocol: Effects on Cultured Skeletal Myotubes (from [1])

  • Cell Lines: Mouse C2C12 myoblasts and human skeletal muscle myoblasts.
  • Culture and Differentiation:
    • Human Myoblasts: Maintained in SkBM-2 Basal Media with supplements. Differentiation was induced by switching to DMEM/F-12 medium containing 2% horse serum.
    • Mouse C2C12 Myoblasts: Maintained in high-glucose DMEM with 10% fetal bovine serum. Differentiation was induced by switching to DMEM with 2% horse serum.
  • Treatment: On day 7 of differentiation, myotubes were treated with this compound (typically from a 1 mM stock solution in DMSO) or a vehicle control (0.1% DMSO) for specified durations.
  • Key Outcome Measurements:
    • Protein Synthesis: Measured by incorporating [3H]tyrosine into newly synthesized proteins over 30 minutes.
    • Total Cellular Protein: Quantified using a commercial kit and normalized to DNA content.
    • Mitochondrial DNA Content: Isolated total DNA and determined mitochondrial DNA amount by quantitative real-time PCR (qPCR).
    • Myotube Size: Myotubes were immunostained (e.g., for troponin) and imaged. Diameter was determined by averaging multiple width measurements per myotube using image analysis software like ImageJ.
    • Signaling Pathways: Protein extracts from myotubes were analyzed by immunoblotting (e.g., for phospho-S6K, total S6K) to assess mTORC1 signaling activity.

Mechanism of Action: Signaling Pathways

This compound influences muscle mass through multiple pathways. The diagram below integrates two key mechanisms identified in the studies.

G cluster_atf4 ATF4 Inhibition Pathway cluster_mito Mitophagy & Mitochondrial Hormesis Pathway This compound This compound ATF4_Inhibition Inhibition of ATF4 Nuclear Translocation This compound->ATF4_Inhibition Triggers Mild_ROS Induction of Mild ROS Production This compound->Mild_ROS Triggers Downstream_Repression Repression of ATF4-dependent Atrophy Gene Expression ATF4_Inhibition->Downstream_Repression Reduces Muscle_Growth1 Reduced Muscle Atrophy Downstream_Repression->Muscle_Growth1 Leads to SKN1_Activation Activation of SKN-1/Nrf2 Pathway Mild_ROS->SKN1_Activation Activates Mitophagy Induction of PINK-1/DCT-1-dependent Mitophagy SKN1_Activation->Mitophagy Promotes Mito_Homeostasis Improved Mitochondrial Homeostasis & Function Mitophagy->Mito_Homeostasis Results in Muscle_Growth2 Improved Muscle Health & Reduced Age-related Decline Mito_Homeostasis->Muscle_Growth2 Supports

This diagram illustrates the two primary mechanisms by which this compound acts:

  • ATF4 Inhibition Pathway: this compound inhibits the nuclear translocation of the transcription factor ATF4, a key driver of atrophy-related gene expression, thereby reducing muscle wasting [5] [4].
  • Mitophagy & Mitochondrial Hormesis Pathway: this compound induces mild reactive oxygen species (ROS), activating the SKN-1/Nrf2 antioxidant pathway and, subsequently, a process called PINK-1/DCT-1-dependent mitophagy. This clears damaged mitochondria, improving overall mitochondrial health and supporting muscle function with age [2].

Research Implications and Comparison

  • Strengths of Evidence: The data comes from multiple, independent research groups using diverse models (worms, rodent cells, human myobundles), strengthening the case for this compound's biological activity.
  • Mechanism vs. Other Compounds: Unlike anabolic agents, this compound appears to work by blocking atrophy pathways (via ATF4) and enhancing cellular quality control (via mitophagy). This catabolism-inhibition mechanism is similar to ursolic acid, which was discovered using the same systems-based mRNA signature approach [6].
  • Important Note on Translation: All findings are from preclinical models. The efficacy, appropriate dosage, and long-term safety of this compound for muscle growth in humans remain unknown and are critical areas for future clinical research.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

415.345029678 Da

Monoisotopic Mass

415.345029678 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

210-211°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B73S48786

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

79464-64-5
77-59-8

Wikipedia

Tomatidine

Dates

Last modified: 08-15-2023
1: Moro T, Ebert SM, Adams CM, Rasmussen BB. Amino Acid Sensing in Skeletal Muscle. Trends Endocrinol Metab. 2016 Nov;27(11):796-806. doi: 10.1016/j.tem.2016.06.010. Epub 2016 Jul 19. Review. PubMed PMID: 27444066; PubMed Central PMCID: PMC5075248.
2: Friedman M. Chemistry and anticarcinogenic mechanisms of glycoalkaloids produced by eggplants, potatoes, and tomatoes. J Agric Food Chem. 2015 Apr 8;63(13):3323-37. doi: 10.1021/acs.jafc.5b00818. Epub 2015 Mar 30. Review. PubMed PMID: 25821990.
3: Jiang QW, Chen MW, Cheng KJ, Yu PZ, Wei X, Shi Z. Therapeutic Potential of Steroidal Alkaloids in Cancer and Other Diseases. Med Res Rev. 2016 Jan;36(1):119-43. doi: 10.1002/med.21346. Epub 2015 Mar 27. Review. PubMed PMID: 25820039.
4: Adams CM, Ebert SM, Dyle MC. Use of mRNA expression signatures to discover small molecule inhibitors of skeletal muscle atrophy. Curr Opin Clin Nutr Metab Care. 2015 May;18(3):263-8. doi: 10.1097/MCO.0000000000000159. Review. PubMed PMID: 25807353; PubMed Central PMCID: PMC5512448.
5: Friedman M. Anticarcinogenic, cardioprotective, and other health benefits of tomato compounds lycopene, α-tomatine, and tomatidine in pure form and in fresh and processed tomatoes. J Agric Food Chem. 2013 Oct 9;61(40):9534-50. doi: 10.1021/jf402654e. Epub 2013 Sep 30. Review. PubMed PMID: 24079774.
6: Keeler RF, Baker DC, Gaffield W. Spirosolane-containing Solanum species and induction of congenital craniofacial malformations. Toxicon. 1990;28(8):873-84. Review. PubMed PMID: 2080514.
7: Jadhav SJ, Sharma RP, Salunkhe DK. Naturally occurring toxic alkaloids in foods. Crit Rev Toxicol. 1981 Apr;9(1):21-104. Review. PubMed PMID: 7018841.

Explore Compound Types